OleylammoniumBromide
Description
BenchChem offers high-quality OleylammoniumBromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OleylammoniumBromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H38BrN |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(Z)-octadec-9-en-1-amine;hydrobromide |
InChI |
InChI=1S/C18H37N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-; |
InChI Key |
BUMIZIPMPLOMLF-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN.Br |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Oleylammonium Bromide: Structure, Properties, and Applications
Introduction
Oleylammonium bromide (OAmBr) is a long-chain primary ammonium salt that has emerged as a cornerstone compound in advanced materials science and holds significant potential in the realm of drug delivery. As a cationic surfactant, its amphiphilic nature—characterized by a hydrophilic ammonium headgroup and a long, hydrophobic oleyl tail—governs its utility in a diverse range of applications. For researchers, particularly those in materials chemistry and drug development, a thorough understanding of OAmBr's fundamental properties is not merely academic; it is critical for designing robust, reproducible, and innovative systems.
This guide provides a comprehensive technical overview of oleylammonium bromide, moving beyond simple data points to explain the causality behind its chemical behavior and application-specific functions. We will delve into its precise chemical structure, outline field-proven synthesis protocols, and explore its pivotal role in the synthesis of next-generation materials and its prospective use in biomedical applications.
Physicochemical Properties and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. Oleylammonium bromide's properties are dictated by its unique molecular architecture.
Key Molecular Identifiers
The fundamental properties of oleylammonium bromide are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | [(Z)-octadec-9-enyl]azanium bromide | [1][2] |
| Molecular Formula | C₁₈H₃₈BrN | [1][2][3][4] |
| Molecular Weight | 348.4 g/mol | [1][2] |
| CAS Number | 2024602-96-6 | [3][4] |
| SMILES | CCCCCCCC/C=C\CCCCCCCC[NH3+].[Br-] | [2] |
The Amphiphilic Structure
Oleylammonium bromide is composed of a positively charged oleylammonium cation and a bromide anion.[1] The cation features a long 18-carbon alkyl chain, which is distinguished by a crucial cis (or Z-configured) double bond between the 9th and 10th carbon atoms.[1] This kinked geometry, inherited from its precursor oleylamine, is vital as it sterically hinders close packing, influencing the compound's solubility and its interaction with surfaces. The chain terminates in a primary ammonium ([NH₃]⁺) group, which provides the hydrophilic character and the positive charge essential for its function as a surfactant and surface ligand.[1]
Stereochemical Integrity: The Importance of the Z-Isomer
The functional properties of OAmBr are intrinsically linked to the Z-configuration of its oleyl chain.[1] The precursor, commercial oleylamine, can often contain the trans-isomer (elaidylamine) as an impurity.[1] This seemingly minor difference can have significant downstream consequences in self-assembly and surface binding applications.
-
Causality: The cis-double bond introduces a ~30-degree bend in the alkyl chain, disrupting the linear packing that would otherwise occur. This "kink" increases the effective surface area per molecule and prevents the formation of highly ordered, crystalline structures, which is often desirable for creating stable colloidal dispersions. The trans-isomer, being nearly linear, behaves more like a saturated alkylamine and can lead to phase separation or undesirable aggregation.
-
Validation: The isomeric purity of OAmBr can be rigorously validated. Infrared (IR) spectroscopy is a powerful tool for this, as the C-H out-of-plane bending vibrations for trans- and cis-vinylic groups are distinct, appearing at approximately 966 cm⁻¹ and 3005 cm⁻¹, respectively.[1]
Synthesis of Oleylammonium Bromide: A Validated Protocol
The synthesis of OAmBr is a straightforward acid-base reaction. However, careful control over reaction conditions and purification is paramount to obtaining a high-purity product suitable for sensitive applications like nanocrystal synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from a validated method used in perovskite nanocrystal research.[5]
-
Reactant Preparation: In a 100 mL two-neck round-bottom flask, combine 19 mmol of oleylamine with 50 mL of ethanol. Equip the flask with a magnetic stir bar.
-
Inert Atmosphere & Cooling: Place the flask in an ice-water bath and begin vigorous stirring. Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation of the oleylamine double bond, especially during prolonged reaction times.
-
Expertise & Causality: Cooling to 0°C is critical to manage the exothermic heat generated during the acid-base neutralization reaction between oleylamine and HBr. Uncontrolled temperature spikes can lead to side reactions and solvent evaporation. The inert atmosphere is a hallmark of quality synthesis, preserving the stereochemical integrity of the oleyl chain.
-
-
Acid Addition: While stirring vigorously, slowly add 4.28 mL of hydrobromic acid (HBr, typically 48% in water) to the cooled mixture. A white precipitate should begin to form as the ammonium salt is less soluble in the ethanol medium than the free amine.
-
Reaction: Allow the mixture to react for 10 hours at 0°C under a continuous, gentle flow of nitrogen.
-
Expertise & Causality: The extended reaction time ensures the acid-base reaction goes to completion. Maintaining the cold temperature and stirring prevents the precipitate from clumping, maximizing surface area for the reaction.
-
-
Solvent Removal: After the reaction period, remove the solvent using a rotary evaporator or by drying under high vacuum. This will yield a solid or waxy crude product.
-
Purification: Purify the solid product by rinsing it with cold diethyl ether at least three times. This is typically done by adding ether, vigorously triturating the solid, and then removing the ether via decantation or filtration.
-
Trustworthiness & Self-Validation: This step is crucial for removing unreacted oleylamine and other organic-soluble impurities. Diethyl ether is an excellent choice because oleylammonium bromide has very poor solubility in it, whereas the oleylamine precursor is highly soluble. The appearance of a fine, white powder after washing is a good indicator of high purity.
-
-
Final Drying: Dry the purified white precipitate overnight in a vacuum oven at a mild temperature (e.g., 40°C) to remove any residual solvent. Store the final product in a desiccator or glove box to protect it from moisture.
Key Applications in Research and Development
Pivotal Role in Perovskite Nanocrystal Synthesis
Oleylammonium bromide is arguably one of the most important ligands in the synthesis of metal halide perovskite nanocrystals (PNCs), such as CsPbBr₃.[6][7] Its function is multifaceted, acting as both a surface passivating agent and a bromide source.[1][8]
-
Mechanism of Action: During PNC synthesis, the [NH₃]⁺ headgroups of OAmBr dynamically bind to the nanocrystal surface, which is rich in halide vacancies (defect sites). This binding passivates these electronic trap states, which would otherwise quench photoluminescence. The long, hydrophobic oleyl tails extend into the nonpolar solvent, providing colloidal stability and preventing the nanocrystals from aggregating.[9]
-
Controlling Growth and Phase: The concentration of OAmBr can be used to control the size, shape, and even the crystalline phase of the resulting nanocrystals. For instance, it plays a key role in the reversible transformation between the non-luminescent Cs₄PbBr₆ phase and the highly luminescent CsPbBr₃ perovskite phase, a process with applications in data encryption and optical memory.[7]
Prospective Role in Drug and Gene Delivery
While less explored than its materials science applications, the fundamental molecular structure of OAmBr makes it a compelling candidate for drug and gene delivery systems. Cationic lipids and surfactants are widely used to formulate liposomes and nanoparticles that can encapsulate and transport therapeutic payloads.
-
Theoretical Grounding: The positively charged ammonium headgroup can electrostatically interact with negatively charged biomolecules, such as plasmid DNA, siRNA, or mRNA, condensing them into compact particles (lipoplexes) suitable for cellular uptake. The hydrophobic oleyl tail forms the core of the lipid bilayer or micelle, allowing for the encapsulation of hydrophobic drugs.
-
Authoritative Context: The principle is well-established with structurally similar compounds. For example, dioctadecyldimethylammonium bromide (DODAB), another dual-chain cationic surfactant, is a well-known component of liposomes used for gene delivery.[10] The demonstrated success of these related molecules provides a strong rationale for investigating OAmBr in similar capacities. Future research would focus on optimizing formulation parameters and evaluating transfection efficiency and cytotoxicity for specific cell lines.
Safety and Handling
As a research chemical, oleylammonium bromide should be handled with appropriate care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Avoid generating dust. Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As it is an ammonium salt, it should be stored away from strong bases. The product can be sensitive to moisture.[11]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[12]
Conclusion
Oleylammonium bromide is more than just a simple surfactant; it is a highly versatile molecular tool that enables significant advances in materials science and holds promise for future biomedical technologies. Its efficacy is rooted in its well-defined amphiphilic structure, the specific geometry of its cis-unsaturated tail, and the reactivity of its cationic headgroup. For scientists and researchers, mastering its synthesis and understanding the causal links between its structure and function are key to unlocking its full potential in creating next-generation perovskite optoelectronics, advanced colloidal systems, and innovative drug delivery vehicles.
References
-
Title: Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation in Preserving Composition and Blue Emission Source: ChemRxiv URL: [Link]
-
Title: Oleylammonium bromide | C18H38BrN | CID 132427309 - PubChem Source: National Institutes of Health (NIH), PubChem URL: [Link]
-
Title: Supplementary Information Ligand-Flexible Synthesis of Strongly Confined Perovskite Nanocrystals: A Microwave Synthetic Approach Source: The Royal Society of Chemistry URL: [Link]
-
Title: Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC Source: National Institutes of Health (NIH), PubMed Central URL: [Link]
-
Title: Enabling Multicolor Information Encryption: Oleylammonium-Halide-Assisted Reversible Phase Conversion between Cs4PbX6 and CsPbX3 Nanocrystals Source: ACS Publications URL: [Link]
-
Title: Schematic illustration for the synthesis of oleylammonium fluoride... | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Influence of Binary Ligands in Designing Cesium Lead Halide (CsPbX 3 , X = Cl, Br, I) Perovskite Nanocrystals-Oleic Acid and Oleylamine Source: MDPI URL: [Link]
-
Title: Safety Data Sheet: ≥99%, p.a., ACS - Carl ROTH Source: Carl ROTH URL: [Link]
-
Title: (PDF) Development of Dioctadecyldimethylammonium Bromide/Monoolein Liposomes for Gene Delivery Source: ResearchGate URL: [Link]
Sources
- 1. OleylammoniumBromide | Benchchem [benchchem.com]
- 2. Oleylammonium bromide | C18H38BrN | CID 132427309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. Oleylammonium Bromide | 2024602-96-6 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. fishersci.com [fishersci.com]
synthesis of oleylammonium bromide from oleylamine and hydrobromic acid
This guide details the high-purity synthesis of Oleylammonium Bromide (OAmBr), a critical ligand used to stabilize halide perovskite nanocrystals (e.g., CsPbBr₃) and other colloidal nanostructures.
Executive Summary & Scientific Rationale
In the synthesis of metal halide perovskite nanocrystals, the purity of the surface ligands dictates colloidal stability and optoelectronic performance. Commercial Oleylamine (OAm) often contains isomers (trans-isomers like elaidylamine) and impurities (primary/secondary amines) that destabilize the crystal lattice.
Converting Oleylamine to Oleylammonium Bromide (OAmBr) serves two functions:
-
Protonation: It locks the amine into a cationic state (
), essential for binding to the anionic surface facets (e.g., rich surfaces) of perovskites. -
Purification: The crystallization of the salt allows for the removal of non-amine impurities found in technical-grade oleylamine (often only 70% pure).
The Core Mechanism:
Materials & Safety Architecture
Reagents
| Reagent | Grade/Purity | Role | Critical Note |
| Oleylamine (OAm) | >70% (Tech) or >98% (Primary) | Precursor | If using 70%, recrystallization of the final salt is mandatory to remove alkyl chain impurities. |
| Hydrobromic Acid (HBr) | 48 wt. % in H₂O | Proton Source | Corrosive. Handle in fume hood. |
| Ethanol (EtOH) | Anhydrous, >99.5% | Solvent | Solubilizes both reactants; allows homogenous protonation. |
| Diethyl Ether | ACS Reagent, >99% | Wash Solvent | Key to Purity: Solubilizes unreacted amine but precipitates the salt. |
Safety Protocols
-
HBr Handling: HBr is highly corrosive and fumes upon air exposure. All transfers must occur in a chemically resistant fume hood.
-
Exotherm Control: The acid-base neutralization is exothermic. Failure to cool the reaction can lead to side reactions (oxidation of the alkene tail) or solvent boiling.
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
-
Charge the Vessel: In a 250 mL 2-neck round-bottom flask, dissolve 10.0 g (37.4 mmol) of Oleylamine in 100 mL of Ethanol .
-
Inert Atmosphere: Purge the flask with Nitrogen (
) or Argon for 15 minutes to displace oxygen. This prevents the oxidation of the unsaturated C=C double bond in the oleyl chain. -
Thermal Control: Submerge the flask in an ice-water bath (0 °C) . Allow the solution to equilibrate for 10 minutes. Stir vigorously using a magnetic stir bar.
Phase 2: Acid Addition
-
Stoichiometric Addition: Slowly add 4.5 mL (approx. 40 mmol) of Hydrobromic Acid (48%) dropwise.
-
Scientist's Note: We use a slight molar excess (approx. 1.05 - 1.1 eq) of HBr to ensure complete protonation of the amine.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir under
flow for 12 hours (overnight) .
Phase 3: Isolation & Purification (The "Self-Validating" Step)
-
Solvent Removal: Remove the ethanol using a rotary evaporator at 40–50 °C under reduced pressure. A white to yellowish solid will remain.
-
The Ether Wash (Critical):
-
Add 50 mL of cold diethyl ether to the solid.
-
Sonicate briefly to disperse the solid. The OAmBr salt is insoluble in ether, while unreacted oleylamine and non-polar impurities are soluble.
-
Filtration: Filter the white precipitate using a vacuum Buchner funnel or centrifuge (7000 rpm, 5 min).
-
Repeat: Wash the cake/pellet with fresh diethyl ether 3 times .
-
-
Recrystallization (Optional for Device Grade):
-
Dissolve the crude solid in a minimum amount of hot ethanol (~60 °C).
-
Add diethyl ether dropwise until the solution turns slightly cloudy.
-
Cool to -20 °C overnight to crystallize high-purity OAmBr.
-
Phase 4: Drying
-
Vacuum Drying: Dry the final white powder in a vacuum oven at 60 °C for 12 hours .
-
Validation: The product must be completely dry. Residual water will hydrolyze perovskite structures immediately upon use. Store in a glovebox.
-
Process Visualization (Workflow)
Figure 1: Workflow for the synthesis and purification of Oleylammonium Bromide.
Quality Control & Characterization
To validate the synthesis, compare the Nuclear Magnetic Resonance (NMR) spectra of the precursor and the product.
| Feature | Oleylamine (Precursor) | Oleylammonium Bromide (Product) | Mechanistic Reason |
| ~2.68 ppm (Triplet) | ~3.05 ppm (Broad) | Deshielding due to the positive charge on the adjacent nitrogen ( | |
| Amine Protons ( | ~1.2 ppm (overlaps alkyl) | ~7.8 - 8.2 ppm (Broad) | Formation of the ammonium headgroup significantly deshields these protons. |
| Alkene Protons ( | ~5.35 ppm | ~5.35 ppm | The double bond should remain intact (no shift) if oxidation was prevented. |
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
|---|
| Product is Yellow/Brown | Oxidation of the amine. | Ensure rigorous
References
-
De Roo, J., et al. (2016).[1] "Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals." ACS Nano.[2][3] Link
-
Imran, M., et al. (2018). "Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals." Journal of the American Chemical Society.[3] Link
-
Almeida, G., et al. (2019). "The Role of Surface Passivation in Preserving Composition and Blue Emission of Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals." ChemRxiv. Link
-
Zhang, F., et al. (2019).[4] "Brightly Luminescent and Color-Tunable Colloidal CH3NH3PbX3 (X = Br, I, Cl) Quantum Dots: Potential Alternatives for Display Technology." ACS Nano.[2][3] Link
Sources
Technical Guide: Physicochemical Properties & Applications of Oleylammonium Bromide Ligands
Executive Summary
Oleylammonium bromide (OAmBr) is a critical amphiphilic ligand used primarily in the stabilization and surface engineering of metal halide perovskite nanocrystals (NCs), such as CsPbBr₃. Unlike its precursor, oleylamine (OAm), OAmBr provides a pre-protonated ammonium headgroup (
Molecular Architecture & Physicochemical Fundamentals
Structural Identity
Oleylammonium bromide (C₁₈H₃₈BrN) consists of a long-chain unsaturated alkyl tail and a polar ammonium bromide headgroup.[1] The "kink" introduced by the cis-double bond at the C9 position is critical for preventing crystallization of the ligand shell, maintaining a "liquid-like" state that ensures solubility and steric stabilization of nanocrystals in non-polar solvents.
| Property | Specification |
| IUPAC Name | (Z)-Octadec-9-enylammonium bromide |
| Molecular Formula | C₁₈H₃₈BrN |
| Molecular Weight | ~348.41 g/mol |
| CAS Number | 2024602-96-6 |
| Physical Form | White to off-white crystalline powder |
| Alkyl Chain | C18 (Oleyl), cis-configuration at C9 |
| Headgroup | Primary Ammonium ( |
Solubility Profile
The amphiphilic nature of OAmBr dictates its solubility. The ionic headgroup drives solubility in polar organic solvents (e.g., ethanol), while the long alkyl tail ensures compatibility with non-polar solvents (e.g., toluene, octadecene) only when the headgroup is anchored to a surface or at elevated temperatures.
-
Soluble: Ethanol, Methanol (at room temp); Toluene, Mesitylene, Octadecene (at elevated temp >60°C or when bound to NCs).
-
Insoluble: Diethyl ether (used for purification/precipitation), Water (due to hydrophobic tail domination).
Synthesis & Purification Protocol
Objective: Synthesize high-purity OAmBr from oleylamine and hydrobromic acid. Safety: Work in a fume hood. HBr is corrosive.
Reagents
-
Oleylamine (OAm): Technical grade (70%) or Primary Amine (>98%). Note: Purity affects the final melting point and solubility.
-
Hydrobromic Acid (HBr): 48 wt% in water.[2]
-
Solvents: Ethanol (absolute), Diethyl Ether (anhydrous).
Step-by-Step Protocol
-
Preparation: In a 100 mL 2-neck round-bottom flask, dissolve 19 mmol (approx. 6.25 mL) of Oleylamine in 50 mL of Ethanol .
-
Cooling: Place the flask in an ice-water bath (0°C) and stir vigorously using a magnetic stir bar.
-
Acidification: Dropwise, add 25 mmol (approx. 4.3 mL) of HBr (48%). Critical: Addition must be slow to prevent overheating and side reactions.
-
Reaction: Allow the mixture to react for 10 hours under a nitrogen (
) flow. The solution may turn slightly turbid or clear depending on concentration. -
Evaporation: Remove the ethanol using a rotary evaporator at 50°C under vacuum until a white/yellowish solid remains.
-
Purification (The "Self-Validating" Step):
-
Redisperse the crude solid in a minimal amount of warm ethanol if necessary, then pour into excess cold diethyl ether .
-
OAmBr will precipitate as a white solid, while unreacted oleylamine and impurities remain dissolved.
-
Filter or centrifuge (6000 rpm, 5 min). Repeat the ether wash 3 times .[3]
-
-
Drying: Dry the purified white powder in a vacuum oven at 40–60°C overnight to remove trace moisture and ether.
Figure 1: Synthesis workflow for Oleylammonium Bromide. The ether wash step is critical for removing unreacted amine.
Surface Chemistry & Ligand Dynamics
Binding Mechanism
In cesium lead bromide (CsPbBr₃) perovskites, OAmBr acts as an X-type ligand (neutral salt) or an ionic pair. The primary function is to passivate halide vacancies (
-
Vacancy Filling: The bromide ion (
) fills the surface vacancy, restoring the octahedral coordination of . -
Charge Balance: The oleylammonium cation (
) associates with the surface bromide via hydrogen bonding ( ) and electrostatic attraction, replacing missing ions.
Ligand Exchange Kinetics
OAmBr exhibits highly dynamic binding (labile). This lability is a double-edged sword:
-
Pros: Allows for easy ligand exchange with stronger binding ligands (e.g., phosphonic acids) or quaternary ammonium salts (e.g., DDAB) for enhanced stability.
-
Cons: Ligands can detach during purification (washing with polar solvents), leading to NC aggregation.
Protocol Insight: When washing OAmBr-capped NCs, avoid using pure ethanol or acetone. Use methyl acetate or ethyl acetate , which are milder anti-solvents that strip fewer ligands.
Figure 2: Mechanism of surface passivation. OAmBr fills halide vacancies, neutralizing trap states and restoring radiative recombination.
Applications in Nanomaterials
Perovskite Nanocrystal Stabilization
OAmBr is superior to Oleylamine (OAm) + Oleic Acid (OA) mixtures for certain syntheses because it supplies the bromide ion directly, decoupling the protonation equilibrium.
-
Acid-Free Synthesis: Allows for the synthesis of NCs without excess oleic acid, which can be detrimental to charge transport in optoelectronic devices.
-
Post-Synthetic Treatment: Adding OAmBr to pre-synthesized CsPbBr₃ NCs can repair surface defects created during purification, recovering PL QY to near 100%.
Phase Transformation
OAmBr concentration controls the equilibrium between the non-luminescent 0D phase (
-
High OAmBr: Favors the formation of
(ligand-rich environment). -
Low OAmBr: Favors
.
Experimental Characterization
To validate the synthesis and purity of OAmBr, the following spectroscopic signatures must be confirmed.
Proton NMR ( NMR)
Solvent:
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Alkene ( | 5.30 – 5.40 | Multiplet | Confirms cis-unsaturation (Z-configuration). |
| 2.90 – 3.10 | Triplet (broad) | Downfield shift from free amine (~2.6 ppm) confirms protonation. | |
| Bulk Methylene ( | 1.20 – 1.40 | Multiplet | Long alkyl chain backbone. |
| Terminal Methyl ( | ~0.88 | Triplet | End of the alkyl tail. |
FTIR Spectroscopy[5][6]
| Wavenumber ( | Assignment | Notes |
| 3000 – 3200 | Broad band, distinct from the sharp doublet of free primary amines ( | |
| 2850, 2920 | Symmetric and asymmetric stretches of the alkyl chain. | |
| ~1650 | Weak signal from the alkene group. | |
| ~1500 – 1600 | Ammonium bending mode. |
References
-
BenchChem. Oleylammonium Bromide: Structure and Properties. Retrieved from
-
ChemRxiv. Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation. Retrieved from
-
Royal Society of Chemistry. Ligand-Flexible Synthesis of Strongly Confined Perovskite Nanocrystals. Retrieved from
-
ACS Publications. On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals. Retrieved from
-
National Institutes of Health (NIH). Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures. Retrieved from
Sources
solubility of oleylammonium bromide in non-polar organic solvents
An In-depth Technical Guide: Solubility of Oleylammonium Bromide in Non-Polar Organic Solvents
Abstract
Oleylammonium bromide (OAmBr) is a cationic surfactant of significant interest, particularly as a ligand and precursor in the synthesis of advanced materials like perovskite nanocrystals and as a component in novel drug delivery systems.[1][2][3][4] Its utility in these applications is critically dependent on its solubility characteristics in non-polar organic media. This technical guide provides an in-depth analysis of the principles governing the solubility of OAmBr, a molecule possessing a unique amphiphilic architecture. We will explore the theoretical underpinnings of its behavior in non-polar environments, discuss the qualitative solubility in commonly used solvents, and present a robust, self-validating experimental protocol for quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize OAmBr in their experimental work.
Introduction: The Amphiphilic Nature of Oleylammonium Bromide
Oleylammonium bromide, systematically named [(Z)-octadec-9-enyl]azanium bromide, is a quaternary ammonium salt with the molecular formula C₁₈H₃₈BrN.[5][6] Its structure is fundamentally amphiphilic, comprising two distinct moieties with opposing polarities:
-
A Long, Non-Polar Hydrocarbon Tail: A C18 oleyl group, which is hydrophobic and lipophilic. This unsaturated chain is responsible for favorable van der Waals interactions with non-polar solvent molecules.[5]
-
A Polar, Ionic Head Group: An ammonium bromide ([NH₃⁺][Br⁻]) group, which is hydrophilic and lipophobic. This ionic part of the molecule prefers to interact with polar solvents through strong ion-dipole forces and is poorly solvated by non-polar media.[7]
This dual character dictates its complex solubility behavior, making it a fascinating case study that deviates from the simple "like dissolves like" principle. Its ability to act as a surfactant, forming micelles in aqueous solutions and potentially reverse micelles in non-polar solvents, is central to its function in various applications, from stabilizing nanoparticles to formulating complex drug carriers.[5]
Theoretical Principles of Solubility in Non-Polar Solvents
The dissolution of a salt in a non-polar solvent is an energetically demanding process. The solvent molecules cannot effectively solvate the separated ions, failing to overcome the strong electrostatic forces of the crystal lattice.[7] However, for OAmBr, the long oleyl chain fundamentally alters this dynamic.
The solubility of OAmBr in a given non-polar solvent is determined by the balance between two primary factors:
-
Favorable Solute-Solvent Interactions: The non-polar oleyl tail readily interacts with non-polar solvent molecules (e.g., alkanes, aromatic hydrocarbons) via London dispersion forces. This enthalpically favorable interaction promotes the entry of the molecule into the solvent.
-
Unfavorable Solute-Solvent Interactions: The ionic ammonium bromide head group is energetically penalized in a non-polar environment. The solvent lacks the polarity to stabilize the positive and negative charges, making the dissolution of the ionic portion highly unfavorable.[7]
Consequently, the overall solubility is a compromise. The molecule's large non-polar component grants it significantly higher solubility in non-polar solvents compared to simple ammonium salts, but the ionic head group limits this solubility. At higher concentrations, OAmBr molecules may self-assemble into reverse micelles, sequestering the polar head groups in a central core to minimize their contact with the non-polar solvent.
Caption: Molecular interactions governing OAmBr solubility in non-polar solvents.
Qualitative Solubility and Influencing Factors
While comprehensive quantitative data is scarce in the literature, a qualitative understanding can be synthesized from various synthesis and application-oriented studies.
Key Observations:
-
Temperature Dependence: The solubility of OAmBr in non-polar solvents is strongly dependent on temperature. Many protocols for perovskite nanocrystal synthesis report dissolving OAmBr in non-polar solvents like toluene or 1-octadecene only upon heating, sometimes to temperatures exceeding 100°C.[1][8][9] This indicates that the dissolution process is endothermic, with entropy driving solubility at higher temperatures.
-
Solvent Type: OAmBr is frequently used in aromatic non-polar solvents such as toluene and mesitylene.[8][9] Its solubility in purely aliphatic solvents like hexane is expected to be lower. The pi-electron systems of aromatic solvents may offer slightly more favorable interactions with the double bond of the oleyl chain.
-
Co-solutes/Ligands: In many applications, OAmBr is not used in isolation but as part of a ligand mixture, often with oleic acid (OA) and oleylamine (OAm).[10][11] These molecules can significantly influence the apparent solubility. Oleylamine, in particular, can establish an equilibrium with OAmBr and HBr, affecting the overall ionic character and phase behavior of the system.
Table 1: Summary of Qualitative Solubility of Oleylammonium Bromide
| Solvent | Polarity | Typical Conditions for Dissolution | Source Application |
| Toluene | Non-Polar (Aromatic) | Soluble with heating. | Perovskite Nanocrystal Synthesis[9] |
| Mesitylene | Non-Polar (Aromatic) | Soluble with heating (e.g., warm solution injected). | Perovskite Nanocrystal Synthesis[8] |
| 1-Octadecene | Non-Polar (Aliphatic) | Used as a high-boiling point solvent, often with heating. | Perovskite Nanocrystal Synthesis[11] |
| Ethyl Acetate | Moderately Polar | Used as a recrystallization solvent. | OAmBr Synthesis/Purification[8] |
| Diethyl Ether | Slightly Polar | Used as a rinsing/washing solvent for purification. | OAmBr Synthesis/Purification[12] |
Experimental Protocol: Quantitative Determination of Solubility
To obtain reliable and reproducible data, a standardized experimental protocol is essential. The isothermal saturation method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.
Principle: A supersaturated solution is created by adding an excess of the solute (OAmBr) to the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The undissolved solid is then removed, and the concentration of the solute in the clear, saturated supernatant is accurately measured.
Step-by-Step Methodology:
-
Preparation:
-
Place a known volume (e.g., 10 mL) of the desired non-polar solvent into several sealed glass vials.
-
Add an excess amount of crystalline OAmBr to each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Place a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker bath or on a stirring hotplate set to the desired experimental temperature (e.g., 25°C).
-
Stir the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, stop the stirring and allow the vials to rest in the temperature bath for several hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred. Causality Note: Using a pre-heated syringe prevents the solute from precipitating due to a temperature drop during transfer.
-
-
Quantification:
-
Transfer the filtered, saturated solution into a pre-weighed vial.
-
Determine the mass of the transferred solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried OAmBr residue is achieved.
-
Calculate the solubility as mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL).
-
Self-Validation: The protocol's trustworthiness is established by running multiple replicates (n≥3) to ensure precision and by confirming that equilibrium has been reached. The visual confirmation of excess solid before phase separation is a critical validation step.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air-stable cesium lead bromide perovskite nanocrystals via post-synthetic treatment with oleylammonium bromides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Editorial: Hybrids Part B: Hybrids for Drug Delivery [frontiersin.org]
- 5. OleylammoniumBromide | Benchchem [benchchem.com]
- 6. Oleylammonium bromide | C18H38BrN | CID 132427309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the solubility of bromide products in different solvents? - Blog [rixingxincai.com]
- 8. rsc.org [rsc.org]
- 9. Facile anion-exchange reaction in mixed-cation lead bromide perovskite nanocrystals - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01089K [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Polar-solvent-free colloidal synthesis of highly luminescent alkylammonium lead halide perovskite nanocrystals - Nanoscale (RSC Publishing) DOI:10.1039/C5NR06890H [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
The Role of Oleylammonium Bromide in Perovskite Nanocrystal Formation: A Mechanistic & Practical Guide
This guide serves as a definitive technical resource on the role of Oleylammonium Bromide (OAmBr) in the synthesis and stabilization of Cesium Lead Bromide (
Part 1: Executive Summary & Core Directive
In the colloidal synthesis of metal halide perovskites (
Oleylammonium Bromide (OAmBr) acts as a stoichiometric surface anchor . Unlike the OAm/OA pair, OAmBr is a pre-formed ionic salt that provides both the surface-passivating cation (
Part 2: Mechanistic Deep Dive
The Failure of the Conventional OAm/OA System
To understand the necessity of OAmBr, one must first diagnose the flaw in the standard hot-injection method.
-
The Equilibrium Problem: In a typical synthesis, OAm (base) and OA (acid) react to form oleylammonium oleate. This reaction is reversible and temperature-dependent.
-
The Consequence: During purification (washing with antisolvents), this equilibrium shifts to the left. The salt dissociates, ligands desorb from the nanocrystal surface, and "trap states" (specifically under-coordinated
) are exposed.
The OAmBr Solution: Dual-Site Passivation
OAmBr bypasses the proton-transfer requirement. It functions through a dissociative adsorption mechanism :
-
Cationic Passivation (
): The long-chain ammonium cation binds to surface bromide sites, providing steric bulk that prevents aggregation. -
Anionic Passivation (
): Crucially, OAmBr serves as a reservoir of bromide ions. These ions fill halide vacancies ( ), which are the primary non-radiative recombination centers in perovskites.
Key Insight: By supplying excess
Part 3: Visualization of Signaling & Mechanism
The following diagram contrasts the unstable OAm/OA equilibrium with the direct, locked-in passivation provided by OAmBr.
Caption: Comparison of the labile OAm/OA acid-base equilibrium versus the direct, irreversible surface passivation provided by OAmBr, leading to defect healing.
Part 4: Experimental Protocols
Synthesis of High-Purity Oleylammonium Bromide (OAmBr)
Trustworthiness Note: Commercial OAmBr often contains impurities. Synthesizing it fresh ensures stoichiometry.
Reagents:
-
Oleylamine (OAm, 90% technical grade or higher)
-
Hydrobromic Acid (HBr, 48% aqueous)
-
Ethanol (Anhydrous)
-
Diethyl Ether[1]
Protocol:
-
Chilling: Place 100 mL of Ethanol in a round-bottom flask and cool to 0°C in an ice bath.
-
Mixing: Add 19 mmol (approx. 6.25 mL) of Oleylamine. Stir vigorously.
-
Acidification: Dropwise, add 25 mmol of HBr. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow to stir for 2 hours at 0°C, then warm to room temperature for 1 hour.
-
Evaporation: Remove solvent using a rotary evaporator at 50°C. A white/yellowish solid will remain.
-
Purification (Critical): Wash the solid 3 times with cold Diethyl Ether to remove unreacted amine.
-
Drying: Vacuum dry overnight at 40°C. Store in a glovebox.
Post-Synthetic Ligand Exchange (The "Rescue" Method)
This protocol is designed to treat pre-synthesized
Workflow:
-
Preparation: Dissolve 20 mg of synthesized OAmBr in 2 mL of Toluene. Sonicate until clear.
-
Injection: Add the OAmBr/Toluene solution to 5 mL of crude or purified
NC dispersion (in Hexane or Toluene). -
Incubation: Stir at Room Temperature for 10 minutes. No heat is required.
-
Purification: Add Methyl Acetate (antisolvent) in a 1:1 ratio. Centrifuge at 4000 rpm for 5 mins.
-
Redispersion: Discard supernatant. Redisperse pellet in Toluene.
Part 5: Data & Performance Metrics
The following table summarizes the impact of OAmBr treatment on key performance indicators, synthesized from multiple comparative studies.
| Metric | Conventional (OAm/OA) | OAmBr Treated | Mechanism of Improvement |
| PLQY | 40% - 60% | 85% - 98% | Suppression of non-radiative recombination at surface |
| PL Lifetime ( | 5 - 15 ns | 30 - 60 ns | Reduced trap state density; slower decay indicates fewer defects. |
| Colloidal Stability | < 1 Week | > 3 Months | Stronger binding energy of ion-pair ligand prevents desorption. |
| Phase Purity | Prone to Orthorhombic shift | Maintains Cubic | Surface strain relaxation prevents lattice distortion. |
| Purification Tolerance | 1 Cycle (Ligands strip off) | 3-4 Cycles | Tighter ligand binding allows removal of excess organics without stripping the surface. |
Part 6: Synthesis Workflow Visualization
This diagram illustrates the integration of OAmBr into the synthesis/post-treatment workflow.
Caption: Workflow for enhancing CsPbBr3 nanocrystals via post-synthetic OAmBr treatment, transforming crude low-efficiency particles into stable, high-PLQY emitters.
References
-
Advances in the Stability of Halide Perovskite Nanocrystals Source: MDPI [Link] Relevance: Details the mechanism of halide-rich capping and self-passivation using oleylammonium bromide.
-
Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation Source: ChemRxiv [Link] Relevance: Provides the specific synthesis protocol for OAmBr and comparative data on PLQY and stability against cation expulsion.
-
Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals Source: ACS Nano [Link] Relevance: Establishes the baseline hot-injection method and the critical need for temperature control and ligand management.
-
Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures Source: NIH / PubMed Central [Link] Relevance: Discusses the binding kinetics of oleylammonium cations and their role in dimensional control (2D vs 3D).
-
Synthesis of Highly Luminescent CsPbCl3 Perovskite Nanocrystals with Oleylammonium Chloride Source: ResearchGate [Link] Relevance: Validates the concept of using alkylammonium halides as direct precursors for high PLQY, applicable to the bromide system.
Sources
Thermal Stability Analysis of Oleylammonium Bromide: A Mechanistic & Experimental Guide
Topic: Thermal Stability Analysis of Oleylammonium Bromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Oleylammonium Bromide (OAB) has emerged as a critical surfactant and structure-directing agent in the synthesis of metal halide perovskites (e.g., CsPbBr
This guide provides a rigorous technical framework for characterizing the thermal stability of OAB.[1] It moves beyond basic characterization, offering a Senior Scientist’s perspective on the causality of decomposition and the protocol integrity required to measure it accurately.
Chemical Identity & The Stability Paradox
To understand the thermal behavior of OAB (
The Equilibrium Model
At elevated temperatures, OAB does not merely "melt"; it undergoes a competitive dissociation process.[1] The thermal stability is governed by the equilibrium constant (
-
Low Temperature: The ionic ion-pair is stable.[1]
-
High Temperature (>150°C): The equilibrium shifts right. HBr gas evolves, leaving behind neutral Oleylamine (OAm).[1] This is often mistaken for simple evaporation but is actually a chemical dissociation.[1]
Degradation Pathways
Beyond simple dissociation, two irreversible mechanisms occur at higher thermal stress:[1]
-
Hofmann Elimination: Though less favored in primary amines without strong steric hindrance, high heat can drive the elimination of the amine to form an alkene (Octadecene) and ammonia.[1]
-
Oxidation: The unsaturated double bond at C9 in the oleyl chain is susceptible to cross-linking or oxidative cleavage if the thermal analysis is performed in air rather than inert gas (
or Ar).[1]
Visualizing the Decomposition Pathway[1]
The following diagram maps the logical flow of OAB thermal stress response, distinguishing between reversible phase changes and irreversible chemical loss.
Figure 1: Thermal transformation pathways of Oleylammonium Bromide.[1] The "Critical Processing Window" highlights the phase where OAB is liquid but chemically intact.[1]
Experimental Methodology: The "Self-Validating" Protocol
A common error in analyzing organic salts is treating them like inorganic ceramics.[1] OAB is hygroscopic and volatile.[1] The following protocols are designed to eliminate artifacts caused by water absorption or premature volatilization.
Sample Preparation (Pre-Analysis)
-
The Artifact: OAB absorbs atmospheric moisture, which appears as a mass loss event at 100°C in TGA, masking the true thermal stability.[1]
-
The Fix:
-
Recrystallize OAB from ethanol/diethyl ether to ensure high purity.
-
Dry the sample in a vacuum oven at 60°C for 12 hours prior to analysis.
-
Store in a desiccator or glovebox until the moment of loading.[1]
-
Thermogravimetric Analysis (TGA)
Objective: Determine the onset temperature of decomposition (
| Parameter | Setting | Rationale |
| Instrument | TGA Q500 / Pyris 1 (or equivalent) | High sensitivity balance required.[1] |
| Pan Type | Platinum or Alumina (Open) | Allows HBr gas to escape, preventing secondary reactions in the pan.[1] |
| Purge Gas | High Purity Nitrogen ( | Prevents oxidation of the oleyl alkene chain.[1] Flow: 40-60 mL/min.[1] |
| Ramp Rate | 5°C/min | Slower rates provide better resolution of overlapping thermal events (e.g., solvent loss vs. dissociation).[1] |
| Range | 30°C to 600°C | Covers drying, melting, dissociation, and carbonization.[1] |
Data Interpretation:
-
Event 1 (<100°C): Minor mass loss (<2%) indicates residual water/solvent. If >5%, abort and re-dry.[1]
-
Event 2 (~200°C - 300°C): Major mass loss step.[1] This is the dissociation of OAB into OAm and HBr.[1]
-
T_onset: Typically calculated at 5% mass loss.[1] For high-purity OAB, expect
.[1]
Differential Scanning Calorimetry (DSC)
Objective: Identify phase transitions (melting) and confirm reversibility.[1]
| Parameter | Setting | Rationale |
| Pan Type | Hermetically Sealed Aluminum | CRITICAL: Prevents evaporation of HBr/OAm during the melt, allowing observation of the liquid phase without mass loss.[1] |
| Cycle | Heat-Cool-Heat | 1st Heat erases thermal history; Cooling observes crystallization; 2nd Heat gives true |
| Ramp Rate | 10°C/min | Standard rate for sharp peak definition.[1] |
| Range | -20°C to 150°C | Stay below the decomposition onset to protect the cell.[1] |
Data Interpretation:
-
Endotherm (~80-95°C): Melting point (
). Broad peaks indicate impurities or "soft" crystalline phases typical of long-chain alkylammonium salts.[1] -
Exotherm (Cooling): Recrystallization.[1] Significant supercooling (hysteresis) is common in these organic salts.[1]
Experimental Workflow Diagram
This workflow ensures data integrity by incorporating "Stop/Go" decision points based on sample quality.
Figure 2: Step-by-step experimental workflow for validating OAB thermal stability.
Impact on Applications (Why this matters)
Perovskite Nanocrystal Synthesis
In the hot-injection synthesis of CsPbBr
-
The Risk: If the reaction temperature exceeds 200°C, OAB begins to dissociate rapidly.[1] This shifts the ligand equilibrium on the nanocrystal surface, potentially leading to ligand stripping , aggregation, and loss of photoluminescence quantum yield (PLQY).[1]
-
Recommendation: Maintain synthesis temperatures between 140°C and 180°C to ensure OAB remains in its ionic, binding-competent state.
Precursor Storage
OAB is often stored as a solid.[1] However, thermal cycling (e.g., uncontrolled lab temperatures) can cause partial melting/softening if the purity is low (melting point depression).[1]
-
Recommendation: Store at 4°C to prevent "caking" and slow degradation via oxidation.[1]
References
-
De Roo, J., et al. (2016).[1] Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano.[1][2] Link
-
Almeida, G., et al. (2018).[1][2] Role of Acid–Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals. ACS Nano.[1][2] Link
-
Gahlot, K., et al. (2024).[1] Growth Mechanism of Oleylammonium-Based Tin and Lead Bromide Perovskite Nanostructures. Journal of Materials Chemistry C. Link
-
Baronnier, J., et al. (2023).[1][3] Low-Temperature Emission Dynamics of Methylammonium Lead Bromide Hybrid Perovskite Thin Films. ResearchGate. Link
-
BenchChem. Oleylammonium Bromide Properties and Safety Data. Link
Sources
oleylammonium bromide CAS number and safety data sheet (SDS)
CAS Number: 2024602-96-6 Primary Application: Surface Ligand for Perovskite Nanocrystal Engineering
Part 1: Executive Summary & Chemical Identity
Oleylammonium bromide (OAmBr) is a long-chain alkylammonium salt derived from the protonation of oleylamine (cis-9-octadecenylamine) with hydrobromic acid. It has emerged as a critical surface ligand in the colloidal synthesis of metal halide perovskites (e.g., CsPbBr₃, FAPbBr₃). Unlike its parent amine, OAmBr provides a pre-formed cationic surfactant species that decouples the protonation equilibrium from the nanocrystal growth kinetics, offering superior control over size distribution, phase stability, and photoluminescence quantum yield (PLQY).
Chemical Identity Data
| Property | Specification |
| Chemical Name | Oleylammonium bromide |
| IUPAC Name | (Z)-octadec-9-enylammonium bromide |
| Synonyms | Oleylamine hydrobromide; (Z)-9-Octadecenylamine hydrobromide |
| CAS Number | 2024602-96-6 (Specific to the bromide salt) |
| Precursor CAS | 112-90-3 (Oleylamine - Free Base) |
| Molecular Formula | C₁₈H₃₈BrN |
| Molecular Weight | ~348.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, chloroform, toluene; Insoluble in water |
Part 2: Safety Data Sheet (SDS) Analysis & Handling
Critical Note on Safety: While specific SDS documents for the isolated salt (CAS 2024602-96-6) are less common than for the parent amine, the safety profile is derived from the toxicology of long-chain alkylammonium salts and the parent oleylamine.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING (Solid Salt) / DANGER (Parent Amine Precursor)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation). Note: The parent amine is Corrosive (Category 1B), but the salt is typically an irritant.
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
-
Aquatic Toxicity: Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).[2] Ammonium surfactants are highly toxic to aquatic organisms due to membrane disruption.
Precautionary Measures
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves recommended).
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do.[3][5][6] Continue rinsing.[3][5][6]
Storage & Stability
-
Hygroscopic: Store under inert atmosphere (Nitrogen or Argon) in a desiccator.
-
Light Sensitive: Protect from light to prevent degradation of the unsaturated alkyl chain (oxidation/isomerization).
-
Temperature: Store at 2–8°C or room temperature in a cool, dry place.
Part 3: Synthesis & Experimental Protocols
Protocol A: Isolation of Oleylammonium Bromide
This protocol yields a purified powder suitable for precise stoichiometric addition in nanocrystal synthesis.
Reagents:
-
Oleylamine (OAm), Technical grade (70%) or Primary Amine (>98%)
-
Hydrobromic acid (HBr), 48% w/w in water
-
Ethanol (Absolute)
-
Diethyl ether (Anhydrous)
Step-by-Step Methodology:
-
Solubilization: Dissolve 10 mL of Oleylamine (~30 mmol) in 100 mL of absolute ethanol in a round-bottom flask.
-
Temperature Control: Place the flask in an ice-water bath (0°C) and stir vigorously. Reason: The neutralization reaction is exothermic; cooling prevents side reactions and oxidation.
-
Acid Addition: Add 4.0 mL of HBr (48%) dropwise over 10 minutes.
-
Reaction: Allow the mixture to stir for 2 hours at 0°C, then warm to room temperature and stir for an additional 2 hours.
-
Evaporation: Remove the solvent (ethanol/water) using a rotary evaporator at 50°C until a white solid residue remains.
-
Purification: Wash the solid residue three times with cold diethyl ether to remove unreacted amine and non-polar impurities.
-
Drying: Dry the white powder in a vacuum oven at 60°C overnight. Store in a glovebox.
Protocol B: Application in CsPbBr₃ Nanocrystal Synthesis
Using pre-synthesized OAmBr allows for "amine-free" injection, decoupling the acid-base equilibrium often found in standard hot-injection methods.
-
Precursor Prep: Load Cs₂CO₃ (0.1 g), PbBr₂ (0.37 g), and OAmBr (0.4 g) into 20 mL of Octadecene (ODE).
-
Degassing: Degas under vacuum at 120°C for 1 hour to remove water and oxygen.
-
Solubilization: Switch to N₂ and raise temperature to 140°C. The OAmBr acts as the solubilizing ligand for PbBr₂.
-
Injection (Optional): If using a separate Cs-oleate injection method, inject the Cs-precursor at this stage.
-
Quenching: Cool rapidly in an ice bath.
Part 4: Visualization of Pathways
Diagram 1: Synthesis & Ligand Exchange Mechanism
This diagram illustrates the conversion of Oleylamine to OAmBr and its subsequent role in passivating the surface of a Perovskite Nanocrystal (PNC).
Figure 1: Reaction pathway for the synthesis of Oleylammonium Bromide and its mechanistic role in passivating bromide vacancies on perovskite nanocrystals.
Diagram 2: Safety & Handling Workflow
A logical flow for handling OAmBr safely in a research environment.
Figure 2: Standard Operating Procedure (SOP) flow for the safe handling and disposal of Oleylammonium Bromide.
References
-
Almeida, G., et al. (2018). Role of Acid–Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals. ACS Nano.[5] Retrieved from [Link]
-
Fu, Y., et al. (2019). Metal halide perovskite nanostructures for optoelectronic applications. Nature Reviews Materials. Retrieved from [Link]
Sources
difference between oleylamine and oleylammonium bromide
Physicochemical Distinction, Ligand Dynamics, and Synthesis Protocols
Executive Summary
In the synthesis of colloidal semiconductor nanocrystals—particularly metal halide perovskites (e.g., CsPbBr₃)—the distinction between Oleylamine (OAm) and Oleylammonium Bromide (OAmBr) is often a source of experimental failure. While chemically related, they serve fundamentally different roles: OAm acts as a solvent, reducing agent, and neutral L-type ligand, whereas OAmBr functions as an ionic X-type ligand and surface passivating agent.
This guide delineates the physicochemical differences, surface binding mechanisms, and synthesis protocols required to leverage these reagents effectively in drug delivery (lipid nanoparticles) and optoelectronics (perovskite quantum dots).
Part 1: Physicochemical Characterization
The primary source of confusion arises because OAm is often converted in situ to oleylammonium species during synthesis. However, using pre-synthesized, purified OAmBr provides superior control over stoichiometry and surface termination.
| Feature | Oleylamine (OAm) | Oleylammonium Bromide (OAmBr) |
| Formula | ||
| CAS Number | 112-90-3 | N/A (Custom synthesis often required) |
| Physical State (RT) | Colorless to pale yellow liquid | White solid powder / Waxy solid |
| Ligand Class | L-Type (Neutral Lewis Base) | X-Type (Ionic / Ion Pair) |
| Solubility | Miscible in hexane, toluene, chloroform. | Soluble in alcohols, warm toluene/mesitylene. Poorly soluble in cold hexane. |
| Acidity/Basicity | Weak Base (pKa ~10.6) | Acidic Salt (Source of |
| Primary Function | Solvent, Proton Acceptor, Reducing Agent | Surface Passivation, Shape Control, Halide Source |
Critical Insight: Commercial "Technical Grade" Oleylamine (70%) contains significant impurities (trans-isomers like elaidylamine, shorter chains). For high-precision synthesis, OAm must be degassed and often purified, whereas OAmBr is typically synthesized from purified precursors to ensure exact halide stoichiometry.
Part 2: Ligand Binding Mechanisms & Surface Dynamics[1]
The stability of colloidal nanocrystals depends on the ligand shell.[1] The choice between OAm and OAmBr dictates the binding mode and the "defect tolerance" of the material.
1. The Acid-Base Equilibrium
In a typical reaction mixture containing Oleic Acid (OA) and Oleylamine (OAm), a dynamic equilibrium exists. OAm is protonated to form oleylammonium carboxylate.
2. L-Type vs. X-Type Binding
-
OAm (L-Type): Binds datively to surface metal cations (
) via the nitrogen lone pair. This bond is weak and easily broken during purification (washing with anti-solvents), leading to aggregation. -
OAmBr (X-Type): Dissociates into
and .-
The
fills halide vacancies ( ) on the crystal surface. -
The
electrostatically stabilizes the anionic surface site. -
Result: This "ion-pair" binding is significantly stronger than the dative amine bond, resulting in nanocrystals with higher photoluminescence quantum yield (PLQY) and stability.
-
Visualization: Ligand Surface Interaction
The following diagram illustrates the competitive binding and equilibrium pathways.
Figure 1: Mechanistic pathway distinguishing neutral amine coordination (labile) from oleylammonium bromide ion-pair passivation (stable).[2][3]
Part 3: Synthesis Protocol (OAm OAmBr)
Researchers often need to synthesize OAmBr to introduce precise amounts of bromide without adding excess acid (HBr) which can etch the nanocrystals.
Protocol: Synthesis of Oleylammonium Bromide
Objective: Isolate high-purity OAmBr salt from technical grade Oleylamine.
Reagents:
-
Oleylamine (Technical grade 70% or Primary Amine >98%)
-
Hydrobromic Acid (HBr, 48% aqueous or 33% in acetic acid)
-
Ethanol (Absolute)
-
Diethyl Ether (for washing)[4]
Step-by-Step Workflow:
-
Solubilization: Dissolve 10 mL of Oleylamine (approx. 30 mmol) in 100 mL of Ethanol in a round-bottom flask. Stir vigorously at 0°C (ice bath).
-
Why: Ethanol ensures homogeneity; low temperature prevents oxidation and controls the exothermic neutralization.
-
-
Acid Addition: Dropwise add 4.0 mL of HBr (48% aq) to the stirring solution.
-
Observation: A white precipitate may begin to form immediately or upon cooling.
-
-
Reaction: Allow the mixture to stir for 2 hours at room temperature to ensure complete protonation.
-
Evaporation: Remove the solvent using a rotary evaporator at 50°C. You will be left with a white/yellowish waxy solid.
-
Purification (Critical):
-
Isolation: Filter the white crystals using vacuum filtration. Wash 3x with cold Diethyl Ether.
-
Drying: Dry under vacuum for 12 hours. Store in a desiccator.
Self-Validation Check:
-
Melting Point: The product should be a white powder with a sharp melting point (approx. 85-95°C, varies slightly with chain saturation purity).
-
Solubility Test: The product should be insoluble in cold hexane but soluble in warm toluene or chloroform/methanol mixtures.
Part 4: Applications & Impact on Stability[2][4]
1. Perovskite Nanocrystals (CsPbBr₃)[5][6]
-
Problem: Using only OAm and OA results in "proton transfer" equilibrium. During purification (washing with acetone/ethanol), the equilibrium shifts, OAm desorbs, and the nanocrystals aggregate or lose PLQY.
-
Solution (OAmBr): Introducing OAmBr directly (or generating it with excess HBr) ensures the surface is terminated with
. The bromide fills surface vacancies (the primary source of non-radiative recombination), and the ammonium tail provides steric stability.-
Outcome: PLQY increases from ~70% to >90%, and stability in ambient air extends from days to months.
-
2. Cytotoxicity & Biological Relevance
In drug delivery (e.g., Lipid Nanoparticles), the charge state is critical.[7]
-
Oleylamine: At physiological pH (7.4), OAm is partially protonated. It is known to disrupt cell membranes, causing significant cytotoxicity (
often < 10 ). -
Oleylammonium Bromide: As a permanent cationic surfactant, it is highly cytotoxic in vitro due to strong electrostatic interaction with negatively charged cell membranes, leading to lysis.
-
Note: While toxic in free form, when complexed into a lipid bilayer or nanoparticle surface, the toxicity profile changes, but it remains a critical parameter for biocompatibility assays.
References
-
Surface Chemistry & Ligand Dynamics
- De Roo, J., et al. "Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals." ACS Nano, 2016.
-
Synthesis & Purification of OAmBr
-
Zhang, F., et al.[8] "Ligand-Flexible Synthesis of Strongly Confined Perovskite Nanocrystals." RSC Advances, 2022.
-
-
Role in Perovskite Stability (Acid-Base Equilibria)
- Almeida, G., et al. "The Role of Acid-Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals." ACS Nano, 2018.
-
Cytotoxicity of Surfactants
-
Zhang, Y., et al.[8] "Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability." Toxicology in Vitro, 2012.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC02029D [pubs.rsc.org]
- 3. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OleylammoniumBromide | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of Acid–Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Mechanistic Principles and Protocols: Surface Passivation of Perovskite Nanocrystals via Oleylammonium Bromide (OABr)
Topic: Mechanism of Surface Passivation by Oleylammonium Bromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Materials Scientists, Drug Development Professionals (Nanocarrier focus)
Executive Summary
In the synthesis and stabilization of metal halide perovskites (e.g., CsPbBr
This guide details the molecular mechanics of this passivation, provides a self-validating experimental protocol for ligand exchange, and benchmarks the expected improvements in photoluminescence quantum yield (PLQY) and colloidal stability.
Molecular Architecture & Mechanistic Deep Dive
The Surface Defect Problem
Perovskite nanocrystals (NCs) typically possess an ionic crystal structure. Upon synthesis, the surface is often terminated by undercoordinated lead ions (
The OABr Solution
OABr (
-
Anionic Vacancy Filling (The
Role): Unlike neutral ligands (e.g., oleylamine), OABr dissociates to provide a bromide ion ( ). This ion directly coordinates with undercoordinated surface sites, effectively "healing" the crystal lattice and eliminating the trap state. -
Cationic Anchoring (The
Role): The oleylammonium cation anchors to the surface via hydrogen bonding ( ) with surface bromides and electrostatic attraction to the negatively charged surface sites (or charge balance for the added ). This interaction is dynamic, allowing for surface restructuring without destroying the crystal. -
Steric Stabilization (The Oleyl Tail Role): The oleyl chain contains a cis-double bond at the C9 position. This "kink" prevents the ligands from packing too densely (crystallizing) on the surface, maintaining a fluid ligand shell that provides entropic stabilization in non-polar solvents (toluene, hexane). This prevents NC aggregation.
Visualization of Signaling & Passivation Logic
Caption: Logical flow of defect healing: OABr dissociation targets halide vacancies, eliminating trap states and restoring radiative efficiency.
Experimental Protocols
Precursor Synthesis: High-Purity OABr
Commercial OABr is available, but in-house synthesis ensures fresh, dry ligands critical for high-performance devices.
Reagents: Oleylamine (technical grade, 70%), Hydrobromic acid (HBr, 48% aqueous), Ethanol, Diethyl ether.
-
Reaction: Mix 19 mmol Oleylamine with 50 mL Ethanol in a 2-neck flask. Cool to 0°C (ice bath).
-
Acid Addition: Dropwise add 4.3 mL HBr (excess) under vigorous stirring.
-
Crystallization: Stir for 10 hours under
. Evaporate solvent (rotary evaporator) to obtain a white solid. -
Purification (Critical): Wash the solid 3x with cold Diethyl Ether to remove unreacted amine.
-
Drying: Vacuum dry at 40°C overnight. Store in a glovebox.
Ligand Exchange Workflow (Post-Synthetic Treatment)
This protocol describes the passivation of pre-synthesized CsPbBr
Reagents: Crude CsPbBr
| Step | Action | Mechanistic Rationale | Self-Validation Checkpoint |
| 1 | Preparation | Dissolve OABr in Toluene (e.g., 5-10 mg/mL). | Solution must be clear. Cloudiness indicates impurities or wet solvent. |
| 2 | Mixing | Add OABr solution to crude NC dispersion. Stir for 1-5 mins at RT. | Allows dynamic exchange. |
| 3 | Precipitation | Add Ethyl Acetate (ratio 1:1 to 1:3) until slightly turbid. | Lowers solubility of NCs and strips excess free ligand. |
| 4 | Separation | Centrifuge at 7000 rpm for 5-10 mins. | Validation: Pellet should be colored (green/yellow); Supernatant clear or slightly colored. |
| 5 | Redispersal | Discard supernatant. Redissolve pellet in dry Toluene/Hexane. | Validation: Solution must be optically clear. If turbid, excess OABr or degraded NCs are present. |
Workflow Diagram
Caption: Step-by-step ligand exchange protocol with integrated validation checkpoint.
Performance Metrics & Data Analysis
The following data summarizes the typical impact of OABr passivation on CsPbBr
| Metric | Pristine NCs (Control) | OABr Passivated NCs | Improvement Factor |
| PLQY (%) | 40 - 60% | 85 - 95% | ~1.5x - 2x |
| PL Lifetime ( | 5 - 15 ns | 20 - 50 ns | Significant reduction in non-radiative decay |
| Stability (Shelf) | < 1 week (Aggregates) | > 3 months | Enhanced colloidal stability |
| Stability (Thermal) | Degrades > 60°C | Stable up to 100°C | Robust ligand anchoring |
| Trap Density | High ( | Low ( | Defect healing |
Data aggregated from comparative studies (See References 1, 3, 6).
Troubleshooting & Optimization (Self-Validating Systems)
-
Loss of Colloidal Stability (Precipitation after exchange):
-
Cause: Excessive stripping of ligands during the antisolvent step.
-
Fix: Reduce the ratio of Ethyl Acetate. Use Methyl Acetate (milder) if available. Ensure OABr concentration is sufficient to maintain equilibrium.
-
-
Blue-Shift in Emission:
-
Cause: Etching of the NC surface by excess amine or formation of 2D phases (Ruddlesden-Popper).
-
Fix: Reduce OABr concentration or reaction time. Ensure the OABr is strictly purified (no free HBr or Oleylamine).
-
-
Turbidity upon Redispersal:
-
Cause: Insoluble OABr aggregates or lead bromide salts.
-
Fix: Centrifuge the final solution at low speed (3000 rpm) for 1 min and collect the supernatant.
-
References
-
Surface Chemistry of All Inorganic Halide Perovskite Nanocrystals: Passivation Mechanism and Stability. Source: ResearchGate / Adv. Mater. Interfaces URL:[Link]
-
Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. Source: ACS Nano URL:[Link]
-
Surface passivation strategies for CsPbBr3 quantum dots aiming at nonradiative suppression. Source: Dalton Transactions (RSC) URL:[Link]
-
Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation. Source: ACS Publications URL:[1][Link]
-
Oleylammonium Bromide Structure and Properties. Source: PubChem URL:[2][Link]
-
Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals. Source: ACS Nano URL:[Link]
Sources
Methodological & Application
protocol for synthesizing CsPbBr3 nanocrystals using oleylammonium bromide
Application Note: Protocol for Synthesizing Nanocrystals Using Oleylammonium Bromide
Introduction & Mechanistic Rationale
The standard hot-injection synthesis of
The OAmBr Advantage:
By introducing Oleylammonium Bromide (OAmBr) directly—either as a precursor or a passivating additive—we artificially saturate the reaction environment with
-
Defect Passivation: Excess
fills halide vacancies (the dominant trap state in perovskites). -
Surface Anchoring: The
cation binds strongly to surface sites, forming a robust ligand shell that is less susceptible to proton desorption than the labile OA/OAm pair.
Materials & Reagents
| Reagent | Purity/Grade | Role |
| Cesium Carbonate ( | 99.9% | Cesium precursor source. |
| Lead(II) Bromide ( | 99.999% | Lead and Bromide source. |
| Oleic Acid (OA) | 90% (Tech) | Surface ligand (X-type); solubilizer. |
| Oleylamine (OAm) | 70% (Tech) | Surface ligand (L-type); base. |
| Hydrobromic Acid (HBr) | 48% in | Reactant for OAmBr synthesis. |
| 1-Octadecene (ODE) | 90% (Tech) | Non-coordinating solvent. |
| Ethanol / Diethyl Ether | Anhydrous | Solvents for OAmBr purification.[1] |
| Toluene / Hexane | Anhydrous | Dispersion solvents.[2] |
Pre-Synthesis: Preparation of Oleylammonium Bromide (OAmBr)[1]
Note: Commercial OAmBr is rare or expensive. Synthesizing it ensures purity and is a critical self-validating step.
Protocol:
-
Mixing: In a 100 mL 2-neck round-bottom flask, dissolve 19 mmol (approx. 6.2 mL) of Oleylamine in 50 mL of Ethanol .
-
Cooling: Place the flask in an ice-water bath (
) and stir vigorously. -
Acid Addition: Dropwise add 4.3 mL of HBr (48%) . The reaction is exothermic; slow addition prevents side reactions.
-
Reaction: Allow the mixture to stir for 10 hours under a gentle
flow. -
Purification:
-
Evaporate the solvent using a rotary evaporator or vacuum drying until a white solid remains.
-
Wash the solid 3 times with cold Diethyl Ether to remove unreacted amine.
-
Vacuum dry the white precipitate at
overnight.
-
-
Storage: Store the fine white powder in a glovebox or desiccator.
Core Synthesis Protocol: OAmBr-Assisted Hot Injection
This protocol modifies the standard Kovalenko method by incorporating OAmBr into the lead precursor solution to ensure immediate surface passivation during nucleation.
Step 1: Preparation of Cs-Oleate Precursor
-
Load 0.814 g
, 40 mL ODE , and 2.5 mL OA into a 100 mL 3-neck flask. -
Degas under vacuum at
for 60 minutes. -
Switch to
and maintain at until the solution is clear.-
Critical Check: If the solution precipitates upon cooling, pre-heat to
before injection.
-
Step 2: Pb-Precursor Preparation (The OAmBr Modification)
-
In a separate 50 mL 3-neck flask, combine:
-
0.188 mmol
(69 mg) -
0.1 mmol OAmBr (approx. 35 mg) <-- The Key Additive
-
5 mL ODE
-
0.5 mL OA
-
0.5 mL OAm
-
-
Degassing: Degas under vacuum at
for 1 hour. This removes water derived from the HBr synthesis or solvents. -
Solubilization: Switch to
. Raise temperature to . The solution should be clear.-
Observation: The presence of OAmBr may slightly delay solubilization compared to pure OAm; ensure full clarity before proceeding.
-
Step 3: Nucleation and Growth[3]
-
Raise the Pb-precursor temperature to
. -
Injection: Swiftly inject 0.4 mL of the hot Cs-Oleate solution.
-
Quenching: Observe the immediate color change to bright green (approx. 5–10 seconds). Immediately plunge the flask into an ice-water bath.
-
Why? Prolonged heating causes Ostwald ripening, reducing confinement and broadening the FWHM.
-
Step 4: Purification (Crucial for Stability)
-
Add Methyl Acetate (antisolvent) to the crude solution in a 1:1 volume ratio.[3]
-
Note: Avoid Acetone or Ethanol, as they strip the ionic OAmBr ligands too aggressively.
-
-
Centrifuge at 7500 rpm for 5 minutes .
-
Discard supernatant.[2][4][3] Redisperse the pellet in 3 mL Hexane .
-
Centrifuge again at 4000 rpm for 2 minutes to remove unreacted precursors (aggregates). Keep the supernatant.
Visualization of Workflows
Figure 1: Synthesis Workflow & Ligand Dynamics
Caption: Step-by-step workflow for OAmBr-assisted hot-injection synthesis. The inclusion of OAmBr in the Pb-precursor stage is the critical deviation from standard protocols.
Characterization & Quality Control
| Parameter | Method | Expected Outcome | Troubleshooting |
| Phase Purity | XRD | Cubic ( | Impurities? Adjust Cs/Pb ratio. |
| Morphology | TEM | Uniform nanocubes (8–12 nm edge length). | Rods/Platelets? Reduce amine concentration. |
| Optical | PL Spectroscopy | Emission peak ~515–520 nm. FWHM < 20 nm. | Broad FWHM? Quench faster or improve stirring. |
| Stability | Visual/UV | Colloidal stability in hexane > 3 months. | Precipitation? Add small amount of OA/OAm to storage. |
References
-
Protesescu, L., et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (
, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut. Nano Letters. Link -
Krieg, F., et al. (2018). Colloidal
( ) Nanocrystals 2.0: Zwitterionic Capping Ligands for Improved Durability and Stability.[5][6] ACS Energy Letters. Link -
Almeida, G., et al. (2019). The Role of Acid-Base Equilibria in the Size, Shape, and Phase Control of Cesium Lead Bromide Nanocrystals. ACS Nano. Link
-
Imran, M., et al. (2018). Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals. Chemistry of Materials. Link
-
Zhang, F., et al. (2022).
Nanocrystals. Nano Letters. Link
application of oleylammonium bromide in perovskite LED fabrication
Application Note: High-Efficiency Perovskite LED Fabrication via Oleylammonium Bromide (OABr) Interface Engineering
Executive Summary
This technical guide details the application of Oleylammonium Bromide (OABr) as a critical ligand modulator in the fabrication of metal-halide Perovskite Light-Emitting Diodes (PeLEDs). While primarily known for its role in colloidal nanocrystal synthesis, OABr has emerged as a definitive agent for defect passivation and dimensional control in thin-film electroluminescent devices.
Key Impact:
-
Defect Suppression: Passivates surface halide vacancies (
), reducing non-radiative recombination.[1] -
Quantum Confinement: Facilitates the formation of Quasi-2D Ruddlesden-Popper phases, creating an energy cascade that funnels excitons for efficient radiative emission.
-
Stability: The long alkyl chain (
) imparts hydrophobicity, significantly extending device operational lifetime ( ).
Scientific Foundation: Mechanism of Action
The efficacy of OABr stems from its amphiphilic nature. The ammonium headgroup (
Energy Funneling & Passivation Architecture
In a Quasi-2D system, OABr creates a mixture of quantum wells with varying bandgaps. Excitons transfer rapidly from high-bandgap (low-n) phases to low-bandgap (high-n) phases, concentrating carriers for emission and bypassing defect sites.
Figure 1: Mechanistic pathway of OABr action. OABr neutralizes trap states and structures the perovskite lattice into an energy-funneling architecture.
Reagent Preparation & Handling
Safety Warning: OABr is hygroscopic and irritating. Handle in a nitrogen-filled glovebox (
Materials
-
Oleylammonium Bromide (OABr): >98% purity (recrystallized).
-
Solvents: Anhydrous Toluene (Tol) or Chlorobenzene (CB) for surface treatment; DMSO/DMF for precursor addition.
-
Perovskite Precursors: CsBr,
(for green PeLEDs).
Stock Solution Preparation (for Surface Treatment)
-
Weighing: Weigh 20 mg of OABr inside the glovebox.
-
Dissolution: Dissolve in 4 mL of Anhydrous Toluene to create a 5 mg/mL stock solution.
-
Activation: Stir at 40°C for 15 minutes to ensure full solubility.
-
Filtration: Filter through a 0.22 µm PTFE filter before use.
Experimental Protocols
Two distinct methodologies are presented. Method A is for bulk modification (Quasi-2D), and Method B is for surface passivation.
Method A: Quasi-2D Precursor Engineering (Bulk)
Best for: Creating high-efficiency green/blue LEDs with tunable dimensionality.
-
Precursor Mix: Prepare a stoichiometric
solution (0.4 M in DMSO). -
OABr Addition: Add OABr directly to the precursor solution.
-
Molar Ratio: Optimized ratio is typically
to . -
Note: Higher OABr content shifts emission to blue but may reduce conductivity.
-
-
Deposition: Spin-coat onto the hole transport layer (e.g., PEDOT:PSS or Poly-TPD) at 3000 rpm for 60s.
-
Annealing: Anneal at 70°C for 10 minutes to crystallize the Quasi-2D film.
Method B: Post-Synthetic Surface Passivation (Interface)
Best for: Healing surface defects on 3D perovskite films without altering bulk properties.
Workflow Diagram:
Figure 2: Step-by-step workflow for Post-Synthetic Surface Passivation using OABr.
Detailed Steps (Method B):
-
Base Layer: Fabricate the 3D perovskite film (e.g.,
) via standard spin-coating. Anneal as required. -
Loading: Place the substrate on the spinner.
-
Dynamic Application:
-
Start spinning at 3000 rpm .
-
Allow speed to stabilize (approx. 2-3 seconds).
-
Pipette 50 µL of the OABr/Toluene solution (from Section 3.2) onto the center of the spinning substrate.
-
Continue spinning for 30 seconds to dry the solvent.
-
-
Post-Anneal: Transfer immediately to a hotplate at 70°C for 5 minutes . This promotes the chemical bonding of the ammonium headgroup to the surface vacancies.
-
Device Completion: Proceed to electron transport layer (ETL) deposition (e.g., TPBi) and electrode evaporation.
Data Validation & Expected Outcomes
To verify the success of the OABr application, compare your device metrics against these standard benchmarks.
| Metric | Control Device (No OABr) | OABr-Treated Device | Mechanism of Improvement |
| PLQY (Photoluminescence Quantum Yield) | 40 - 55% | 75 - 90% | Suppression of non-radiative decay channels. |
| EQE (External Quantum Efficiency) | < 5% | > 15% | Improved charge balance and radiative efficiency. |
| EL Peak Position | 520 nm | 515 - 520 nm | Slight blue-shift indicates quantum confinement (Quasi-2D formation). |
| Turn-on Voltage ( | 3.5 V | 3.0 - 3.2 V | Reduced trap density lowers the injection barrier. |
| Lifetime ( | ~2 hours | > 20 hours | Hydrophobic alkyl chains block moisture ingress. |
Troubleshooting Guide
-
Problem: Hazy or rough film after OABr treatment.
-
Cause: Concentration of OABr is too high, leading to aggregation on the surface.
-
Solution: Dilute stock solution to 2 mg/mL or increase spin speed to 4000 rpm.
-
-
Problem: Significant blue shift in emission (e.g., Green to Cyan).
-
Cause: Formation of
or phases dominating the bulk (Method A). -
Solution: Reduce the molar ratio of OABr in the precursor mix. Ensure OABr is only acting as a surface passivator (Method B) rather than a bulk spacer.
-
-
Problem: High resistance / Low Current Density.
-
Cause: The insulating oleyl chains are blocking charge injection.
-
Solution: Use a shorter ligand (e.g., Phenethylammonium Bromide - PEABr) mixed with OABr, or reduce the thickness of the passivation layer by using a wash-step with pure toluene after OABr application.
-
References
-
Surface Passivation Mechanism
- Title: Surface passivation strategies for CsPbBr3 quantum dots aiming at nonradiative suppression and enhancement of electroluminescent light-emitting diodes.
- Source: Dalton Transactions (RSC).
-
URL:[Link]
-
OABr Synthesis & Properties
- Title: Alloy CsCdxPb1–xBr3 Perovskite Nanocrystals: The Role of Surface Passivation in Preserving Composition and Blue Emission.
- Source: ACS Omega / ChemRxiv.
-
URL:[Link]
-
Quasi-2D Perovskite LEDs
- Title: Efficient Perovskite Light-Emitting Diodes via Enhanced Energy Funneling by Quasi-2D Structure.
- Source: N
-
URL:[Link]
-
Ligand Effects on Stability
- Title: Air-stable cesium lead bromide perovskite nanocrystals via post-synthetic tre
- Source: New Journal of Chemistry (RSC).
-
URL:[Link]
Sources
surface passivation techniques for quantum dots using oleylammonium bromide
Application Note: Surface Passivation of CsPbBr₃ Perovskite Quantum Dots Using Oleylammonium Bromide (OAmBr)
Executive Summary
Surface defects, particularly halide vacancies, are the primary cause of non-radiative recombination and environmental instability in Cesium Lead Bromide (CsPbBr₃) perovskite quantum dots (PQDs). While native ligands (Oleic Acid/Oleylamine) provide initial colloidal stability, they are highly dynamic and prone to desorption.
This guide details the use of Oleylammonium Bromide (OAmBr) as a passivation agent. Unlike simple amines, OAmBr provides a dual-passivation mechanism: the bromide anion (
Mechanism of Action
The surface of a CsPbBr₃ nanocrystal is ionic and dynamic. The primary trap states are under-coordinated
-
Native State: The equilibrium between Oleic Acid (OA) and Oleylamine (OAm) is labile. Proton transfer creates
and , but these ligands easily detach during purification, leaving "naked" patches on the crystal surface. -
OAmBr Action:
-
Anionic Passivation: The bromide ion (
) from OAmBr specifically targets and fills the halide vacancies on the surface, neutralizing the under-coordinated traps. -
Cationic Stabilization: The
cation ionically binds to the surface bromides, forming a robust shell that is more tightly bound than the native acid-base equilibrium pair.
-
Figure 1: Mechanism of halide vacancy repair and surface stabilization by OAmBr.
Experimental Protocols
Pre-requisite: Preparation of OAmBr Stock Solution
Note: OAmBr is often synthesized in-house to ensure purity.
-
Reactants: Mix Oleylamine (10 mmol) with Hydrobromic acid (HBr, 48% aq, 10 mmol) in Ethanol (20 mL) at 0°C.
-
Crystallization: Stir for 2 hours, then evaporate solvent under vacuum. Recrystallize the white powder from diethyl ether/ethanol.
-
Stock Solution: Dissolve purified OAmBr powder in Toluene or Octane to a concentration of 50 mg/mL . Sonicate until clear.
Protocol A: Post-Synthetic Solution Phase Passivation
Best for: Colloidal inks intended for LEDs or bio-imaging.
| Step | Action | Critical Parameter |
| 1. Purification | Synthesize CsPbBr₃ QDs via hot injection.[1][2] Wash once with Methyl Acetate (MeOAc). | Do not over-wash. Excessive polar solvents strip native ligands irreversibly. |
| 2. Dispersion | Redisperse the QD pellet in Hexane or Toluene to a concentration of 10 mg/mL . | Optical Density (OD) at excitonic peak should be ~0.5–1.0. |
| 3.[3][4][5][6] Injection | Add 20–50 µL of OAmBr Stock Solution (50 mg/mL) per 1 mL of QD solution. | Add dropwise while stirring vigorously. |
| 4. Incubation | Stir at Room Temperature for 30 minutes . | Do not heat; heating may induce Ostwald ripening. |
| 5. Isolation | Add minimal MeOAc (ratio 1:1) to precipitate.[7][8] Centrifuge at 4000 rpm for 5 mins. | Discard supernatant. |
| 6. Final Storage | Redisperse pellet in Octane. Store in dark/inert atmosphere. | Solution should appear visibly brighter (higher PLQY). |
Protocol B: Solid-State Ligand Exchange (for Thin Films)
Best for: Solar cells (PV) and photodetectors where charge transport is required.
-
Film Deposition: Spin-coat the native CsPbBr₃ QDs (in Octane) onto the substrate (e.g., ITO/Glass) at 2000 rpm for 30s.
-
Preparation of Exchange Solution: Dilute OAmBr in Ethyl Acetate (EtOAc) to a concentration of 2–5 mg/mL .
-
Note: EtOAc is orthogonal; it dissolves the ligand but not the perovskite QDs.
-
-
Soaking: Flooding the QD film with the OAmBr/EtOAc solution for 30–60 seconds .
-
Spin-Dry: Spin the substrate at 3000 rpm to remove excess solution.
-
Annealing: Anneal at 70–90°C for 5 minutes to promote ligand ordering.
Workflow Visualization
Figure 2: Decision tree and workflow for solution-phase vs. solid-state passivation.
Characterization & Validation
To validate the success of the passivation, comparing the "Pristine" (untreated) vs. "Passivated" (OAmBr-treated) samples is essential.
| Technique | Metric | Expected Outcome (Passivated) | Interpretation |
| PL Spectroscopy | PL Intensity | Increase (1.5x – 3x) | Reduction in non-radiative decay channels. |
| TRPL (Time-Resolved PL) | Average Lifetime ( | Extended (e.g., 15ns | Suppression of fast surface trap-assisted recombination. |
| XRD | Peak Position | No Change | Confirms OAmBr treats the surface without altering the crystal lattice structure. |
| FTIR | N-H Stretch | Sharper/Shifted | Indicates ordered binding of ammonium headgroups to the surface. |
| Stability Test | PL Retention | >80% after 14 days | Enhanced resistance to moisture and thermal degradation. |
Troubleshooting Guide
-
Issue: Loss of Colloidal Stability (Aggregation)
-
Cause: Excess OAmBr acts as an electrolyte, compressing the electrical double layer.
-
Fix: Reduce OAmBr concentration or perform an additional wash with MeOAc to remove unbound salt.
-
-
Issue: Blue Shift in Emission
-
Cause: Etching of the QD surface (size reduction) by excess amine/acid.
-
Fix: Ensure the OAmBr is strictly stoichiometric or reduce the incubation time.
-
-
Issue: Cloudy Film (Protocol B)
-
Cause: Incomplete removal of OAmBr or solvent incompatibility.
-
Fix: Use anhydrous Ethyl Acetate and ensure the spin-drying step is immediate.
-
References
-
Protesescu, L., et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3): Bright Multicolored Emission and Rapid Halide Anion Exchange. Nano Letters. Link
-
De Roo, J., et al. (2016). Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano. Link
-
Li, G., et al. (2017). Surface Passivation of CsPbBr3 Perovskite Nanocrystals for Efficient Electroluminescent Light-Emitting Diodes. Advanced Functional Materials. Link
-
Krieg, F., et al. (2018). Colloidal CsPbX3 (X = Cl, Br, I) Nanocrystals 2.0: Zwitterionic Capping Ligands for Improved Durability and Stability. ACS Energy Letters. Link
-
Pan, J., et al. (2016). Air-Stable Surface-Passivated Perovskite Quantum Dots for Ultra-Robust, Single-Component, and Solution-Processable Self-Powered Photodetectors. Journal of Materials Chemistry C. Link
Sources
- 1. Quantifying the Thermodynamics of Ligand Binding to CsPbBr3 Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Researchers design novel passivation approach to achieve perovskite solar cells with efficiency of over 23% | Perovskite-Info [perovskite-info.com]
- 7. WO2017100950A1 - Method for synthesizing quantum dots and compositions and uses thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Precision Tuning of Oleylammonium Bromide for Blue-Emitting Perovskite Nanocrystals
This Application Note is structured as a high-level technical guide for researchers optimizing the synthesis of blue-emitting cesium lead bromide (
Abstract
Achieving stable, spectrally pure blue emission (450–470 nm) in cesium lead bromide (
Introduction: The Thermodynamics of Blue Shift
The fundamental challenge in blue perovskite synthesis is that the bulk bandgap of
This is achieved by restricting the crystal size to below the exciton Bohr radius (~7 nm).[2] High concentrations of surface ligands, specifically oleylammonium (
-
Surface Passivation:
binds to surface bromide sites, lowering the surface energy of specific facets. -
Dimensional Restriction: Excess OAmBr blocks the stacking of
octahedra in the vertical direction, forcing the crystal to grow laterally into 2D Nanoplatelets (NPLs). -
Phase Control: The concentration of OAmBr dictates the thickness (
-value) of the NPLs.-
Low [OAmBr]: Forms thick 3D cubes (Green).
-
High [OAmBr]: Forms thin
or sheets (Blue/Deep Blue).
-
Mechanism Diagram
The following diagram illustrates the ligand-mediated equilibrium between 3D and 2D phases.
Caption: Figure 1: Ligand-mediated growth pathways. High OAmBr concentration kinetically inhibits vertical stacking, forcing the formation of quantum-confined 2D nanoplatelets.
Materials & Equipment
-
Precursors: Lead(II) Bromide (
, 99.99%), Cesium Carbonate ( ). -
Ligands: Oleylamine (OAm, technical grade 70%), Oleic Acid (OA, 90%).
-
Solvents: 1-Octadecene (ODE), Toluene, Ethyl Acetate (anhydrous).
-
Reagents for OAmBr: Hydrobromic acid (HBr, 48% aqueous).
-
Equipment: Schlenk line, Centrifuge (refrigerated), UV-Vis Spectrophotometer.
Protocol: OAmBr-Mediated Synthesis
Note: This protocol uses pre-synthesized OAmBr or in-situ generated OAmBr to ensure precise stoichiometry.
Step 1: Preparation of OAmBr Stock (The Tuning Agent)
Why: Adding OAm and HBr separately introduces variability. Using a pre-reacted salt ensures a fixed 1:1 stoichiometry.
-
Mix Oleylamine (20 mL) and Ethanol (10 mL) in a flask on ice.
-
Dropwise add HBr (48%, 7 mL) under vigorous stirring.
-
Evaporate solvents under vacuum at 60°C.
-
Recrystallize the white solid (OAmBr) from diethyl ether/ethanol.
-
Dry in a vacuum oven. Store in a glovebox.
Step 2: Cs-Oleate Precursor Preparation[1]
-
Load
(0.814 g) , OA (2.5 mL) , and ODE (30 mL) into a 100 mL flask. -
Degas at 120°C for 1 hour.
-
Heat to 150°C under
until clear. Keep hot (~100°C) before injection.
Step 3: Synthesis of Blue-Emitting NPLs (The Critical Step)
This step varies the [OAmBr]:[Pb] ratio.
-
Setup: In a 25 mL 3-neck flask, combine:
- : 69 mg (0.188 mmol)
-
ODE: 5 mL
-
OAmBr: Variable Amount (See Table 1)
-
Oleylamine: 0.5 mL (Co-solvent/ligand)
-
Degassing: Degas at 120°C for 30 mins to remove water/oxygen.
-
Solubilization: Raise temp to 160°C . The solution must be clear.
-
Self-Validation: If the solution is cloudy, the OAmBr concentration is insufficient to solubilize the Pb precursor, or the temp is too low.
-
-
Injection: Rapidly inject 0.4 mL of hot Cs-Oleate precursor.
-
Quenching: Reaction is extremely fast for NPLs. Wait 5–10 seconds , then submerge the flask in an ice-water bath.
-
Visual Check: The solution should turn from colorless to a pale/milky blue. A bright green/yellow color indicates the formation of bulk crystals (failed blue shift).
-
Step 4: Purification (Crucial for Stability)
Blue NPLs are labile. Aggressive washing strips ligands, causing them to revert to green 3D crystals.
-
Precipitate crude solution with Ethyl Acetate (ratio 1:1). DO NOT use Acetone/Ethanol (too polar).
-
Centrifuge at 4000 rpm for 5 mins .
-
Discard supernatant. Redisperse pellet in Toluene .
-
Centrifuge again at 2000 rpm for 2 mins to remove unstable aggregates. Keep the supernatant.
Optimization Strategy: The Molar Ratio
The following table correlates the OAmBr input with the resulting emission peak.
Table 1: Impact of OAmBr Concentration on Emission
| Target Emission | Phase | [OAmBr] : [Pb] Ratio | OAmBr Mass (for 69mg PbBr2) | Visual Appearance |
|---|---|---|---|---|
| Green (515 nm) | 3D Cubes | 0.5 : 1 | ~32 mg | Bright Yellow/Green |
| Cyan (490 nm) | Mix (n=4 / 3D) | 2 : 1 | ~130 mg | Cyan/Teal |
| Pure Blue (460 nm) | 2D NPLs (n=3) | 4 : 1 | ~260 mg | Pale Blue / Milky |
| Deep Blue (435 nm) | 2D NPLs (n=2) | 6 : 1 | ~390 mg | Colorless / Faint Violet |
Note: Ratios above 6:1 may lead to insulating phases (
Characterization & Troubleshooting
Self-Validating the Protocol
-
PL Peak Position: Measure immediately after synthesis.[3]
-
Success: Sharp peak at 450-470 nm.
-
Failure: Peak at 510+ nm (insufficient ligand).
-
-
FWHM (Full Width at Half Maximum):
-
Success: < 20 nm (indicates pure phase).[4]
-
Failure: > 30 nm (indicates mixed
-phases, e.g., mixture of and ).
-
Common Failure Modes
-
Red-Shift over time: Blue NPLs turning green in storage.[3]
-
Cause: Loss of ligands leads to Ostwald ripening (stacking of plates into cubes).
-
Fix: Add excess OAmBr (0.1 M) to the storage solvent (Toluene) to maintain equilibrium.
-
-
Low PLQY (< 20%):
-
Cause: Surface defects (Br vacancies).[1]
-
Fix: Post-synthetic treatment with Oleylammonium Fluoride (OAmF) or Thiocyanate (SCN) can boost PLQY to >80% by healing vacancies.
-
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step synthesis workflow. The critical control point is the OAmBr concentration in the starting mixture.
References
-
Bohn, B. J. et al. "Dephasing and Quantum Beating of Excitons in Methylammonium Lead Iodide Perovskite Nanoplatelets." ACS Photonics, 2018. Link
-
Shamsi, J. et al. "Colloidal Synthesis of Quantum Confined Single Crystal CsPbBr3 Nanosheets with Lateral Dimensions Exceeding 100 μm." Nano Letters, 2016. Link
-
Akkerman, Q. A. et al. "Solution Synthesis of Quantum Confined CsPbBr3 Perovskite Nanoplatelets." Journal of the American Chemical Society, 2016. Link
- Ahmed, T. et al. "Oleylammonium Bromide-Passivated Blue-Emitting CsPbBr3 Nanoplatelets." ACS Applied Materials & Interfaces, 2019.
-
Sen, A. et al. "Oleylammonium fluoride passivated blue-emitting 2D CsPbBr3 nanoplates with near-unity photoluminescence quantum yield."[1] Journal of Materials Chemistry C, 2024. Link
Sources
- 1. Oleylammonium fluoride passivated blue-emitting 2D CsPbBr 3 nanoplates with near-unity photoluminescence quantum yield: safeguarding against threats f ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05565A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
using oleylammonium bromide for 2D perovskite synthesis
Application Note: Advanced Synthesis of 2D Perovskites Using Oleylammonium Bromide (OAmBr)
Executive Summary & Scientific Rationale
The transition from 3D bulk perovskites (
However, the use of OAmBr introduces a specific challenge: Steric Inhibition. The bulky tail can disrupt the crystallization kinetics, leading to disordered phases or insulating layers that impede charge transport. This guide details the protocols to synthesize high-purity OAmBr and utilize it to engineer vertically oriented quasi-2D perovskite films (for solar cells) and quantum-confined nanoplatelets (for LEDs).
Key Mechanism:
OAmBr acts as the large spacer cation (
-
Low
( ): Strong quantum confinement, high stability, poor transport. -
High
( ): Bulk-like transport, lower stability. -
Target: Quasi-2D (
) with vertical orientation.
Material Properties & Precursor Synthesis
Commercially available OAmBr can vary in purity. For reproducible optoelectronics, in-house synthesis from Oleylamine is recommended to eliminate trace oxidation products.
Table 1: Physical Properties of Key Reagents
| Component | Formula | MW ( g/mol ) | Role | Key Property |
| Oleylammonium Bromide | ~348.4 | Spacer Ligand | Hydrophobic, Steric Bulk | |
| Lead(II) Bromide | 367.01 | Inorganic Core | Precursor | |
| Methylammonium Bromide | 111.97 | A-site Cation | Charge Transport | |
| DMF/DMSO | - | - | Solvents | High Dielectric Constant |
Protocol A: Synthesis of High-Purity OAmBr
Standard OAmBr synthesis often yields yellow impurities. This low-temp protocol ensures white, high-purity crystals.
-
Setup: Place a 250 mL 2-neck round-bottom flask in an ice-water bath (0°C) .
-
Dissolution: Dissolve 19 mmol (approx. 6.25 mL) of Oleylamine (technical grade, 70%) in 50 mL of anhydrous Ethanol . Stir vigorously for 10 min.
-
Acidification: Dropwise add 4.3 mL of Hydrobromic Acid (HBr, 48 wt% in water) .
-
Critical Step: Addition must be slow to prevent exotherms that oxidize the amine.
-
-
Reaction: Allow to stir at 0°C for 2 hours, then warm to room temperature (RT) and stir for another 2 hours.
-
Evaporation: Remove solvent using a rotary evaporator at 50°C until a white/off-white solid remains.
-
Purification: Wash the solid with cold Diethyl Ether (
mL). Centrifuge and discard the supernatant (which contains unreacted amine and impurities). -
Drying: Dry the white precipitate in a vacuum oven at 60°C overnight. Store in a desiccator or glovebox.
Mechanism of Action: The LaMer Growth Model
Understanding the crystallization dynamics is vital. OAmBr has a lower solubility limit than MABr. Upon supersaturation (during spin-coating or antisolvent injection), OAmBr crystallizes first, acting as a template.
Figure 1: Crystallization pathway. Controlling the thermal gradient promotes vertical orientation (Green) over random insulation (Red).
Protocol B: Quasi-2D Thin Film Fabrication (Solar Cells)
Objective: Create a phase-pure
Reagents:
Procedure:
-
Stoichiometry Calculation: For a target
, the molar ratio is:-
Note: A slight excess of MABr (5%) is often added to compensate for volatility during annealing.
-
-
Dissolution: Mix precursors in DMF:DMSO. Heat at 60°C for 2 hours inside a
glovebox. Filter through a 0.45 µm PTFE filter. -
Substrate Prep: Clean FTO/ITO glass (Detergent
Water Acetone IPA). Treat with UV-Ozone for 15 min. -
Deposition (Hot-Casting Method):
-
Pre-heat the substrate to 100°C .
-
Dynamic Spin Coating: Drop 50 µL of hot precursor (70°C) onto the spinning substrate (3000 rpm, 30s).
-
Why Hot-Casting? The thermal energy overcomes the steric hindrance of the oleyl chain, promoting the vertical alignment of the 2D sheets, which facilitates charge transport.
-
-
Annealing: Immediately transfer to a hotplate at 100°C for 10 minutes .
-
Visual Check: The film should turn essentially transparent/light yellow (low
) to orange/brown (high ).
-
Protocol C: Colloidal Synthesis of 2D Nanoplatelets (LEDs)
Objective: Synthesize highly luminescent, quantum-confined
Method: Ligand-Assisted Reprecipitation (LARP).[3][4]
Figure 2: LARP Workflow. The rapid mixing of polar and non-polar solvents triggers instant nucleation.
Procedure:
-
Precursor Solution: Dissolve
(0.4 mmol) and (0.4 mmol) in 10 mL DMF. -
Ligand Addition: Add Oleic Acid (1 mL) and OAmBr (0.5 mmol) to the precursor solution.
-
Note: Using OAmBr salt instead of liquid Oleylamine allows for tighter protonation control, reducing defect density.
-
-
Precipitation:
-
Place 50 mL of Toluene in a beaker under vigorous stirring.
-
Inject 1 mL of the Precursor Solution into the Toluene.
-
Reaction is instantaneous (solution turns bright green/yellow).
-
-
Purification:
-
Centrifuge at 4000 rpm for 5 mins.
-
Discard supernatant (removes excess precursors).
-
Redisperse pellet in Hexane or Toluene.[5]
-
Characterization & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Hazy Film | Milky appearance | Large aggregates of OAmBr | Increase DMSO ratio; Filter solution hot. |
| Low PLQY | Dim emission | Surface defects (Br vacancies) | Add slight excess of OAmBr during synthesis. |
| Wrong Phase | XRD peaks at wrong | Incorrect | Recalculate stoichiometry; Check humidity (keep <10%). |
| Insulating | High series resistance | Horizontal orientation | Use Hot-Casting (Protocol B); Anneal immediately. |
Validation Check (XRD):
-
2D Phase (
): Look for peaks at low angles ( ), corresponding to the large d-spacing of the OAmBr layers. -
3D Phase: Peak at
( plane of ). -
Goal: For solar, you want a dominant 3D peak with minor 2D peaks indicating grain boundary passivation.
References
-
Synthesis of Oleylammonium Bromide & Nanocrystals
- Detailed protocol for OAmBr synthesis and its use in suppressing ion migr
- Source: ChemRxiv, "Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passiv
-
Hot-Injection & Ligand Roles
- Comprehensive guide on hot-injection synthesis and the specific roles of Oleylamine vs. Oleic Acid.
- Source: ACS Nano, "Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals".
-
Stability Mechanisms in 2D Perovskites
- Analysis of how alkylammonium spacers (like OAmBr vs. Butylammonium) affect solar cell stability.
- Source: University of Texas at Austin, "Stability of 2D Perovskite Solar Cells".
-
Room Temperature Synthesis (LARP/SR)
- Protocols for room temperature synthesis using altern
- Source: MDPI, "All-Inorganic CsPbBr3 Perovskite Nanocrystals Synthesized with Olive Oil and Oleylamine at Room Temper
-
Anion Exchange & Post-Synthetic Treatment
- Using OAmBr for anion exchange to tune bandgaps.
- Source: RSC Advances, "Facile anion-exchange reaction in mixed-cation lead bromide perovskite nanocrystals".
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Facile anion-exchange reaction in mixed-cation lead bromide perovskite nanocrystals - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01089K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. All-Inorganic CsPbBr3 Perovskite Nanocrystals Synthesized with Olive Oil and Oleylamine at Room Temperature | MDPI [mdpi.com]
Application Note: High-Efficiency Surface Coating of Metal Nanoparticles with Oleylammonium Bromide (OAB)
Abstract & Strategic Utility
The surface modification of metal nanoparticles (MNPs) with Oleylammonium Bromide (OAB) is a critical technique for stabilizing noble metals (Au, Ag, Cu) in non-polar organic solvents. Unlike simple amines (e.g., oleylamine), OAB provides a dual-mode stabilization mechanism: the bromide ion (
This protocol addresses the need for high-purity, hydrophobic MNPs used in conductive inks, self-assembled monolayers, and catalytic applications. We focus on two primary workflows: Phase Transfer (coating hydrophilic NPs) and Ligand Exchange (modifying hydrophobic NPs).
Mechanism of Action
To master this protocol, one must understand the surface chemistry at play. OAB does not merely "stick" to the surface; it structures the interfacial double layer.
The Binding Modes
-
Electrostatic Ion-Pairing (Phase Transfer): When coating citrate-stabilized (negative) NPs, the ammonium headgroup (
) of OAB forms an ion pair with surface anions. -
Halide Passivation (Direct/Exchange): The bromide ion (
) chemisorbs to the metal surface. The oleylammonium cation then forms a secondary layer via electrostatic attraction to the bromide-coated surface, creating an interdigitated bilayer or a tight ion-pair shell.
Caption: Mechanistic pathway from precursor synthesis to bilayer formation on the metal nanoparticle surface.
Pre-Requisite: Synthesis of Oleylammonium Bromide (OAB)
Commercial OAB is often expensive or degraded. For high-reproducibility, synthesize fresh OAB.
Reagents:
-
Oleylamine (OAm), 70% or 90% technical grade.
-
Hydrobromic Acid (HBr), 48% aqueous solution.[1]
-
Ethanol (Absolute) and Diethyl Ether.
Protocol:
-
Dissolution: Dissolve 10 mL (approx. 30 mmol) of Oleylamine in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Acidification: Place the flask in an ice bath (
). Under vigorous stirring, add 4.0 mL of HBr (48% aq) dropwise. Caution: Exothermic reaction. -
Reaction: Allow the mixture to stir for 30 minutes at
, then warm to room temperature and stir for 2 hours. -
Purification:
-
Rotary evaporate the ethanol to obtain a viscous white/yellow solid.
-
Redissolve in minimal warm ethanol (
mL). -
Precipitate by pouring into excess cold diethyl ether (
mL). -
Filter the white precipitate and vacuum dry overnight.
-
-
Validation: The product should be a white powder. FTIR should show a broad ammonium band (
) and absence of the scissoring mode.
Method A: Phase Transfer Coating (Aqueous Organic)
Best for: Converting Citrate-capped Gold/Silver NPs (aqueous) to Toluene/Hexane soluble NPs.
Reagents
| Component | Specification | Role |
| Aqueous Phase | Citrate-capped Au/Ag NPs (0.5 mM metal conc) | Starting Material |
| Organic Phase | Toluene or Chloroform | Solvent |
| Transfer Agent | Oleylammonium Bromide (OAB) | Phase Transfer Catalyst |
| Additives | Ethanol | Co-solvent (Demulsifier) |
Step-by-Step Protocol
-
Preparation of Organic Phase:
-
Dissolve 50 mg of OAB in 10 mL of Toluene. Sonicate until fully dissolved.
-
-
Mixing:
-
In a separation funnel or scintillation vial, combine 10 mL of aqueous NP solution with 10 mL of the OAB-Toluene solution.
-
-
Phase Transfer:
-
Vigorously shake the mixture for 2–5 minutes.
-
Observation: The color (red for Au, yellow for Ag) should migrate from the bottom (water) layer to the top (toluene) layer.
-
Troubleshooting: If an emulsion forms, add 1–2 mL of absolute ethanol to break the surface tension.
-
-
Separation & Washing:
-
Discard the clear aqueous phase.
-
Wash the organic phase with deionized water (2
5 mL) to remove excess citrate and unreacted bromide salts.
-
-
Concentration:
-
Precipitate the NPs by adding excess Ethanol (
ratio). Centrifuge at 6,000 RPM for 10 mins. -
Redisperse the pellet in Hexane or Toluene.
-
Method B: Ligand Exchange (Organic Organic)
Best for: Replacing weak ligands (e.g., pure Oleylamine) with OAB to introduce Halide passivation (shape control/stability).
Protocol
-
Pre-mix: Disperse 20 mg of Oleylamine-capped NPs in 10 mL Hexane.
-
Exchange Solution: Dissolve 100 mg of OAB in 5 mL Chloroform.
-
Reaction:
-
Add the OAB solution to the NP dispersion.
-
Stir at room temperature for 12 hours under
atmosphere. -
Note: Heating to
accelerates the exchange but may induce ripening (size growth).
-
-
Purification (Critical):
-
Add Acetone (anti-solvent) until the solution becomes cloudy.
-
Centrifuge (8,000 RPM, 10 min).
-
Discard supernatant (contains displaced oleylamine).
-
Redisperse pellet in Toluene.
-
Characterization & Validation
A coated particle is only as good as its verification.
| Technique | Expected Result for OAB Coating |
| FTIR | Appearance of |
| Zeta Potential | If dispersed in polar organic (e.g., DMSO/MeOH mix): Shift from Negative (Citrate) to Positive (+30 to +50 mV) due to |
| TEM | Uniform interparticle spacing (~2 nm) due to the C18 tail. No aggregation. |
| TGA | Significant mass loss between 200–400°C corresponding to the organic shell (~15-30% wt loss depending on size). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Transfer (Color stays in water) | Insufficient OAB concentration or pH too high. | Increase OAB conc. Add dilute HCl to lower aqueous pH (protonate citrate, weaken binding). |
| Aggregation (Black precipitate at interface) | "Cleaning" was too aggressive; ligands stripped. | Add free Oleylamine (10 |
| Emulsion | Surface tension mismatch. | Add Ethanol or Methanol dropwise. Centrifuge to force phase separation. |
Workflow Visualization
Caption: Decision tree for selecting the appropriate OAB coating protocol based on initial nanoparticle solvent.
References
-
Synthesis of OAB Precursor
- Facile anion-exchange reaction in mixed-cation lead bromide perovskite nanocrystals. Royal Society of Chemistry.
-
Phase Transfer Fundamentals
- Fundamental Methods for the Phase Transfer of Nanoparticles. Journal of Colloid and Interface Science.
-
Ammonium Halide Stabilization
-
Thermal Stability of Ionic Compounds on Nanostructured Metal Catalysts. J. Phys.[2] Chem. C.
-
-
General Ligand Exchange (Gold NPs)
-
Synthetic routes to monodisperse gold nanoparticles stabilized by different-length alkanethiols.[3] MIT DSpace.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Oleylammonium Bromide Removal
Executive Summary: The "Goldilocks" Dilemma
Removing excess oleylammonium bromide (OAB) is the single most critical step in transitioning colloidal nanocrystals (NCs) from synthesis to application. In synthesis, OAB provides essential steric stabilization and defect passivation. However, in device integration (LEDs, photovoltaics), excess OAB acts as an insulating barrier that blocks charge injection.
The Challenge: OAB exists in a dynamic equilibrium between the nanocrystal surface and the solvent matrix.
-
Under-washing: Leaves an insulating "grease" layer, killing device efficiency.
-
Over-washing: Strips the ligand shell, causing irreversible aggregation ("crashing out") and creating surface trap states that quench photoluminescence (PL).
This guide provides a self-validating workflow to navigate this trade-off, moving beyond "recipe following" to mechanistic control.
Troubleshooting Guide (Q&A)
Issue 1: Irreversible Aggregation ("The Crash-Out")
User Question: "I added ethyl acetate to my crude solution to precipitate the particles. After centrifugation, the pellet won't redisperse in toluene or hexane. It just forms a cloudy clump. What went wrong?"
Scientist Diagnosis: You likely crossed the "Ligand Stripping Threshold."
OAB is an ionic ligand (
Corrective Action:
-
Switch Antisolvents: Move from Acetone/Ethanol to Methyl Acetate (MeOAc) or Ethyl Acetate (EtOAc) . MeOAc is the industry standard for perovskites because its polarity (
) is high enough to precipitate the NCs but low enough to spare the surface ligands. -
The "Soft-Crash" Ratio: Do not dump antisolvent in. Add it dropwise to your non-polar solvent (e.g., Hexane) until the solution turns slightly turbid. Stop immediately. This precipitates the largest (most unstable) particles and excess surfactant first.
-
Rescue Protocol: If you have a crashed pellet, try adding a small amount of immediate precursor (e.g., 10 µL of oleylamine/oleic acid mixture) to the non-polar solvent and sonicate. This can sometimes re-passivate the surface and restore colloidal stability.
Issue 2: Low Quantum Yield (PLQY) After Purification
User Question: "My crude solution was glowing bright green (PLQY ~90%). After two wash cycles, the solution is clear, but the PLQY dropped to 40%. Why?"
Scientist Diagnosis: You have created Surface Trap States .
The OAB ligand shell passivates undercoordinated Lead (
Corrective Action:
-
Limit Wash Cycles: Never exceed 2 cycles for optical applications unless strictly necessary.
-
Ligand Healing: Add a "healing" step. After the final redispersion, add a trace amount of a tighter-binding ligand (e.g., Didodecyldimethylammonium bromide - DDAB) or a small fraction of original ligands (0.1% v/v) to "plug" the holes created during washing.
-
Keep it Cool: Perform purification steps at
or even . Lower temperatures reduce the solubility of the ligands in the antisolvent, keeping them on the surface while still precipitating the particles.
Issue 3: Insulating Films (Background Interference)
User Question: "I washed the particles twice, but my conductive AFM shows no current, and the film looks greasy in SEM. Is the OAB still there?"
Scientist Diagnosis: Yes, likely as Intercalated Ion Pairs . OAB doesn't just sit on the surface; it can form lamellar structures or "bundles" between particles. Simple centrifugation often packs these free ligand bundles down with the NCs.
Corrective Action:
-
Supernatant Decanting: After adding antisolvent but before centrifuging, let the solution sit for 1-2 minutes. Aggregates of free surfactant often float or settle differently than dense NCs.
-
GPC (Gel Permeation Chromatography): For ultra-high purity (e.g., single-dot spectroscopy), antisolvent precipitation is insufficient. Use GPC with porous polystyrene beads to physically separate the small surfactant molecules from the large NCs based on size.
Core Protocol: The "Soft-Crash" Method
This protocol is optimized for CsPbBr3 and metal-oxide nanocrystals to maximize yield while minimizing ligand stripping.
Reagents:
-
Solvent: Anhydrous Hexane or Toluene.
-
Antisolvent: Anhydrous Methyl Acetate (MeOAc). Note: Dry solvents are critical; moisture degrades perovskites instantly.
Workflow Diagram:
Caption: Optimized "Soft-Crash" purification workflow. Note the initial "Hard Spin" to remove unreacted precursors before antisolvent addition.
Step-by-Step Methodology
-
Bulk Removal: Centrifuge the crude reaction mixture at 3,000 RPM for 5 mins . Discard the pellet (unreacted precursors/bulk salts). Keep the colored supernatant.
-
First Precipitation:
-
Add Methyl Acetate (MeOAc) to the supernatant. Ratio: 3 parts MeOAc : 1 part Crude Solution .
-
Tip: Do not exceed 3:1. If the solution turns clear/colorless, you have diluted it too much; it should look cloudy.
-
Centrifuge at 8,000 RPM for 5-10 mins .
-
Discard supernatant (contains ~80% of excess OAB).
-
-
Redispersion:
-
Add a minimal volume of Hexane (e.g., 20% of original volume) to the pellet.
-
Gently shake or vortex. If the pellet is stubborn, use a pipette tip to mechanically break it. Do not sonicate aggressively.
-
-
Clarification (Crucial):
-
Centrifuge the redispersed hexane solution at 4,000 RPM for 2 mins .
-
Keep the Supernatant. Discard any small pellet (aggregates). This ensures your final ink is monodisperse.
-
Reference Data
Table 1: Antisolvent Selection Guide
Select the antisolvent based on your ligand binding strength.
| Antisolvent | Polarity Index | "Stripping Power" | Recommended For | Risk Level |
| Methyl Acetate | 4.4 | Low | CsPbBr3, Perovskites | Low (Standard) |
| Ethyl Acetate | 4.4 | Low-Medium | Metal Oxides, Sulfides | Low |
| Acetone | 5.1 | High | Silica, Gold (Thiol) | High (Strips OAB) |
| Ethanol | 5.2 | Very High | Hydrophilic NCs | Critical (Destroys Perovskites) |
| Acetonitrile | 5.8 | High | Ligand Exchange Steps | High |
Table 2: OAB Solubility Profile
Understanding where the ligand goes.
| Solvent Phase | OAB State | Interaction Type |
| Hexane/Toluene | Soluble | Reverse Micelles / Ion Pairs |
| MeOAc/EtOAc | Sparingly Soluble | Precipitates at high conc. |
| Methanol | Soluble | Dissociated Ions ( |
Mechanistic Insight: The Ligand Equilibrium
The stability of the colloid depends on the equilibrium between bound ligands (
When you wash with antisolvent, you drive
Caption: The Dynamic Equilibrium. Washing removes 'Free OAB', forcing 'Bound OAB' to desorb, potentially creating defects.
References
-
De Roo, J., et al. (2016). Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano.
- Key Insight: Establishes the dynamic ionic binding n
-
Swarnkar, A., et al. (2016). Quantum Dot-Induced Phase Stabilization of α-CsPbI3 Perovskite for High-Efficiency Photovoltaics. Science.
- Key Insight: Introduces Methyl Acetate (MeOAc)
-
Kim, Y., et al. (2015). High-efficiency Light-emitting Diodes of Colloidal Formamidinium Lead Bromide Perovskite Nanocrystals. Advanced Materials.
- Key Insight: Discusses the impact of washing cycles on PLQY and film conductivity.
-
Wheeler, L. M., et al. (2018). Targeted Repair of the Perovskite Nanocrystal Surface. Journal of the American Chemical Society.
- Key Insight: Demonstrates "healing" surface traps by re-introducing ligands or specific salts after purific
Technical Support: Troubleshooting Solubility of Oleylammonium Bromide (OAmBr) in Toluene
Executive Summary & Mechanism
Oleylammonium bromide (OAmBr) is a critical surfactant and halide precursor used extensively in the synthesis of metal halide perovskite nanocrystals (e.g., CsPbBr₃) and other colloidal quantum dots. Its solubility in non-polar solvents like toluene is governed by the amphiphilic balance between its hydrophobic oleyl tail (C18, cis-unsaturated) and its hydrophilic ammonium bromide headgroup.
The Core Challenge: While the oleyl chain promotes solvation in toluene, the ionic headgroup drives strong dipole-dipole interactions and hydrogen bonding. Solubility issues—manifesting as turbidity, gelation, or precipitation—are rarely due to the solvent alone but are typically symptomatic of trace moisture , isomeric impurities , or stoichiometric imbalances (excess acid/amine) from the precursor synthesis.
This guide provides a diagnostic framework to resolve these issues, ensuring high-reproducibility ligand solutions.
Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for identifying root causes of OAmBr solubility failures.
Troubleshooting Guide (Q&A)
Issue 1: Turbidity & Incomplete Dissolution
Q: My OAmBr does not fully dissolve in toluene at room temperature (25°C), resulting in a cloudy suspension. Is this normal?
A: Yes, this is often a kinetic issue or a temperature-dependent solubility limit (Krafft boundary behavior).
-
The Cause: The ionic headgroups (
) form strong ion pairs that can aggregate into lamellar sheets or inverse micelles. At room temperature, the thermal energy may be insufficient to overcome the lattice energy of the solid OAmBr, especially if the sample has high crystallinity. -
The Fix:
-
Heat: Warm the solution to 60–80°C . OAmBr typically exhibits a sharp solubility increase with temperature.
-
Sonicate: Use an ultrasonic bath for 10–15 minutes to break up aggregates.
-
Verification: If the solution clears upon heating but precipitates immediately upon cooling to RT, your concentration exceeds the saturation limit (typically >0.1 M at RT depending on purity). If it remains cloudy even at 80°C, you likely have inorganic impurities (e.g., NH₄Br or oxide salts) derived from poor purification.
-
Issue 2: Gelation (The "Jelly" Effect)
Q: The solution turned into a viscous gel or a semi-solid mass. What happened?
A: You have triggered hydrogen-bond bridging , likely mediated by trace water.
-
The Cause: In non-polar solvents like toluene, water molecules are insoluble but can bind to the polar ammonium headgroups. A small amount of water acts as a "bridge," linking multiple OAmBr inverse micelles into a 3D network (gel). This is a common phenomenon in surfactant chemistry known as water-induced gelation.
-
The Fix:
-
Dry the Solvent: Ensure your toluene is anhydrous. Store it over activated 3Å or 4Å molecular sieves for at least 24 hours.
-
Dry the Solute: Vacuum dry your OAmBr powder at 60°C overnight before use to remove hygroscopic moisture.
-
Break the Gel: Adding a small amount of a polar "de-gelling" agent (like 1-2% ethanol) can break the hydrogen bonding network, though this may interfere with strict anhydrous synthesis protocols.
-
Issue 3: Yellow/Brown Discoloration
Q: My OAmBr powder or solution is yellowish/brown. Shouldn't it be white/colorless?
A: Pure OAmBr should be a white crystalline powder and form a colorless solution .
-
The Cause: Oxidation. The oleyl chain contains a cis-double bond susceptible to oxidation. Furthermore, if the precursor oleylamine was oxidized (old/yellow) or if the synthesis involved excess HBr that wasn't washed out, the final product will degrade.
-
The Fix:
-
Discard heavily discolored samples for sensitive optical applications (like perovskite NCs).
-
Recrystallize: See the protocol in Section 4.
-
Prevention: Store OAmBr in a desiccator, ideally under argon/nitrogen, away from light.
-
Issue 4: "Sticky" Residue
Q: My OAmBr is not a powder but a sticky, waxy solid that is hard to weigh.
A: This indicates excess Oleylamine or solvent retention .
-
The Cause: If the stoichiometry during synthesis wasn't 1:1, or if the washing steps were insufficient, you may have unreacted oleylamine (which is a liquid/oil at RT) coating the crystals.
-
The Fix: Wash the solid with cold diethyl ether (in which OAmBr is insoluble, but oleylamine is soluble) and vacuum dry thoroughly.
Optimization Protocols
Protocol A: Purification of OAmBr (Recrystallization)
Use this if your commercial or synthesized OAmBr is cloudy or colored.
-
Dissolution: Dissolve crude OAmBr in a minimal amount of boiling ethanol (approx. 80°C).
-
Precipitation: Slowly add ethyl acetate (antisolvent) until the solution becomes slightly turbid.
-
Cooling: Place the flask in a freezer (-20°C) overnight. White, plate-like crystals should form.
-
Filtration: Filter the crystals rapidly (cold) and wash with cold diethyl ether.
-
Drying: Dry under vacuum for >12 hours to remove solvent residues.
Protocol B: Preparing Anhydrous Toluene Stock Solution
Standard concentration: 0.1 M to 0.5 M
-
Pre-treatment: Dry toluene over activated 3Å molecular sieves for 24h.
-
Weighing: Weigh OAmBr (MW = 348.4 g/mol ) in a glovebox or low-humidity environment.
-
Example: For 10 mL of 0.1 M solution, weigh 348.4 mg.
-
-
Mixing: Add OAmBr to toluene.
-
Solubilization:
-
Seal the vial tightly.
-
Heat to 60°C on a hotplate.
-
Sonicate for 10 mins.
-
-
Storage: Store at room temperature. If precipitation occurs, reheat/sonicate before use.
Technical Data Summary
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 348.4 g/mol | |
| Appearance | White Crystalline Powder | Yellowing indicates oxidation |
| Solubility in Toluene | High (>0.5 M at 80°C) | Strongly temperature dependent |
| Solubility in Ethanol | High | Good for recrystallization |
| Solubility in Diethyl Ether | Insoluble | Good for washing impurities |
| Hygroscopicity | Moderate | Absorbs moisture; causes gelation |
| Melting Point | ~95–100°C | Varies with purity/isomers |
References
-
Synthesis & Purification of Oleylamine/Oleylammonium Salts
- Methodology for removing impurities and recrystalliz
-
Source:
-
Ligand Surface Chemistry & Solubility
- Discussion on alkylammonium ligand binding, solubility in toluene, and exchange dynamics.
-
Source:
-
Physical Properties & Structure
- Molecular weight, SMILES, and chemical descriptors.
-
Source:
-
Role in Perovskite Nanocrystal Synthesis
- Usage of OAmBr as a precursor and surfactant in hot-injection synthesis.
-
Source:
Technical Support Center: Optimizing Colloidal Stability with High-Purity Oleylammonium Bromide
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Colloidal Instability in Metal Halide Perovskite Nanocrystals (NCs)
Executive Summary: The "Purity" Variable
Welcome to the technical support hub. If you are experiencing batch-to-batch inconsistency, rapid aggregation, or photoluminescence quantum yield (PLQY) decay in your perovskite nanocrystals (e.g., CsPbBr
While technical-grade oleylamine (70%) is common, it introduces uncontrolled variables—secondary amines, isomers, and varying chain lengths—that destabilize the colloidal equilibrium. High-purity Oleylammonium Bromide (OAmBr, >98%) acts not just as a surfactant, but as a precise surface-passivating agent that governs the acid-base equilibrium at the crystal facet.
This guide addresses specific failure modes using high-purity OAmBr as the primary corrective tool.
Module 1: Synthesis & Phase Control
Q: My nanocrystals precipitate immediately after injection or cooling. The supernatant is clear, but the product is crashing out. Why?
A: This is a "Ligand Coverage vs. Steric Bulk" failure. Immediate precipitation suggests that the steric barrier provided by the ligands is insufficient to overcome van der Waals attraction between cores.
-
The Mechanism: In technical-grade syntheses, impurities like octylamine or impurities with shorter chains compete for surface sites but fail to provide the necessary steric bulk (hydrodynamic radius) to keep particles separated.
-
The Fix:
-
Switch to Pre-Synthesized OAmBr: Instead of relying on in situ acid-base reaction (Oleylamine + HBr), inject high-purity OAmBr dissolved in a non-polar solvent (e.g., toluene or ODE) during the cooling phase (approx. 60–80°C).
-
Protocol Adjustment: Maintain a ligand-to-precursor ratio of at least 2:1. The OAm
cation binds to surface Br sites. High-purity OAmBr ensures every binding event contributes maximum steric repulsion (C18 chain length).
-
Q: I see a "yellow-to-orange" color shift within hours of synthesis, followed by turbidity. Is this aggregation?
A: This is likely a Phase Transformation (Orthorhombic
-
The Cause: The colloidal stability of CsPbBr
is governed by the equilibrium: If your ligand source contains impurities (like secondary amines found in tech-grade reagents), they can act as proton sponges, shifting the equilibrium to the right, causing ligand desorption and subsequent crystal fusion (Sintering). -
The Solution: Use high-purity OAmBr to buffer the surface. The bromide anion suppresses the formation of Br-vacancies, while the pure primary ammonium cation maintains a rigid, interdigitated ligand shell that resists desorption.
Module 2: Purification & Washing
Q: My PLQY drops from 90% to 40% after the first washing step with antisolvent. How do I prevent this?
A: You are "stripping" the labile ligand shell.
Perovskite surfaces are highly dynamic. Traditional antisolvents (acetone, ethanol) strip OAmBr because the binding energy of the ammonium headgroup is relatively weak (
-
Troubleshooting Protocol:
-
Avoid Polar Antisolvents: Do not use pure acetone or ethanol.
-
Use the "Self-Capping" Wash: Add a small concentration (5 mg/mL) of high-purity OAmBr to your antisolvent (e.g., methyl acetate or ethyl acetate).
-
Mechanism: By saturating the antisolvent with the ligand, you reduce the chemical potential gradient that drives ligand desorption. This maintains surface passivation (preserving PLQY) while still removing excess precursors.
-
Q: Can I use OAmBr to recover "dead" (non-luminescent) nanocrystals?
A: Yes, via Post-Synthetic Surface Reconstruction. If your NCs have lost PLQY due to storage (surface trap formation), high-purity OAmBr can heal these defects.
-
Protocol:
-
Dissolve OAmBr in toluene (10 mg/mL).
-
Add 100
L of this solution to 2 mL of the degraded NC dispersion. -
Sonicate briefly.
-
-
Result: You should observe immediate PL recovery. The excess Br
fills halide vacancies (trap states), and OAm restores the colloidal barrier.
Data Analysis: Purity Impact
Table 1: Comparative Impact of Ligand Purity on Colloidal Parameters
| Parameter | Technical Grade Oleylamine (+ HBr) | High-Purity OAmBr (>98%) | Mechanism of Improvement |
| Ligand Shell Density | Low / Disordered | High / Packed | Removal of short-chain impurities allows tighter packing. |
| Critical Desorption Energy | Low (< 0.15 eV) | Moderate (~0.25 eV) | Pure primary amines form stronger H-bonds with surface halides. |
| Storage Stability (Air) | < 1 Week | > 4 Weeks | Reduced oxidation sites due to better surface coverage. |
| PLQY (Post-Wash) | Drops significantly | Retains >85% initial | Suppression of ligand stripping during purification. |
Visualizing the Stability Mechanism
The following diagram illustrates the dynamic equilibrium that dictates whether your colloid remains stable or aggregates. Note how high-purity OAmBr shifts the pathway toward stability.
Figure 1: Decision tree showing how ligand purity influences the kinetic pathway of colloidal stability. Impurities facilitate desorption, while high-purity OAmBr locks the surface state.
Module 3: Advanced Troubleshooting (Ligand Exchange)
Q: I am trying to exchange OAmBr for shorter ligands (for conductive films), but the films crack. Why?
A: The exchange is too aggressive. Directly swapping long-chain OAmBr for short ligands (like butylamine) causes a massive volume contraction.
-
The Fix: Use a Solid-State Ligand Exchange (SSLE) with a "bridging" step.
-
Deposit the OAmBr-capped NCs as a film first.
-
Soak the film in a solution of the short ligand (e.g., methyl acetate saturated with PbBr
). -
Crucial Step: The high purity of the initial OAmBr shell ensures the film is uniform before exchange, preventing micro-cracks that propagate from pre-existing aggregation sites.
-
References
-
Surface Chemistry of Lead Halide Perovskite Colloidal Nanocrystals. Accounts of Chemical Research. (2023). Detailed analysis of oleylammonium-bromide surface termination and ligand dynamics.
-
Hot-Injection Synthesis Protocol for Green-Emitting Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano. (2022). Comprehensive protocol highlighting the role of ligand purity in reproducibility.
-
Improving the Stability of Colloidal CsPbBr3 Nanocrystals with an Alkylphosphonium Bromide as Surface Ligand Pair. ResearchGate. (2025). Comparison of OAmBr stability vs. other ligand systems.
-
On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals. ACS Central Science. (2019). Mechanistic insight into binding energies of primary vs. secondary amines.[1]
-
Purification of Oleylamine for Materials Synthesis. Chemistry of Materials. (2019).[2] Protocols for purifying technical grade reagents to remove impurities affecting stability.
Sources
Technical Support Center: Oleylammonium Bromide (OAmBr) Stability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with oleylammonium bromide (OAmBr). Here, you will find in-depth guidance to prevent its oxidation and degradation, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is oleylammonium bromide and what are its primary applications?
Oleylammonium bromide (OAmBr) is a long-chain alkylammonium halide salt.[1] Its amphiphilic nature, with a hydrophilic ammonium head and a long hydrophobic oleyl tail, makes it a versatile molecule.[2] It is predominantly used as a capping ligand or surface stabilizer in the synthesis of nanocrystals, particularly metal halide perovskite nanocrystals for optoelectronic applications.[2][3][4] The oleyl group provides steric hindrance that prevents nanocrystal aggregation, while the ammonium bromide head interacts with the nanocrystal surface to enhance stability and tune its optical properties.[2]
Q2: What are the initial signs of OAmBr degradation?
The primary indicators of OAmBr degradation are a noticeable color change from white or off-white to a yellowish or brownish hue, a change in solubility, and a decrease in the performance of the final application (e.g., reduced photoluminescence quantum yield in perovskite nanocrystals). These changes are often due to oxidation of the oleylamine component and potential side reactions involving the bromide ion.
Q3: What are the main factors that trigger the oxidation and degradation of OAmBr?
The main triggers for OAmBr degradation are exposure to:
-
Atmospheric Oxygen: The unsaturated oleyl chain is susceptible to oxidation.
-
Light: Photo-oxidation can accelerate degradation processes.[5]
-
Elevated Temperatures: Heat can promote both oxidation and thermal decomposition.[6]
-
Moisture: OAmBr is hygroscopic, and the presence of water can facilitate undesirable side reactions.[5][7]
Troubleshooting Guide: Preventing Oxidation and Degradation
This section provides detailed solutions to common problems encountered during the handling, storage, and use of OAmBr.
Issue 1: OAmBr powder has turned yellow/brown during storage.
Cause: This discoloration is a classic sign of oxidation. The double bond in the oleyl chain is susceptible to attack by atmospheric oxygen, especially in the presence of light and ambient heat. This can lead to the formation of various oxidation byproducts, including peroxides, aldehydes, and carboxylic acids, which can impair its function as a ligand.
Solution:
-
Immediate Action: If the discoloration is minor, the material might still be usable for non-critical applications. However, for high-performance applications like perovskite synthesis, it is highly recommended to use fresh, pure OAmBr.
-
Preventative Protocol:
-
Inert Atmosphere Storage: Always store OAmBr under an inert atmosphere (e.g., nitrogen or argon).[8] A glovebox is the ideal environment.[9] If a glovebox is not available, use a desiccator backfilled with an inert gas.
-
Light Protection: Store the container in a dark place or wrap it in aluminum foil to prevent photo-oxidation.[5][8]
-
Temperature Control: Store OAmBr at recommended low temperatures, typically 2-8°C, to slow down degradation kinetics.[5]
-
Workflow for Proper OAmBr Storage:
Caption: Recommended workflow for storing OAmBr to minimize degradation.
Issue 2: Inconsistent results in nanocrystal synthesis using OAmBr.
Cause: Inconsistent experimental outcomes, such as variations in nanocrystal size, shape, or optical properties, can often be traced back to degraded OAmBr. Oxidation byproducts can interfere with the reaction kinetics and the surface chemistry of the nanocrystals.[3] For instance, the formation of oleic acid from the oxidation of the oleyl group can alter the acid-base equilibrium in the reaction mixture, impacting nanocrystal formation.[10]
Solution:
-
Purity Verification: Before use, especially if the OAmBr has been stored for a while, it is advisable to check its purity.
-
Use of Antioxidants: For applications where OAmBr is part of a solution that will be used over time, consider adding a small amount of an antioxidant.
Table 1: Recommended Antioxidants for OAmBr Solutions
| Antioxidant Type | Example Compound | Typical Concentration | Mechanism of Action |
| Primary (Phenolic) | Butylated hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Donates a hydrogen atom to peroxide radicals. |
| Primary (Amine) | Phenyl-α-naphthylamine (PAN) | 0.01 - 0.1% (w/w) | Traps radical species.[13] |
| Secondary (Phosphite) | Tris(2,4-di-tert-butylphenyl)phosphite | 0.1 - 0.5% (w/w) | Reduces hydroperoxides to alcohols.[12] |
Issue 3: Phase instability or degradation of perovskite films incorporating OAmBr.
Cause: While OAmBr is used to enhance the stability of perovskite nanocrystals, its own degradation can contribute to the instability of the resulting perovskite films.[4][14] The degradation products can create defect sites on the nanocrystal surface, which can act as initiation points for moisture- and oxygen-induced degradation of the perovskite material itself.[15]
Solution:
-
High-Purity Synthesis of OAmBr: If you are synthesizing OAmBr in-house, ensure the reaction goes to completion and the product is thoroughly purified.
-
Reaction Control: The reaction between oleylamine and hydrobromic acid should be carried out under an inert atmosphere (N₂) at a controlled temperature (e.g., 0°C in an ice bath) to prevent side reactions.[9]
-
Purification: Recrystallization is a crucial step. Washing the crude product with a non-polar solvent like diethyl ether can help remove unreacted oleylamine.[9] Drying under vacuum is essential to remove residual solvent and moisture.[9]
-
-
Post-Synthesis Treatment of Perovskites: In some cases, a post-synthetic treatment of the perovskite nanocrystals with a fresh solution of OAmBr can help to passivate surface defects and improve stability.[4]
Protocol for In-House OAmBr Synthesis and Purification:
Sources
- 1. Oleylammonium bromide | C18H38BrN | CID 132427309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OleylammoniumBromide | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Air-stable cesium lead bromide perovskite nanocrystals via post-synthetic treatment with oleylammonium bromides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. specialchem.com [specialchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC02029D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
optimizing ligand ratio of oleylammonium bromide for high quantum yield
Topic: Optimizing Ligand Ratio of Oleylammonium Bromide (OAmBr) for High Quantum Yield
Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: OAmBr-OPT-2024
PART 1: THE KNOWLEDGE BASE (Mechanism & Logic)
User Query: Why does shifting from standard Oleic Acid/Oleylamine (OA/OAm) to pre-synthesized Oleylammonium Bromide (OAmBr) improve Quantum Yield (PLQY), and how do I determine the correct ratio?
Scientist Response:
In standard hot-injection synthesis, researchers rely on an in-situ acid-base equilibrium (
The OAmBr Advantage:
By using pre-synthesized Oleylammonium Bromide (OAmBr) , you decouple the protonation step from the synthesis. You are introducing a direct "ion pair" (
- Source: Directly fills halide vacancies (the primary non-radiative trap state), pushing PLQY toward unity (>90%).
- Source: Provides steric stabilization without competing with oleate for surface binding sites as aggressively as free amines.
Visualizing the Surface Chemistry
The following diagram illustrates the transition from a "Trapped" state (low QY) to a "Passivated" state using OAmBr.
Caption: Mechanism of OAmBr passivation. The ligand acts as a "molecular plug," simultaneously supplying the halide anion to fill vacancies and the ammonium cation for steric bulk.
PART 2: OPTIMIZED PROTOCOLS
Important Pre-requisite: Do not rely on commercial OAmBr if purity is unknown. Synthesize it fresh to ensure stoichiometry.
Protocol A: Synthesis of High-Purity OAmBr
-
Reactants: Mix Oleylamine (OAm) (19 mmol) with Ethanol (50 mL) in a 2-neck flask.
-
Acidification: Cool to 0°C (ice bath). Dropwise add Hydrobromic Acid (HBr) (48 wt% in water, ~25 mmol) under vigorous stirring.
-
Reaction: Stir for 10 hours under
flow. -
Purification: Evaporate solvent (rotary evaporator). Wash the white precipitate with Diethyl Ether (3x) to remove unreacted amine.[1]
-
Drying: Vacuum dry at 40°C overnight. Store in a glovebox.
Protocol B: OAmBr-Assisted Nanocrystal Synthesis (Hot Injection)
Target: Green-emitting CsPbBr3 Nanocubes (approx. 10-12 nm)
| Step | Action | Technical Note |
| 1. Precursor Prep | Load | CRITICAL: The OAmBr:Pb ratio here is the control knob. Start at 0.15:1 . |
| 2. Solubilization | Add Oleic Acid (OA, 0.5 mL) and Oleylamine (OAm, 0.5 mL). Heat to 120°C under vacuum for 1 hr. | Ensures complete drying and precursor complexation. |
| 3. Activation | Switch to | Higher temp = larger crystals (green). Lower temp = smaller crystals (blue). |
| 4. Injection | Swiftly inject Cs-Oleate (0.4 mL, pre-heated to 100°C). | Injection must be instantaneous to induce burst nucleation. |
| 5. Quench | Wait 5 seconds , then cool immediately with an ice bath. | Prolonged growth leads to size defocusing. |
PART 3: TROUBLESHOOTING CONSOLE (Q&A)
Q1: My solution is extremely bright but has shifted to Blue/Teal (460-480 nm) instead of Green (515 nm). Why?
-
Diagnosis: Dimensionality Collapse. Excess OAmBr promotes the formation of 2D Ruddlesden-Popper (RP) nanoplatelets rather than 3D nanocubes. The high concentration of long-chain ammonium ions (
) slices the perovskite lattice into layers. -
Fix: Reduce the OAmBr concentration. If you used a 0.5:1 ratio (Ligand:Pb), drop to 0.15:1 .
Q2: The PLQY is high (~80%), but the solution is turbid/cloudy after 24 hours.
-
Diagnosis: Ligand Desorption. While OAmBr passivates well, the binding is dynamic. If the solvent polarity is incorrect or if excess amine is present, ligands may desorb, causing aggregation.
-
Fix: Perform a "Hard Shell" post-treatment. Add a small amount of a shorter-chain quaternary salt like DDAB (Didodecyldimethylammonium bromide) or introduce ZnBr2 to lock the surface.
Q3: I have low QY (<40%) and the emission is weak.
-
Diagnosis: Under-passivation (Trap States). There are insufficient Bromide ions to fill the surface vacancies (
). -
Fix: This is where you increase the OAmBr ratio. Alternatively, perform a post-synthetic anion exchange: add a dilute solution of OAmBr in toluene to the crude NC solution after synthesis but before purification.
Decision Tree: Optimizing the Ratio
Caption: Logic flow for diagnosing ligand ratio issues based on emission characteristics.
PART 4: DATA REFERENCE
Impact of Ligand-to-Lead Ratio on Optical Properties Based on typical results for CsPbBr3 synthesis at 170°C.
| OAmBr : PbBr2 Ratio | Dominant Phase | Emission Peak ( | PLQY (Approx) | Stability |
| 0 : 1 (Only OA/OAm) | 3D Nanocubes | 512 - 517 nm | 40 - 60% | Moderate |
| 0.15 : 1 (Optimal) | 3D Nanocubes | 515 - 520 nm | 85 - 95% | High |
| 0.5 : 1 | Mixed (3D + 2D) | 500 - 510 nm | 60 - 70% | Variable |
| > 1 : 1 | 2D Nanoplatelets | 430 - 460 nm | 20 - 50% | Low (Stacking) |
References
-
Protesescu, L., et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut. Nano Letters.
-
Kovalenko, M. V., et al. (2017). Properties and potential optoelectronic applications of lead halide perovskite nanocrystals. Science.[2]
-
Shamsi, J., et al. (2019).[2] Ligand Engineering for Stability and Quantum Yield Enhancement in Perovskite Nanocrystals. ACS Energy Letters.
-
Imran, M., et al. (2018). Shape-Pure, Near-Unity Photoluminescence Quantum Yield Cesium Lead Bromide Perovskite Nanocrystals by Controlling the Reaction Kinetics. ACS Nano.[3]
-
Ahmed, T., et al. (2020). Oleylammonium Bromide-Assisted Synthesis of Stable CsPbBr3 Perovskite Nanocrystals. Journal of Physical Chemistry C.
Sources
Technical Support Center: Oleylammonium Bromide (OAmBr) Purification
Ticket System: Open | Priority: High | Status: Troubleshooting in Progress
Welcome to the Advanced Materials Support Hub.
Your Agent: Senior Application Scientist, Ligand Chemistry Division.
You are likely here because your perovskite nanocrystal synthesis (e.g., CsPbBr₃) is suffering from poor reproducibility, low photoluminescence quantum yield (PLQY), or unexpected phase transformations. Often, the "hidden variable" in these failures is the purity of the ligand salt: Oleylammonium Bromide (OAmBr) .
Commercial oleylamine (the precursor) is rarely pure (often 70%), containing isomers, secondary amines, and oxidation products. If these carry over into your OAmBr, they alter the acid-base equilibrium of your colloidal synthesis.
This guide treats your purification process as a technical support ticket. Select the issue below that matches your observation.
Part 1: Triage & Diagnostics
Ticket #001: "My product is yellow or sticky."
Diagnosis: High Impurity Levels (Unreacted Amine/Oxidation).
-
Normal Status: Pure OAmBr is a brilliant white, free-flowing powder .
-
Error State: Yellow discoloration indicates oxidized oleylamine. Stickiness or waxy texture indicates excess unreacted oleylamine or residual solvent.
-
Immediate Action: Proceed to Protocol A (The Ether Wash) .
Ticket #002: "My nanocrystals are unstable or have low PLQY."
Diagnosis: Stoichiometry Mismatch / Hygroscopicity.
-
Root Cause: If your OAmBr contains water (hygroscopic) or excess HBr, it will etch the nanocrystal surface, creating trap states.
-
Immediate Action: Proceed to Protocol B (Recrystallization) followed by Protocol C (Vacuum Drying) .
Part 2: Troubleshooting Protocols
Protocol A: The Standard Ether Wash (Removal of Excess Amine)
Use this for routine cleanup of crude OAmBr.
The Logic: Oleylammonium bromide is an ionic salt and is insoluble in non-polar ethers. Unreacted oleylamine is an organic liquid and is highly soluble in ether. We use this solubility difference to wash away the impurities.
Reagents:
-
Crude OAmBr
-
Diethyl Ether (anhydrous preferred) or Methyl tert-butyl ether (MTBE)
Step-by-Step:
-
Pulverize: If the crude solid is chunky, crush it in a mortar to maximize surface area.
-
Suspension: Place the crude solid in a flask and add diethyl ether (approx. 10 mL per gram of solid).
-
Sonication: Sonicate for 10–15 minutes. You should see a white suspension. The liquid phase may turn yellow (extracting the impurities).
-
Filtration: Vacuum filter the solid using a sintered glass funnel.
-
Repeat: Wash the filter cake with fresh cold diethyl ether 3 times until the filtrate runs completely clear.
-
Check: The solid should now be stark white. If still off-white, proceed to Protocol B.
Critical Note: Perform all steps in a fume hood. Diethyl ether is extremely flammable.
Protocol B: Recrystallization (Deep Cleaning)
Use this if the Ether Wash fails or for ultra-high precision spectroscopy work.
The Logic: Recrystallization resets the crystal lattice, excluding impurities that might be trapped inside the crystal grains, not just on the surface.
Solvent System: Ethyl Acetate (EtOAc) or Ethanol/Diethyl Ether.
Step-by-Step (Ethyl Acetate Method):
-
Dissolution: Place the washed OAmBr in a flask. Add boiling Ethyl Acetate dropwise while stirring.
-
Saturation: Add just enough hot solvent to dissolve the solid completely. If a few specks remain, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a fridge (4°C) or freezer (-20°C) overnight.
-
Harvest: White, plate-like crystals should form. Filter them cold.
-
Wash: Rinse the crystals once with cold diethyl ether to remove residual ethyl acetate.
Protocol C: Drying & Storage (The "Hidden" Failure Point)
Moisture is the enemy of perovskite synthesis.
The Logic: OAmBr is hygroscopic. Water weight leads to incorrect molar dosing of bromide during nanocrystal synthesis.
Procedure:
-
Vacuum Oven: Place the purified white powder in a vacuum oven at 60°C overnight.
-
Desiccant: Use P₂O₅ or fresh silica gel in the vacuum chamber if possible.
-
Storage: Transfer immediately to a Nitrogen-filled Glovebox .
-
Shelf Life: 6 months in glovebox. If stored in air, re-dry before use.
-
Part 3: Quality Control (QC) - Validation
Ticket #003: "How do I prove it's pure?"
Use Proton NMR (¹H NMR) in CDCl₃ or DMSO-d₆.
| Feature | Chemical Shift (δ ppm) | Interpretation |
| Alkene Protons | 5.3 – 5.4 (Multiplet) | Confirms the "Oleyl" chain integrity (cis-double bond).[1] |
| ~2.6 – 2.7 (Triplet) | FAIL: Indicates unreacted Oleylamine. | |
| ~3.0 – 3.1 (Broad/Triplet) | PASS: Indicates successful protonation (OAmBr). | |
| Ammonium (-NH₃⁺) | ~7.0 – 8.0 (Broad) | Visible in dry CDCl₃; disappears in protic solvents. |
Part 4: Visualizing the Workflow
The following diagrams illustrate the purification logic and decision-making process.
Figure 1: Purification Workflow & Logic Gate
Caption: Logical flow for converting crude, oxidized oleylammonium bromide into synthesis-grade precursor.
Figure 2: Solubility Logic for Impurity Removal
Caption: The chemical basis of Protocol A. Ether selectively solvates the amine impurity while precipitating the salt.
References
-
Preparation and Purification of Oleylammonium Bromide
-
Methodology: Reaction of oleylamine with HBr followed by diethyl ether washing and vacuum drying.[2]
- Source: Lignos, I. et al. "Facile anion-exchange reaction in mixed-cation lead bromide perovskite nanocrystals.
-
-
Recrystallization Solvents and NMR Characterization
- Methodology: Use of Ethyl Acetate for recrystallization and NMR peak assignments for ligand binding (alpha-proton shifts).
- Source: Zhang, Y. et al. "Ligand-Flexible Synthesis of Strongly Confined Perovskite Nanocrystals: A Microwave Synthetic Approach." Nanoscale, 2022.
-
Impact of Ligand Purity on Nanocrystal Synthesis
- Insight: Discussion on how oleylammonium halide purity affects the phase transformation and stability of CsPbBr₃ nanocrystals.
- Source: Liu, Y. et al. "Enabling Multicolor Information Encryption: Oleylammonium-Halide-Assisted Reversible Phase Conversion.
-
General Synthesis of Oleylammonium Halides
- Methodology: Detailed protocols for reacting amines with hydrohalic acids and subsequent purification steps for high-efficiency perovskite solar cells.
- Source: Nazarenko, O. et al. "Single-Crystal Growth of Lead Halide Perovskites." Crystals, 2017.
Sources
Technical Support Center: Oleylammonium Bromide for Perovskite Defect Passivation
Welcome to the technical support center for the application of Oleylammonium Bromide (OAmBr) in reducing defect density in perovskite thin films and nanocrystals. This guide is designed for researchers and professionals in materials science and drug development who are leveraging perovskite technology. Here, we move beyond simple protocols to provide a deeper understanding of the underlying mechanisms and offer practical, field-tested solutions to common experimental challenges.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles of using Oleylammonium Bromide for defect passivation. Understanding the "why" is critical to troubleshooting the "how."
FAQ 1: What is Oleylammonium Bromide and why is it used for perovskite defect passivation?
Answer: Oleylammonium Bromide (OAmBr) is an ammonium salt featuring a long, hydrophobic oleyl chain (C18). It serves as a bifunctional surface passivating agent for halide perovskites. Its efficacy stems from two key interactions:
-
Anionic Defect Passivation: The bromide ion (Br⁻) in OAmBr directly compensates for halide anion vacancies (VBr⁻ or VI⁻) at the perovskite surface and within grain boundaries. These vacancies are common defects that act as deep-level traps, promoting non-radiative recombination of charge carriers and diminishing the material's photoluminescence quantum yield (PLQY).[1][2] By filling these vacancies, OAmBr effectively "heals" the crystal lattice.
-
Cationic Defect and Surface Passivation: The oleylammonium cation (OA⁺) is a bulky organic cation. Its primary role is to passivate undercoordinated lead (Pb²⁺) ions at the perovskite surface.[2] The ammonium headgroup (-NH₃⁺) can form hydrogen bonds with halide ions, anchoring the molecule to the surface. The long, hydrophobic oleyl tail then forms a protective barrier against environmental moisture, a known catalyst for perovskite degradation.[3]
FAQ 2: What is the primary mechanism of defect reduction?
Answer: The primary mechanism is surface and grain boundary defect passivation . Perovskite films are typically polycrystalline, with a high density of defects concentrated at the interfaces between crystal grains (grain boundaries) and at the film's top surface. These defects include:
-
Halide Vacancies: Missing Br⁻ or I⁻ ions.
-
Undercoordinated Pb²⁺: Lead ions with an incomplete coordination sphere, often creating "dangling bonds."
-
A-site Cation Vacancies: Missing methylammonium (MA⁺), formamidinium (FA⁺), or Cesium (Cs⁺) ions.
OAmBr addresses these primarily through a post-synthetic surface treatment. When a solution of OAmBr is applied to a perovskite film, the OA⁺ and Br⁻ ions self-assemble at these defective sites. The Br⁻ fills the halide vacancies, while the OA⁺ interacts with the PbX₆ octahedra, neutralizing charge traps and reducing non-radiative recombination pathways.[2][4]
FAQ 3: What is a 2D Ruddlesden-Popper (RP) phase and why does it form when using OAmBr?
Answer: A Ruddlesden-Popper (RP) phase is a type of two-dimensional (2D) or quasi-2D perovskite structure that can form on the surface of a three-dimensional (3D) perovskite.[5][6] It has the general formula (A')₂(A)n-1BnX3n+1, where A' is a large organic cation like oleylammonium (OA⁺).
The formation of a 2D RP layer is a common and often desirable consequence of treating a 3D perovskite with OAmBr. The bulky oleylammonium cation is too large to be incorporated into the bulk 3D perovskite lattice. Instead, it organizes on the surface, forming one or more layers of a 2D perovskite structure that effectively caps the underlying 3D film.[5][7] This 2D layer can enhance stability and passivate surface defects, but its formation must be controlled. Uncontrolled, thick 2D layer formation can impede charge transport. The presence of these 2D phases can be identified by the appearance of sharp, periodic peaks at low 2θ angles in X-ray diffraction (XRD) patterns.[6][7]
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies. The provided parameters are starting points and should be optimized for your specific perovskite composition and device architecture.
Protocol 2.1: Synthesis of Oleylammonium Bromide (OAmBr)
Objective: To synthesize OAmBr for use as a passivating agent.
Materials:
-
Oleylamine (98%)
-
Hydrobromic acid (HBr, 48% in water)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
In a 100 mL round-bottom flask, combine oleylamine (e.g., 10 mmol) and ethanol (e.g., 30 mL).
-
Cool the flask in an ice bath while stirring.
-
Slowly add a stoichiometric amount of hydrobromic acid (10 mmol) dropwise to the solution. A white precipitate should form.
-
Allow the reaction to stir in the ice bath for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Remove the ethanol using a rotary evaporator.
-
Wash the resulting white solid by re-dispersing it in diethyl ether and then collecting the solid via centrifugation or filtration. Repeat this washing step 2-3 times to remove any unreacted starting material.
-
Dry the final white powder under vacuum overnight. Store in a glovebox or desiccator.
Workflow 2.2: Post-Synthetic Surface Treatment of Perovskite Films
Objective: To apply OAmBr to a pre-formed 3D perovskite thin film to passivate surface defects.
Caption: Characterization comparison for OAmBr treatment.
-
X-ray Diffraction (XRD):
-
Compare: The XRD patterns of the treated and untreated films.
-
Look for: The absence of any new or intensified PbX₂ peaks (e.g., PbI₂ at ~12.6°) in the treated film, which would indicate degradation. [8]You may see new, sharp peaks at low angles (<10°), which are the signature of a 2D Ruddlesden-Popper phase. [6][7]2. Scanning Electron Microscopy (SEM):
-
Compare: Top-down SEM images of both films.
-
Look for: A smoother, more uniform surface on the treated film. The OAmBr can sometimes help fill in pinholes or smooth over rough grain boundaries.
-
-
Photoluminescence (PL) and Time-Resolved PL (TRPL):
-
Compare: The steady-state PL intensity and the PL decay lifetime.
-
Look for: A significant increase in the steady-state PL intensity, indicating that non-radiative recombination pathways have been suppressed. [9]Correspondingly, the TRPL measurement should show a longer carrier lifetime. This is the most direct evidence of successful defect passivation.
-
References
-
A. A. Sutanto et al., "Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells," Solar RRL, 2021.
-
C.-H. Hsu et al., "The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots," Polymers, 2022.
-
I. Mohanty et al., "Post annealing effects of perovskite (CH3NH3PbI3) thin films for solar cell applications," ResearchGate, 2017.
-
K. Gahlot et al., "Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures," Journal of Materials Chemistry C, 2024.
-
K. Gahlot et al., "Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures," PMC - NIH, 2024.
-
Y. Liu et al., "Preparation of Highly Efficient and Stable All-Inorganic CsPbBr3 Perovskite Solar Cells Using Pre-Crystallization Multi-Step Spin-Coating Method," Coatings, 2024.
-
S. Shah et al., "Role of solution concentration in formation kinetics of bromide perovskite thin films during spin-coating monitored by optical in situ metrology," RSC Publishing, 2022.
-
J. C. Germán-Acacio et al., "Single Crystal Growth of Hybrid Lead Bromide Perovskites Using a Spin-Coating Method," PMC - NIH, 2022.
-
F. Igbari et al., "Advances in the Stability of Halide Perovskite Nanocrystals," MDPI, 2019.
-
M. M. Tavakoli et al., "A two-step spin-spray deposition processing route for production of halide perovskite solar cell," ResearchGate, 2017.
-
P. Gratia et al., "A Holistic Study on the Effect of Annealing Temperature and Time on CH3NH3PbI3-Based Perovskite Solar Cell Characteristics," Frontiers in Materials, 2020.
-
M. Imran, "Chapter X," IRIS UniGe, 2019.
-
S. H. Kim et al., "Air-stable cesium lead bromide perovskite nanocrystals via post-synthetic treatment with oleylammonium bromides," New Journal of Chemistry, 2021.
-
A. T. H. Le et al., "Problems with solutions: manipulating alkylammonium additive reactivity for durable high-quality perovskite films," New Journal of Chemistry, 2023.
-
K. Gahlot et al., "Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures," Journal of Materials Chemistry C, 2024.
-
L. A. Muscarella et al., "Defects in Lead Halide Perovskite Nanocrystals: Analogies and (Many) Differences with the Bulk," ACS Energy Letters, 2019.
-
W. Chen et al., "Scheme of our method for treating perovskite films by spin-coating of...," ResearchGate, 2019.
-
Y. Wang et al., "Effect of annealing temperature on the properties of CsPbBr3 nanocrystal films via inkjet printing and its application in colour conversion layers," RSC Publishing, 2023.
-
S. Meyer et al., "Influence of morphology on photoluminescence properties of methylammonium lead tribromide films," ResearchGate, 2018.
-
A. R. B. M. Yusoff et al., "Defect Passivation in CsPbBr3 Perovskite Using Phenethylammonium Bromide," ResearchGate, 2023.
-
J. Wang et al., "Interfacial defect passivation via imidazolium bromide for efficient, stable perovskite solar cells," Journal of Materials Chemistry A, 2023.
-
Y. Wang et al., "Effects of Annealing Conditions on Mixed Lead Halide Perovskite Solar Cells and Their Thermal Stability Investigation," MDPI, 2018.
-
K. Gahlot et al., "Growth Mechanism of Oleylammonium-Based Tin and Lead Bromide Perovskite Nanostructures," ResearchGate, 2024.
-
S. Pinchetti et al., "Surface Chemistry of Lead Halide Perovskite Colloidal Nanocrystals," Accounts of Chemical Research, 2023.
-
A. T. H. Le et al., "Problems With Solutions: Manipulating Alkylammonium Additive Reactivity for Durable High-Quality Perovskite Films," ResearchGate, 2023.
-
Y. Jiang et al., "The characterization of perovskite film. a) X‐ray diffraction (XRD)...," ResearchGate, 2021.
-
Y. Shao et al., "Defects and Defect Passivation in Perovskite Solar Cells," MDPI, 2021.
-
A. B. Munir et al., "Understanding the Enhanced Stability of Bromide Substitution in Lead Iodide Perovskites," ACS Applied Materials & Interfaces, 2019.
-
A. L. Abdelhady et al., "Alloy CsCdxPb1-xBr3 Perovskite Nanocrystals: The Role of Surface Passivation in Preserving Composition and Blue Emission," ChemRxiv, 2021.
-
S. G. R. Bade et al., "A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells," ResearchGate, 2019.
-
J. A. Steele et al., "Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films," OSTI.GOV, 2021.
-
J. A. Steele et al., "a) XRD, b) absorbance, and c,d) SEM characterization of a thin film (250 nm...," ResearchGate, 2018.
-
Y. Shao et al., "Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells," PMC, 2023.
-
S. Bai et al., "Supplementary Information," The Royal Society of Chemistry, 2019.
-
A. L. Abdelhady et al., "Using Imidazolium in the Construction of Hybrid 2D and 3D Lead Bromide Pseudoperovskites," MDPI, 2020.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interfacial defect passivation via imidazolium bromide for efficient, stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Air-stable cesium lead bromide perovskite nanocrystals via post-synthetic treatment with oleylammonium bromides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC02029D [pubs.rsc.org]
- 8. The Annealing Effect at Different Temperatures for Organic-Inorganic Perovskite Quantum Dots [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Charge Transport in Oleylammonium Bromide (OABr) Passivated Films
Welcome to the Advanced Materials Application Support Center
Subject: Minimizing Insulating Barriers in Oleylammonium Bromide (OABr) Films Ticket ID: OABR-COND-001 Assigned Scientist: Senior Application Scientist, Thin Film Electronics Division
Executive Summary: The Insulator-Stability Paradox
You are likely using Oleylammonium Bromide (OABr) for its exceptional ability to stabilize perovskite phases (e.g., CsPbBr₃, FAPbI₃) and passivate surface defects. However, the very feature that provides stability—the long 18-carbon alkyl chain (
This guide addresses the critical trade-off: How do we strip the insulating barrier to enable conductivity without triggering phase collapse or defect formation?
Part 1: Troubleshooting Guide (Q&A Format)
Category A: Conductivity & Charge Transport
Q1: My OABr-capped films show high photoluminescence quantum yield (PLQY) but near-zero current density in device stacks. Why? A: This is the classic signature of an "insulating cage." OABr is an excellent radiative recombination center (hence high PLQY) but a terrible conductor. The long oleyl chains prevent wave-function overlap between adjacent nanocrystals.
-
Diagnosis: High series resistance (
) in J-V curves. -
Solution: You must perform a Solid-State Ligand Exchange (SSLE) . You cannot rely on as-cast OABr films for conductive devices. Replace the bulky OABr with a shorter cation (e.g., Formamidinium, Methylammonium) or a conductive atomic ligand (halides) post-deposition.
Q2: I attempted a ligand exchange with butylamine, but the film became transparent and lost emission. What happened? A: You likely "over-stripped" the film. While replacing OABr with shorter amines (like butylamine) improves coupling, aggressive solvents or prolonged exposure can dissolve the perovskite core itself or strip the ligand shell entirely, causing the quantum dots to fuse (sinter) into bulk material or degrade into non-emissive phases.
-
Correction: Switch to a Halide-Salt Exchange (e.g., FAI in Ethyl Acetate) rather than a pure amine exchange. The introduction of cations (
) and halides ( ) preserves the perovskite lattice structure while removing the organic barrier.
Category B: Film Morphology & Integrity[1]
Q3: After washing the film to remove excess OABr, my film cracks and creates pinholes.
A: This is due to Volume Contraction . When you replace a long
-
Protocol Adjustment:
-
Use a Layer-by-Layer (LbL) deposition approach. Deposit a thin layer (20-30 nm), exchange ligands, wash, and repeat. This relieves stress incrementally.
-
Use a non-polar antisolvent (e.g., Toluene) mixed with the exchange solvent to soften the transition.
-
Q4: Can I just use less OABr during synthesis to avoid this problem? A: Risky. Reducing OABr below the critical micelle concentration (CMC) or surface coverage threshold during synthesis often leads to unstable colloids that precipitate before you can even spin-coat them.
-
Better Strategy: Synthesize with full OABr coverage for colloidal stability, then strip it after film formation (Post-synthetic modification).
Part 2: Core Protocols & Methodologies
Protocol 1: Solid-State Ligand Exchange (SSLE)
Standard method for converting insulating OABr-capped films into conductive arrays.
Reagents:
-
Exchange Solution: Formamidinium Iodide (FAI) or Methylammonium Bromide (MABr) dissolved in Ethyl Acetate (EtAc) or Methyl Acetate (MeOAc). Conc: 1–3 mg/mL.
-
Rinse Solvent: Pure Ethyl Acetate (anhydrous).
Step-by-Step Workflow:
-
Deposition: Spin-coat the OABr-capped perovskite nanocrystal solution (e.g., 1000-2000 rpm for 30s).
-
Exchange (The Critical Step):
-
Immerse the film (or flood the substrate) with the Exchange Solution for 5–10 seconds .
-
Note: Do not exceed 20 seconds, or the solvent may damage the underlying perovskite layer.
-
-
Spin-Dry: Immediately spin at 2000 rpm to remove the reactant.
-
Rinse: Flood the spinning substrate with pure Rinse Solvent (EtAc) to wash away the displaced Oleylammonium-Iodide/Bromide byproducts.
-
Anneal: Bake at 70–100°C for 5 minutes to drive off residual solvent and crystallize the new surface matrix.
Protocol 2: Purification (Pre-Deposition)
Removing excess unbound OABr before coating.
-
Precipitate crude NCs with Methyl Acetate (ratio 1:3).
-
Centrifuge at 4000 rpm for 5 mins.
-
Discard supernatant (contains excess OABr).
-
Redisperse in Octane or Toluene.
-
Repeat only once. Over-washing in solution phase causes aggregation.
Part 3: Data & Visualization
Comparative Analysis of Ligand Barriers
| Ligand Type | Chain Length (Å) | Barrier Status | Carrier Mobility ( | Stability (Air) |
| Oleylammonium (OABr) | ~25 Å | Insulating | < 0.01 cm²/Vs | High (Hydrophobic) |
| Phenylethylammonium (PEA) | ~10 Å | Semi-Insulating | ~0.1 cm²/Vs | Moderate |
| Butylammonium (BA) | ~6 Å | Conductive Tunneling | ~1.0 cm²/Vs | Low (Moisture sensitive) |
| Atomic Halides (FA/MA exchanged) | < 3 Å | Conductive | > 10 cm²/Vs | Moderate (Requires encapsulation) |
Mechanism of Barrier Removal
The following diagram illustrates the transition from an insulating "Cage" state to a conductive "Coupled" state via the FAI/EtAc exchange process.
Caption: Workflow of Solid-State Ligand Exchange (SSLE) converting insulating OABr barriers to conductive FA-matrix interfaces.
Charge Transport Pathway
This diagram contrasts the hopping mechanism in OABr films versus exchanged films.
Caption: Comparison of charge carrier pathways. OABr creates a blocking barrier, while ligand exchange enables wavefunction overlap.
References
-
Vasilopoulou, M., et al. (2023). "The Impact of Ligand Removal on the Optoelectronic Properties of Inorganic and Hybrid Lead Halide Perovskite Nanocrystal Films." ResearchGate. Available at: [Link]
-
Haydous, F., et al. (2021). "The impact of ligands on the synthesis and application of metal halide perovskite nanocrystals." Journal of Materials Chemistry A. Available at: [Link]
-
Wheeler, L. M., et al. (2018). "Targeted Ligand Exchange Chemistry on Cesium Lead Halide Perovskite Quantum Dots for High-Efficiency Photovoltaics." Journal of the American Chemical Society. Available at: [Link]
-
Woo, J. Y., et al. (2018). "Air-stable cesium lead bromide perovskite nanocrystals via post-synthetic treatment with oleylammonium bromides." New Journal of Chemistry. Available at: [Link]
-
Imran, M., et al. (2018).[1] "Shape-Pure, Near-Unity Photoluminescence Quantum Yield Cesium Lead Bromide Perovskite Nanocrystals by Using Oleylammonium Bromide." ACS Applied Nano Materials.[1] Available at: [Link]
Sources
Validation & Comparative
Advanced FTIR Analysis of Oleylammonium Bromide Ligands: A Comparative Technical Guide
Topic: FTIR Spectrum Analysis of Oleylammonium Bromide Ligands Content Type: Publish Comparison Guide
Executive Summary & Strategic Importance
In the precise engineering of colloidal semiconductor nanocrystals, particularly cesium lead halide perovskites (CsPbX₃), the surface ligand environment dictates colloidal stability, photoluminescence quantum yield (PLQY), and charge transport efficiency. Oleylammonium bromide (OAmBr) is not merely a byproduct; it is the active surface-passivating species formed during the acid-base reaction between oleylamine (OAm) and hydrogen bromide (HBr) or metal bromides.
This guide provides a rigorous spectral analysis of OAmBr, distinguishing it from its precursor (Oleylamine) and alternative quaternary ligands like Didodecyldimethylammonium bromide (DDAB). For the drug development or materials scientist, mastering these spectral nuances is critical for validating ligand exchange efficiency and ensuring batch-to-batch reproducibility.
Molecular Architecture & Vibrational Theory
To interpret the FTIR spectrum accurately, one must understand the molecular mechanics driving the vibrational shifts. The transition from a primary amine (Oleylamine) to an ammonium salt (Oleylammonium Bromide) fundamentally alters the N-H vibrational manifold.
The Protonation Shift
-
Oleylamine (R-NH₂): Possesses a lone pair on the nitrogen, allowing for specific "scissoring" modes.
-
Oleylammonium (R-NH₃⁺): The lone pair coordinates with a proton (H⁺), forming a tetrahedral geometry. This eliminates the lone pair effects, broadens the N-H stretching region due to hydrogen bonding with the bromide counter-ion, and introduces new deformation modes.
Diagram: Spectral Shift Logic
The following diagram visualizes the mechanistic shift from Precursor to Active Ligand and the resulting spectral consequences.
Figure 1: Mechanistic pathway of ligand formation and corresponding spectral shifts.
Comparative Spectral Analysis
The following table contrasts the critical FTIR peaks of OAmBr against its precursor and a common alternative, DDAB. This data is essential for identifying surface composition.
Table 1: Comparative FTIR Fingerprint (Wavenumbers in cm⁻¹)
| Vibrational Mode | Oleylamine (Precursor) | Oleylammonium Bromide (Active Ligand) | DDAB (Alternative Ligand) | Interpretation & Causality |
| N-H Stretch | 3300–3380 (Weak, Sharp) | 3000–3200 (Broad, Strong) | Absent | Critical Identifier. OAmBr shows significant broadening due to H-bonding between -NH₃⁺ and Br⁻. DDAB lacks protons on Nitrogen. |
| C-H Stretch (asym/sym) | 2920 / 2850 | 2920 / 2850 | 2918 / 2849 | Normalization Standard. These alkyl chain modes remain largely unaffected by the headgroup chemistry. Use these to normalize spectra for quantitative comparison. |
| N-H Deformation (Bending) | 1590–1620 (Scissoring) | 1530–1560 (Sym. Deformation) | Absent | Phase Indicator. The shift from ~1600 to ~1540 cm⁻¹ confirms the conversion of free amine to ammonium salt. |
| C=C Stretch (Alkenyl) | ~1650 (Weak) | ~1650 (Weak) | Absent | Distinguishes unsaturated oleyl- chains from saturated alternatives like DDAB or Octylamine. |
| C-N Stretch | 1070–1090 | 1050–1070 | ~900–970 (Weak) | Often obscured by fingerprint region noise; less reliable for primary identification than N-H modes. |
Analyst Insight: When analyzing CsPbBr3 nanocrystals, the presence of a broad band centered around 3100 cm⁻¹ is the "smoking gun" for surface-bound oleylammonium. If you only see sharp peaks >3300 cm⁻¹, your ligand shell is likely detached or predominantly free amine (unprotonated).
Experimental Protocols
To ensure data integrity, the following protocols utilize Self-Validating Steps —checkpoints where the user can verify success before proceeding.
Protocol A: Synthesis of Pure OAmBr Reference Standard
Use this to generate a clean reference spectrum for your specific instrument.
-
Preparation: Dissolve 10 mmol of Oleylamine (98% purity) in 20 mL of ethanol.
-
Acidification: Dropwise add 12 mmol of HBr (48% aqueous) while stirring at 0°C.
-
Validation: The solution should turn cloudy/white immediately (salt formation).
-
-
Purification: Evaporate solvent using a rotary evaporator. Recrystallize the white solid in diethyl ether/ethanol (3:1).
-
Drying: Vacuum dry at 60°C for 12 hours to remove water.
-
Validation: Run a TGA (Thermogravimetric Analysis) or check FTIR for broad -OH peaks >3400 cm⁻¹. If present, dry longer.
-
Protocol B: FTIR Sample Preparation (Nanocrystal Surface Analysis)
Method: Attenuated Total Reflectance (ATR) - Preferred for surface ligands.
-
Concentration: Centrifuge 2 mL of colloidal nanocrystals (e.g., CsPbBr3) at 10,000 RPM for 10 mins. Discard supernatant.
-
Wash: Redisperse in minimal hexane, precipitate with methyl acetate (1:1 ratio), and centrifuge again.
-
Critical Step: Do not over-wash. 2 cycles maximum. Excessive washing removes OAmBr, leading to surface defects.
-
-
Deposition: Drop-cast the concentrated slurry directly onto the Diamond/ZnSe ATR crystal.
-
Evaporation: Allow solvent to evaporate completely under a gentle N₂ stream.
-
Measurement: Acquire 64 scans at 4 cm⁻¹ resolution.
-
Validation: Ensure the C-H stretch (2920 cm⁻¹) absorbance is between 0.1 and 0.5 A.U. for linear response.
-
Application Case Study: Ligand Exchange Monitoring
In high-performance LEDs, long-chain insulating OAmBr is often exchanged for shorter or more conductive ligands (e.g., DDAB or short-chain amines). FTIR is the primary tool to monitor this exchange.
Workflow Diagram: Surface Ligand Exchange Analysis
Figure 2: Decision tree for monitoring ligand exchange efficiency via FTIR.
Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
-
Before Exchange: Spectrum dominated by broad N-H stretch (3000–3200 cm⁻¹) and N-H deformation (~1540 cm⁻¹).
-
After DDAB Exchange:
-
Disappearance of the broad N-H stretch.
-
Retention of C-H stretches (2850/2920 cm⁻¹) – these now belong to DDAB.
-
Appearance of subtle C-N modes, though often overlapped.
-
Note: If a sharp peak at 3300 cm⁻¹ appears, it indicates proton loss (reversion to free Oleylamine), suggesting the exchange failed to replace the ligand but merely deprotonated it.
-
References
-
FTIR Analysis of Oleylamine vs. Metal-Oleylamine Complexes
- Source: ResearchGate (Shape-Selective Formation of Monodisperse Copper Nanospheres)
- Data: Identifies N-H stretch shift from 3322 cm⁻¹ (free amine)
-
Surface Ligand Dynamics of CsPbBr3 Perovskite Nanocrystals
- Source: ACS Public
- Data: Details the "dynamic binding" of oleylammonium bromide and the detection of N-H stretching vibration (2700–3000 cm⁻¹) decline upon ligand stripping.
-
Quantifying Ligand Binding via NMR and FTIR
- Source: NIH / PMC (De Roo et al.)
- Data: Confirms the oleylammonium bromide binding motif and the specific spectral broadening associ
-
DDAB Spectral Characteriz
- Source: Royal Society of Chemistry (Soft M
- Data: Provides reference spectra for Didodecyldimethylammonium bromide, confirming the absence of N-H modes and presence of C-H/C-N fingerprints.
Oleylammonium Bromide vs. Oleylammonium Chloride: A Comparative Guide for Nanocrystal Synthesis
Executive Summary
In the colloidal synthesis of metal halide nanocrystals (NCs)—specifically perovskites (
The choice between OAm-Br and OAm-Cl is rarely a simple substitution; it fundamentally dictates the optoelectronic bandgap , reaction kinetics , and surface defect landscape of the final material.
-
OAm-Br is the industry standard for high-yield green emission (
515 nm), offering robust surface passivation and facile crystallization kinetics. -
OAm-Cl is essential for blue emission (
410–460 nm) and anion exchange reactions but presents significant challenges regarding lower photoluminescence quantum yield (PLQY) and phase instability, often requiring hyper-stoichiometric concentrations to achieve parity with bromide systems.
Mechanistic Foundation: The Halide Effect
To optimize synthesis, one must understand the underlying physical chemistry driving the differences between these two surfactants. The "Oleylammonium" (
Hard-Soft Acid-Base (HSAB) Theory & Binding Affinity
The interaction between the surfactant headgroup and the metal cation (typically
-
Chloride (
): A "harder" base with a smaller ionic radius (1.81 Å). It forms stronger, more ionic bonds with . While thermodynamically stable, the high lattice energy of chloride-based crystals can make the nucleation step rapid and harder to control, leading to smaller, sometimes defect-prone crystals. -
Bromide (
): A "softer" base (ionic radius 1.96 Å). It strikes an optimal balance in bond strength with , facilitating defect-tolerant growth and efficient self-passivation of surface vacancies.
Diagram: Surface Passivation Equilibrium
The following diagram illustrates the dynamic equilibrium of ligand binding, highlighting why maintaining an excess of OAm-X is critical for preventing trap states.
Performance Comparison Matrix
The following data summarizes typical results obtained in the synthesis of
| Feature | Oleylammonium Bromide (OAm-Br) | Oleylammonium Chloride (OAm-Cl) |
| Primary Application | Green Emitters ( | Blue Emitters ( |
| Precursor Solubility | High in ODE/Toluene at >100°C | Moderate; often requires higher T or co-solvents |
| Reaction Kinetics | Controlled growth; favors cubic morphology | Rapid nucleation; prone to platelets/wires without care |
| PLQY (Typical) | > 90% (facile to achieve) | 10% - 60% (requires optimization/doping) |
| Defect Tolerance | High; self-passivating | Low; prone to |
| Anion Exchange | Can be exchanged to | Can be exchanged to |
| Storage Stability | High (Weeks to Months in solution) | Moderate (Prone to aggregation/phase transformation) |
Key Insight: The "Chloride Challenge"
Research indicates that
-
Solution: To achieve PLQY >50% with OAm-Cl, protocols often require excess OAm-Cl (up to 4x the molar ratio used for Br) or the introduction of metal chlorides (e.g.,
) to force halide saturation.
Experimental Protocols
These protocols are designed to be self-validating . If the color change described does not occur, the precursor integrity or temperature control is compromised.
Precursor Synthesis: Isolation of OAm-X Salts
Why isolate? Using pre-synthesized OAm-X salts ensures precise stoichiometry and removes water/impurities found in commercial hydrohalic acids.
Materials: Oleylamine (technical grade, 70%), HCl (37%) or HBr (48%), Ethanol, Diethyl Ether.
-
Reaction: In a round-bottom flask, dissolve 100 mmol Oleylamine in 100 mL Ethanol.
-
Acid Addition: Dropwise add 100 mmol of HX (HCl or HBr) while stirring on an ice bath (exothermic reaction).
-
Stirring: Allow to react for 2 hours at room temperature.
-
Evaporation: Remove solvent via rotary evaporation at 60°C until a viscous solid/oil remains.
-
Purification: Wash the solid 3x with cold Diethyl Ether to remove unreacted amine.
-
Drying: Vacuum dry overnight at 40°C.
-
Validation:OAm-Br should be a white powder. OAm-Cl is often a white waxy solid.
-
Comparative Nanocrystal Synthesis (Hot Injection)
Target:
Step 1: Cesium Oleate Preparation (Common)
-
Load
(0.4g), Oleic Acid (1.25mL), and Octadecene (ODE, 20mL) into a flask. -
Degas at 120°C for 1 hour. Heat to 150°C under
until clear. Keep hot.
Step 2: The Divergent Path (OAm-Br vs. OAm-Cl)
| Parameter | Protocol A: OAm-Br (Green) | Protocol B: OAm-Cl (Blue) |
| Pb Precursor | ||
| Solvent | 5 mL ODE | 5 mL ODE |
| Ligands | 0.5 mL Oleylamine + 0.5 mL Oleic Acid | 1.0 mL Oleylamine + 1.0 mL Oleic Acid + 1 mL Trioctylphosphine (TOP) |
| Solubilization | Degas 120°C, 1 hr.[1] Solubilizes easily. | Degas 120°C, 1 hr. Requires 150°C to fully dissolve |
| Injection Temp | 160°C | 180°C - 200°C (Higher T needed for crystallinity) |
| Injection Vol | 0.4 mL Cs-Oleate | 0.4 mL Cs-Oleate |
| Reaction Time | 5 seconds | 10 - 30 seconds (Slower growth) |
| Quench | Ice bath immediately | Ice bath immediately |
Step 3: Purification
-
Add Butanol or Ethyl Acetate (ratio 1:1) to the crude solution.
-
Centrifuge at 6000 rpm for 5 mins. Discard supernatant.
-
Redisperse pellet in Hexane/Toluene.
-
Validation OAm-Br: Solution glows bright green under UV.
-
Validation OAm-Cl: Solution glows blue/violet under UV. If dim, add 10 µL of OAm-Cl stock solution to the hexane to "heal" surface defects.
-
Diagram: Experimental Workflow
This flowchart visualizes the critical decision points in the synthesis.
Troubleshooting & Optimization
The "Blue Shift" Phenomenon
If your OAm-Br synthesis results in blue-shifted emission (e.g., 490 nm instead of 515 nm), it indicates quantum confinement due to particle size being too small.
-
Fix: Increase reaction temperature or reduce ligand concentration to allow larger crystal growth.
The "Dim Blue" Problem (OAm-Cl)
If OAm-Cl synthesis yields non-emissive or dim particles:
-
Chloride Vacancies: The surface is losing Cl. Add a post-synthetic wash of OAm-Cl dissolved in toluene.
-
Solubility:
did not fully dissolve before injection. Use Trioctylphosphine (TOP) as a co-solvent to solubilize .
Phase Instability
OAm-Cl stabilized nanocrystals are prone to transforming into non-luminescent phases (e.g.,
-
Fix: Strictly control the Oleylamine:Oleic Acid ratio. A 1:1 ratio is generally safe; exceeding 2:1 promotes phase degradation.
References
-
Protesescu, L. et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut.[2] Nano Letters. [Link]
-
Kovalenko, M. V. et al. (2017). Properties and Potential Optoelectronic Applications of Lead Halide Perovskite Nanocrystals. Science. [Link]
-
De Roo, J. et al. (2016). Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano. [Link]
-
Ahmed, T. et al. (2020). Optical Properties of CsPbCl3 Nanocrystals: The Role of Surface Passivation. Journal of Physical Chemistry C. [Link]
-
Dong, Y. et al. (2018). Precise Control of Crystal Size and Emission Spectrum of Cesium Lead Halide Perovskite Nanocrystals via Solubilization Strategy. Chemistry of Materials. [Link]
Sources
Technical Guide: Photoluminescence Quantum Yield Enhancement in Perovskite Nanocrystals via Oleylammonium Bromide (OAmBr) Passivation
This technical guide provides an in-depth analysis of Oleylammonium Bromide (OAmBr) as a surface passivation agent for enhancing the photoluminescence quantum yield (PLQY) of cesium lead halide perovskite nanocrystals (CsPbBr₃ NCs).
Executive Summary
In the synthesis of CsPbBr₃ perovskite nanocrystals, the choice of surface ligand dictates both optical efficiency and colloidal stability. While the traditional Oleic Acid/Oleylamine (OA/OAm) binary ligand system is ubiquitous, it often suffers from dynamic ligand desorption, leading to surface trap states and PLQY degradation (typically <70% after purification).
Oleylammonium Bromide (OAmBr) serves as a critical stabilization agent. By supplying both the surface-anchoring cation (
Mechanistic Insight: The Role of OAmBr
To understand the performance shift, one must analyze the surface chemistry at the atomic level.
The "Proton Transfer" Instability in Standard Ligands
In a standard OA/OAm system, the ligands exist in a dynamic acid-base equilibrium. The amine (
The OAmBr Solution
OAmBr introduces a pre-formed ion pair (
-
Vacancy Healing: The bromide ion (
) specifically fills surface halide vacancies ( ), eliminating the primary electron trap. -
Robust Anchoring: The oleylammonium cation (
) electrostatically binds to the surface bromides, creating a steric barrier that prevents aggregation. -
Suppression of Desorption: Unlike the carboxylate system, OAmBr does not rely on a labile acid-base equilibrium, resulting in a tighter ligand shell that survives multiple purification cycles.
Mechanism Visualization
The following diagram illustrates the transition from a defective, trap-rich surface to a passivated, high-PLQY state using OAmBr.
Figure 1: Mechanism of defect healing via OAmBr. The bromide anion fills surface vacancies while the ammonium cation provides steric stabilization.
Comparative Performance Analysis
The following data synthesizes performance metrics from multiple high-impact studies comparing OAmBr against standard and alternative ligand systems.
PLQY and Stability Comparison
| Ligand System | Chemical Class | Typical PLQY (Peak) | Stability (Purification Cycles) | Primary Failure Mode |
| OA / OAm | Carboxylic Acid / Primary Amine | 50% – 70% | Low (Drops <40% after 1 wash) | Ligand desorption; Surface etching. |
| OAmBr | Primary Ammonium Halide | 95% – 100% | High (Retains >90% after 3 washes) | Slow oxidation over months. |
| DDAB | Quaternary Ammonium Halide | 90% – 98% | Very High | Aggregation if excess ligand is removed. |
| PEABr | Aromatic Ammonium Halide | ~75% – 80% | Moderate | Steric hindrance limits full coverage. |
Analysis of Alternatives
-
Vs. OA/OAm: OAmBr is superior in every optical metric. The standard OA/OAm system should only be used as a starting precursor, not for the final passivated product.
-
Vs. DDAB (Didodecyldimethylammonium bromide): DDAB is a quaternary salt and offers slightly better long-term colloidal stability because it lacks the labile proton found in OAmBr (
). However, OAmBr is often preferred for maintaining specific solubility profiles or when a primary amine functionality is required for further conjugation. Both achieve near-unity PLQY. -
Vs. PEABr (Phenethylammonium bromide): While PEABr improves conductivity for LED applications (due to shorter chain length), its steric bulk often results in lower absolute PLQY compared to the long-chain OAmBr, which forms a denser protective monolayer.
Experimental Protocols
To achieve the high PLQY values cited above, precise control over the ligand exchange process is required.
Pre-requisite: Synthesis of Oleylammonium Bromide (OAmBr)
Commercial OAmBr can be expensive or impure. In-house synthesis ensures quality.
-
Reactants: Mix Ethanol (50 mL) and Oleylamine (19 mmol) in a flask.
-
Acidification: Cool to 0°C. Dropwise add Hydrobromic Acid (HBr, 48% aq, ~20 mmol).
-
Reaction: Stir for 10 hours under
flow. -
Purification: Evaporate solvent (rotary evaporator). Wash the white precipitate with diethyl ether (3x) to remove unreacted amine.
-
Drying: Vacuum dry at 40°C overnight. Store in a glovebox.
Protocol: Post-Synthetic Ligand Exchange
This method restores the PLQY of "aged" or purified nanocrystals.
Materials:
-
Crude CsPbBr₃ NCs (dispersed in Hexane/Toluene)
-
OAmBr powder
-
Solvent: Toluene or Octane
Step-by-Step Workflow:
-
Preparation: Dissolve OAmBr in Toluene (concentration ~10 mg/mL). Sonicate if necessary.
-
Mixing: Add the OAmBr solution to the crude CsPbBr₃ NC dispersion. A typical ratio is 1:1 v/v, but optimization based on NC concentration is recommended.
-
Incubation: Stir gently at room temperature for 30–60 minutes. Note: No heat is required; heat may induce ripening.
-
Precipitation: Add an anti-solvent (Ethyl Acetate) dropwise until the solution becomes slightly turbid.
-
Centrifugation: Centrifuge at 4000–6000 rpm for 5 minutes. Discard supernatant (contains displaced OA/OAm).
-
Redispersion: Redisperse the pellet in fresh Toluene.
-
Validation: Measure PLQY immediately.
Workflow Visualization
Figure 2: Step-by-step ligand exchange workflow for OAmBr passivation.
Critical Measurement Guidelines
To accurately validate the PLQY improvement, researchers must adhere to strict optical characterization standards. Relative measurements (using dye standards like Rhodamine) are prone to error with scattering samples like NCs.
Mandatory Method: Absolute PLQY (Integrating Sphere)
-
Excitation: Use a monochromatic source (typically 400–450 nm for Green CsPbBr₃).
-
Blank Reference: Measure the solvent blank in the integrating sphere first.
-
Sample Concentration: Dilute samples to an Optical Density (OD) of <0.1 at the excitation wavelength to prevent inner-filter effects and re-absorption.
-
Calculation:
Where is the number of emitted photons and is the number of absorbed photons (difference between blank and sample excitation scatter).
References
-
Comparison of Ligand Systems and PLQY: Comparison of OA/OAm vs. OAmBr and DDAB. ACS Energy Letters, "Defects in Lead Halide Perovskite Nanocrystals: Analogies and (Many) Differences with the Bulk". [Link]
-
OAmBr Synthesis and Post-Treatment Efficacy: New Journal of Chemistry, "Air-stable cesium lead bromide perovskite nanocrystals via post-synthetic treatment with oleylammonium bromides". [Link]
-
Surface Chemistry and Ligand Dynamics: Chemistry of Materials, "On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals". [Link]
-
Alternative Ligand Comparisons (DDAB/PEABr): Dalton Transactions, "Surface passivation strategies for CsPbBr3 quantum dots aiming at nonradiative suppression". [Link]
-
General Synthesis and Stability Benchmarks: MDPI, "Influence of Binary Ligands in Designing Cesium Lead Halide Perovskite Nanocrystals". [Link]
Sources
Publish Comparison Guide: XRD Pattern Analysis of Oleylammonium Bromide Capped Perovskites
Executive Summary
The synthesis of metal halide perovskite nanocrystals (NCs), particularly CsPbBr₃, has traditionally relied on a binary ligand system of Oleic Acid (OA) and Oleylamine (OAm) .[1] While effective for initial colloidal stability, this system suffers from a highly dynamic equilibrium, leading to ligand desorption, surface defects, and poor long-term stability.
Oleylammonium Bromide (OABr) represents a critical evolution in ligand engineering. By introducing the amine as a pre-protonated halide salt, researchers can achieve tighter surface binding, reduced trap densities, and enhanced carrier transport.
This guide provides an in-depth technical comparison of OABr-capped perovskites against standard OA/OAm alternatives, focusing on X-Ray Diffraction (XRD) as the primary validation tool. We analyze the structural fingerprints that distinguish pure cubic phases from unwanted 2D Ruddlesden-Popper (RP) byproducts.
Mechanistic Insight: The OABr Advantage
To interpret the XRD data correctly, one must understand the surface chemistry driving the crystal lattice.
The Ligand Exchange Mechanism
In the standard OA/OAm method, the amine and acid exist in an equilibrium (
OABr bypasses this variability. As a quaternary ammonium salt (
-
X-site Supply: Provides
ions to fill surface halide vacancies (the most common trap state). -
A-site Capping: The oleylammonium cation (
) binds to the surface, sterically stabilizing the nanocrystal.
Causality in XRD: The stronger binding of OABr suppresses surface disorder. However, an excess of OABr can slice the 3D lattice into 2D sheets, a phenomenon immediately visible in low-angle XRD scans.
Experimental Protocol: Synthesis & Characterization
Synthesis of OABr-Capped CsPbBr₃
Self-Validating Step: The purity of the OABr precursor is critical. Impure OABr leads to broad XRD peaks due to inconsistent crystallization rates.
-
Precursor Prep: React Oleylamine (OAm) with HBr (48% aq) in ethanol at 0°C. Evaporate and recrystallize from diethyl ether to obtain white OABr powder.
-
NC Synthesis: Inject Cs-oleate into a hot solution (180°C) of
and OABr (replacing OAm) in octadecene. -
Purification: Wash with methyl acetate (MeOAc). Note: Avoid polar solvents like ethanol which strip OABr ligands.
Workflow Visualization
The following diagram outlines the synthesis logic and the critical decision points affecting the XRD pattern.
Figure 1: Synthesis workflow and XRD decision logic for OABr-capped perovskites.
Comparative Analysis: XRD Pattern Interpretation
This section compares the XRD signatures of OABr-capped samples against the standard OA/OAm control.
Quantitative Comparison Table
| Feature | Standard OA/OAm Capped | OABr Capped (Optimized) | OABr Capped (Excess) |
| Crystal Phase | Cubic ( | Highly Cubic ( | Mixed 3D/2D or Pure 2D |
| Main Peak (100) | ~15.1° (2 | ~15.2° (Slight shift due to strain) | ~15.2° |
| FWHM (Crystallinity) | Broad (~0.5°) | Narrower (<0.4°) | Variable |
| Low Angle Peaks (<10°) | Absent | Absent | Present (~3-5°) |
| Stability (7 Days) | Peak broadening (degradation) | Peaks remain sharp | Peaks remain sharp |
| Interplanar Spacing | Standard bulk values | Surface lattice contraction possible | Expanded superlattice ( |
Detailed Spectral Analysis[2]
Scenario A: The "Perfect" Cubic Phase
In an optimized OABr synthesis, the XRD pattern is dominated by the cubic phase of
-
Key Peaks: (100) at 15.2°, (110) at 21.5°, and (200) at 30.7°.
-
Comparison: Compared to OA/OAm samples, OABr samples often exhibit sharper peaks . This indicates a larger average crystallite size and reduced lattice strain due to the effective passivation of surface halide vacancies by the bromide-rich ligand.
Scenario B: The 2D Ruddlesden-Popper (RP) Artifact
A common pitfall in OABr usage is the unintentional formation of 2D layered perovskites (
-
The Signature: If the OABr:Pb ratio is too high, the XRD pattern will show a series of equidistant peaks at very low angles (
). -
Interpretation: These peaks correspond to the
reflections of the layered structure. The d-spacing (calculated via Bragg’s Law) typically corresponds to the length of the oleylammonium bilayer (~4 nm). -
Why it matters: While 2D phases are stable, they are insulating. For conductive applications, these low-angle peaks are a "fail" signal.
Troubleshooting & Validation Logic
Use this flowchart to diagnose your XRD results.
Figure 2: Diagnostic logic for interpreting perovskite XRD patterns.
References
-
Protesescu, L., et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut.[2] Nano Letters.
-
Shamsi, J., et al. (2016). Colloidal Synthesis of Quantum Confined Single Crystal Sheets of Hybrid Organic–Inorganic Halide Perovskites. Journal of the American Chemical Society.
-
De Roo, J., et al. (2016). Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano.
-
Imran, M., et al. (2018). Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead Halide Perovskite Nanocrystals. Chemistry of Materials.
-
Pan, J., et al. (2016). Air-Stable Surface-Passivated Perovskite Quantum Dots for Ultra-Robust, Single-Component White-Light-Emitting Diodes. Angewandte Chemie.
Sources
charge transport efficiency of oleylammonium bromide vs short-chain ligands
Content Type: Technical Comparison Guide Audience: Materials Scientists, Device Physicists, and Drug Development Professionals (Nanomedicine applications)[1]
Executive Summary: The Insulating Shell Paradox
In the synthesis of metal halide perovskite nanocrystals (NCs), Oleylammonium Bromide (OABr) serves as the "gold standard" capping ligand for colloidal stability. Its long alkyl chain (
To transition from stable colloids to high-performance conductive films, Short-Chain Ligands (e.g., DDAB, Octylamine, Formamidinium, or atomic halides) are required. These alternatives reduce the inter-particle tunneling barrier, facilitating charge carrier hopping and significantly boosting mobility (
This guide analyzes the trade-offs, quantifies the efficiency gains, and provides validated protocols for ligand exchange and transport measurement.
Mechanistic Foundation: Tunneling vs. Hopping
The efficiency of charge transport in quantum dot (QD) solids is governed by the probability of a charge carrier tunneling through the ligand barrier between adjacent nanocrystals. This is described by the transfer integral equation:
Where:
- : Tunneling rate (Charge transfer probability).
- : Decay constant (dependent on the ligand's barrier height).
- : Inter-particle distance (defined by ligand chain length).
The OABr Problem:
OABr creates a large
The Short-Chain Solution:
Replacing OABr with shorter ligands (e.g., Butylamine,
Visualization: Charge Transport Pathways
Figure 1: Comparison of charge transport barriers. OABr imposes a resistive barrier, while short-chain ligands enable efficient tunneling.
Comparative Analysis & Performance Data
The following data aggregates findings from recent high-impact studies comparing native OABr/Oleic Acid (OA) ligands against exchanged short-chain variants like Didodecyldimethylammonium bromide (DDAB) and aromatic acids.
Performance Metrics Table
| Feature | Oleylammonium Bromide (OABr) | Short-Chain / Exchanged Ligands (e.g., DDAB, BA) | Impact on Device |
| Chain Length | ~2.5 nm (C18) | < 1.0 nm (C4 - C12) or Atomic | Determines packing density |
| Conductivity ( | ~4 Orders of Magnitude Increase | ||
| Carrier Mobility ( | Faster extraction, less recombination | ||
| LED EQE | 0.1% - 0.2% | 13.4% - 20.3% | >50-fold Efficiency Gain |
| Stability | High (Colloidal) / Low (Film) | Moderate (Colloidal) / High (Film) | Short ligands allow denser films, resisting degradation |
| Transport Mode | Weak Hopping | Strong Coupling / Mini-band | Essential for high current density |
Key Insight: While OABr is superior for synthesizing defect-free crystals, it must be removed or exchanged for device operation. The "Sweet Spot" is often a Solid-State Ligand Exchange or a Liquid-Phase Intermediate Exchange (e.g., using DDAB) which retains surface passivation while enhancing conductivity.
Experimental Protocols (Self-Validating Systems)
Protocol A: Liquid-Phase Ligand Exchange (OABr
DDAB)
Rationale: Liquid-phase exchange ensures uniform surface treatment before film deposition, preventing cracks associated with solid-state volume contraction.
-
Preparation: Synthesize CsPbBr
NCs with OABr/OA. Purify once with Methyl Acetate (MeOAc). Redisperse in Toluene ( mg/mL). -
Exchange Reaction:
-
Prepare 0.05 M solution of DDAB (Didodecyldimethylammonium bromide) in Toluene.
-
Add DDAB solution to NC dispersion (Ratio: 1:5 v/v).
-
Stir vigorously for 30 seconds . Critical Step: Extended stirring can etch the NCs, causing blue-shift.
-
-
Precipitation: Add Ethyl Acetate (Antisolvent) until turbid. Centrifuge at 4000 rpm for 5 mins.
-
Validation: Redisperse in Octane. Measure PLQY. If PLQY drops >10%, surface defects were introduced (add trace OA to heal).
Protocol B: Charge Transport Measurement (Pulsed SCLC)
Expertise Note: Standard DC SCLC is flawed for perovskites due to ionic migration (hysteresis). You must use Pulsed-Voltage SCLC to isolate electronic mobility.
Device Architecture: ITO (Anode) / PEDOT:PSS / Perovskite NC Film / PCBM / Ag (Cathode)
-
Fabrication: Spin-coat ligand-exchanged NC ink to form a 300-500 nm thick film.
-
Measurement Setup:
-
Use a source-measure unit (SMU) capable of pulsed output (e.g., Keithley 4200 or specialized Paios system).
-
Pulse Width: 20 ms (Sufficient for electronic equilibrium, too fast for ionic drift).
-
Rest Time: 5-7 seconds (Allows ions to relax).
-
-
Data Analysis:
-
Plot
vs . -
Identify the Trap-Filled Limit (TFL) region and the SCLC (
) region. -
Fit the SCLC region using the Mott-Gurney Law :
-
Self-Check: If the slope is not
in the high-voltage region, the device is not in the SCLC regime (likely contact limited or breakdown).
-
Visualization: Ligand Exchange Workflow
Figure 2: Step-by-step workflow for liquid-phase ligand exchange to ensure high-mobility films.
References
-
Charge Carrier Diffusion Dynamics in Multisized Quaternary Alkylammonium-Capped CsPbBr3 Perovskite Nanocrystal Solids. ACS Applied Materials & Interfaces.
-
Ligand Chemistry of Inorganic Lead Halide Perovskite Nanocrystals. ACS Energy Letters.
-
Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano.
-
Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters.
-
Improving the charge transport of perovskite nanocrystal light-emitting-diodes through Benzylammonium ligand exchange. ResearchGate.
Sources
Definitive Confirmation of Oleylammonium Bromide Ligand Binding: An XPS-Centric Comparative Guide
Executive Summary
The surface chemistry of colloidal nanocrystals—particularly lead halide perovskites (e.g., CsPbBr₃)—is governed by the dynamic equilibrium of capping ligands.[1] Oleylammonium Bromide (OAmBr) serves as a critical X-type ligand, passivating surface defects and ensuring colloidal stability.[2] However, confirming its chemical binding versus simple physical adsorption is a notorious analytical bottleneck.
While NMR and FTIR provide bulk structural insights, X-ray Photoelectron Spectroscopy (XPS) stands as the definitive technique for validating the electronic interaction at the solid-state surface. This guide details the mechanistic differentiation of bound oleylammonium species via XPS, comparing its efficacy against traditional alternatives and providing a rigorous, self-validating experimental protocol.
Part 1: The Analytical Challenge
The primary challenge in verifying OAmBr binding is the protonation equilibrium . In the synthesis of perovskite nanocrystals, oleylamine (OLAm) is often used with oleic acid (OA) or hydrobromic acid (HBr). The target ligand is the protonated oleylammonium cation (R-NH₃⁺) , which binds to surface halides or A-site vacancies.
-
False Positive Risk: Excess unreacted oleylamine (R-NH₂) physisorbed on the surface.
-
False Negative Risk: Aggressive purification stripping the labile ionic ligands.
We need a technique that distinguishes the nitrogen chemical state (Amine vs. Ammonium) at the surface interface.
Part 2: Comparative Analysis (XPS vs. Alternatives)
To justify the selection of XPS, we must objectively compare it with standard characterization techniques.
Table 1: Performance Matrix for Ligand Binding Confirmation
| Feature | XPS (Recommended) | Solution NMR (¹H / DOSY) | FTIR | TGA |
| Primary Signal | Core-level electron binding energy (N 1s) | Proton chemical shift & Diffusion coefficient | Vibrational modes (N-H stretch) | Mass loss vs. Temperature |
| Binding Confirmation | Definitive. Shifts in N 1s binding energy (BE) clearly separate -NH₂ from -NH₃⁺. | High. Diffusion Ordered Spectroscopy (DOSY) separates bound vs. free species based on size. | Moderate. N-H stretches overlap; difficult to quantify surface coverage. | Low. Quantifies total organic content but cannot distinguish bound state. |
| Sample State | Solid State (Device-ready). Direct analysis of the film/powder. | Liquid. Requires dissolution, which alters the ligand equilibrium ( | Solid or Liquid. | Solid. |
| Surface Sensitivity | Top ~10 nm. Exclusively analyzes the relevant interface. | Bulk technique. Signal dominated by bulk solvent/ligands if not washed perfectly. | Bulk technique. | Bulk technique. |
| Limitations | UHV conditions can induce ligand desorption if not cooled. | Cannot analyze final device films; solvent effects mask surface chemistry. | Low sensitivity for monolayers; qualitative only. | Destructive; no chemical state info. |
Why XPS Wins for this Application
While DOSY NMR is powerful for colloidal dynamics, XPS is the only method that validates the ligand status in the solid phase , which is the state used in optoelectronic devices (LEDs, solar cells). It provides a direct readout of the electronic donation from the ligand to the crystal surface.
Part 3: XPS Mechanistic Deep Dive
The "Smoking Gun": Nitrogen 1s Chemical Shift[3]
The confirmation of OAmBr binding relies on detecting the electron density change in the nitrogen atom upon protonation and coordination.
-
Free Amine (Oleylamine): The nitrogen has a lone pair of electrons.
-
N 1s Binding Energy: ~399.0 – 399.6 eV.
-
-
Bound Ammonium (Oleylammonium Bromide): The nitrogen lone pair forms a bond with a proton (
), creating a positive charge center ( ). This reduces electron screening, increasing the binding energy.-
N 1s Binding Energy: ~401.5 – 402.5 eV.
-
Validation Logic: If your XPS spectrum shows a dominant peak at 402 eV, the ligand is protonated and ionically bound. If the peak is at 399 eV, you have excess free amine (impurity) or deprotonation has occurred.
The Support Signal: Bromine 3d
For OAmBr, the bromide ion (
-
Br 3d: Look for a doublet (
and ) around 68-69 eV. -
Stoichiometry Check: Calculate the atomic ratio of
. A 1:1 ratio supports the presence of the intact OAmBr salt complex on the surface.
Part 4: Experimental Protocol
This protocol is designed to be self-validating . We utilize a "Wash-Check" workflow to ensure we are measuring bound ligands.
Step 1: Sample Preparation (The Wash-Check)
-
Goal: Remove physisorbed (free) ligands without stripping chemisorbed (bound) ligands.
-
Method:
-
Precipitate nanocrystals using an anti-solvent (e.g., methyl acetate).
-
Centrifuge and redisperse in a non-polar solvent (e.g., hexane).
-
Critical Step: Prepare two samples:
-
Drop-cast onto a conductive substrate (Au-coated silicon or ITO) to avoid surface charging.
-
Step 2: XPS Acquisition Parameters[5]
-
X-Ray Source: Monochromated Al K
(1486.6 eV). -
Pass Energy: 20-30 eV (High resolution) for N 1s, Br 3d, Pb 4f, C 1s.
-
Charge Compensation: ON . (Ligands are insulating; flood gun is essential).
-
Calibration: Reference C 1s (C-C/C-H) to 284.8 eV.
Step 3: Data Processing & Fitting
-
Background Subtraction: Use a Shirley background.
-
N 1s Deconvolution:
-
Fit Component 1 (Free Amine): Center at 399.6 ± 0.2 eV . FWHM ~1.2 eV.
-
Fit Component 2 (Bound Ammonium): Center at 401.8 ± 0.3 eV . FWHM ~1.4 eV.
-
-
Validation: Calculate the ratio of Area(402) / [Area(402) + Area(399)].
-
Target: >90% signal should be from the 402 eV component.
-
Part 5: Visualization of the Binding Mechanism
The following diagram illustrates the synthesis, purification, and XPS identification workflow, highlighting the molecular transformation detected by the instrument.
Caption: Workflow correlating the chemical evolution of Oleylammonium Bromide to its distinct XPS spectral signatures. The shift from 399.6 eV to 402.0 eV is the definitive confirmation of ionic binding.
Part 6: Interpretation of Results
Scenario A: Successful Binding
-
Spectrum: Dominant N 1s peak at 401.8 eV .
-
Br 3d: Clear doublet present.
Scenario B: Ligand Detachment / Impurity[2]
-
Spectrum: Dominant N 1s peak at 399.5 eV .
-
-
The HBr was not sufficient to protonate the amine.
-
The binding is too weak, and the vacuum environment caused deprotonation/desorption.
-
The sample was not washed, and you are detecting excess solvent.
-
Scenario C: Mixed State
-
Spectrum: Two distinct peaks (double hump).
References
-
De Roo, J. et al. (2016). Highly Dynamic Ligand Binding and Light Absorption Coefficient of Cesium Lead Bromide Perovskite Nanocrystals. ACS Nano. Link
- Context: Establishes the dynamic equilibrium of oleylammonium bromide and its NMR signatures, providing the baseline for why solid-state confirm
-
Grisorio, R. et al. (2022). Exploring the surface chemistry of cesium lead halide perovskite nanocrystals. Nanoscale. Link
- Context: Provides detailed XPS binding energy values for nitrogen species on perovskite surfaces, confirming the N 1s shift for ammonium.
-
Zhang, F. et al. (2019). Brightening Perovskite Nanocrystals by Surface Passivation. Journal of Physical Chemistry Letters. Link
- Context: Demonstrates the correlation between the N 1s binding energy shift and improved photoluminescence quantum yield (PLQY)
-
Moulder, J. F. et al. (1992). Handbook of X-ray Photoelectron Spectroscopy. Perkin-Elmer Corp. Link
- Context: The authoritative standard for core-level binding energies, used to validate the fundamental assignment of Amine (399 eV) vs. Ammonium (402 eV).
Sources
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Oleylammonium Bromide Decomposition
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of excipients and active pharmaceutical ingredients is a critical parameter in drug development and materials science. Oleylammonium bromide (OAmBr), a long-chain alkylammonium salt, finds extensive use as a surfactant, nanoparticle stabilizer, and component in novel drug delivery systems.[1][2] Understanding its thermal decomposition behavior is paramount for defining processing limits, predicting shelf-life, and ensuring the stability of final formulations. This guide provides an in-depth comparison of OAmBr's thermal decomposition, grounded in thermogravimetric analysis (TGA), and offers expert insights into the experimental design and interpretation.
The Mechanism of Thermal Decomposition: A Stepwise Perspective
The thermal decomposition of primary alkylammonium halides like OAmBr is not a simple, one-step process. It typically proceeds through a reversible dissociation followed by the volatilization of the resulting amine and hydrohalic acid. This process can be influenced by factors such as the heating rate and the surrounding atmosphere.
The primary decomposition pathway for oleylammonium bromide (C18H35NH3Br) can be conceptualized as a dissociation into its constituent neutral species: oleylamine (C18H35NH2) and hydrogen bromide (HBr).
C18H35NH3Br(s) ⇌ C18H35NH2(g) + HBr(g)
This decomposition is often observed as a significant, single-step weight loss in the TGA thermogram under an inert atmosphere. The theoretical mass loss for this process is 100%, as both products are volatile under typical TGA conditions.
Factors influencing this decomposition include the strength of the ionic bond between the oleylammonium cation and the bromide anion, as well as the volatility of the resulting oleylamine and hydrogen bromide.[3] The long alkyl chain of oleylamine contributes to its relatively high boiling point, which can influence the onset temperature of decomposition.
Caption: Proposed thermal decomposition pathway of Oleylammonium Bromide.
Comparative Analysis: The Role of the Halide and Alkyl Chain
To fully appreciate the thermal stability of OAmBr, it is instructive to compare it with other long-chain alkylammonium halides. The choice of the halide anion and the length of the alkyl chain significantly impact the decomposition temperature.
Generally, for a given alkylammonium cation, the thermal stability increases with the increasing anionic radius (Cl⁻ < Br⁻ < I⁻). This trend is attributed to the decreasing lattice energy of the salt, which requires more thermal energy to overcome. Consequently, oleylammonium iodide would be expected to exhibit a higher decomposition temperature than OAmBr, which in turn would be more stable than oleylammonium chloride.
Conversely, for a given halide anion, increasing the length of the alkyl chain can have a more complex effect. While longer chains lead to stronger van der Waals interactions, which might increase stability, they also contribute to higher volatility of the resulting amine. Studies on a series of alkylammonium cations have shown that long-chain cations can impart significant thermal stability.[4]
| Compound | Onset Decomposition Temp. (T_onset) (°C) | Peak Decomposition Temp. (T_peak) (°C) | Key Observations |
| Oleylammonium Bromide (OAmBr) | ~250 - 280 | ~300 - 330 | Exhibits a sharp, single-step decomposition. |
| Stearylammonium Bromide | ~260 - 290 | ~310 - 340 | Slightly higher stability due to the saturated alkyl chain. |
| Oleylammonium Chloride | ~230 - 260 | ~280 - 310 | Lower stability compared to OAmBr due to the smaller halide. |
| Methylammonium Bromide (MABr) | ~300 - 330 | ~350 - 380 | Higher stability due to stronger ionic interactions and lower amine volatility.[5] |
Note: These values are approximate and can vary depending on experimental conditions such as heating rate and sample purity.
A Self-Validating Protocol for TGA of Oleylammonium Bromide
The following protocol is designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.
1. Instrument Preparation and Calibration
-
Action: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss and indium for temperature).
-
Rationale (Trustworthiness): This step is crucial for ensuring the accuracy of the measured mass changes and decomposition temperatures. A well-calibrated instrument is the foundation of a self-validating system.
2. Sample Preparation
-
Action: Weigh approximately 5-10 mg of OAmBr into a clean, tared alumina crucible.[6] Ensure the sample is evenly distributed at the bottom of the crucible.
-
Rationale (Expertise): A sample size in this range is optimal for detecting mass changes accurately without causing issues related to heat and mass transfer limitations.[6] Uneven sample distribution can lead to inconsistent heating and skewed results.
3. Experimental Parameters
-
Action: Set the following parameters in the TGA software:
-
Purge Gas: Nitrogen at a flow rate of 50-100 mL/min.
-
Heating Rate: 10 °C/min.[7]
-
Temperature Range: 30 °C to 600 °C.
-
-
Rationale (Causality):
-
An inert nitrogen atmosphere prevents oxidative decomposition, isolating the thermal degradation pathway.
-
A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.[8] Faster rates can shift decomposition temperatures to higher values, while slower rates may not be practical.
-
The temperature range ensures the complete decomposition of OAmBr is captured.
-
4. Data Acquisition and Analysis
-
Action: Begin the TGA run and record the mass loss as a function of temperature. Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature (T_peak) from the derivative thermogravimetric (DTG) curve.
-
Rationale (Interpretation): T_onset indicates the temperature at which significant decomposition begins, a key indicator of thermal stability. The T_peak from the DTG curve represents the temperature of the maximum rate of mass loss, providing further insight into the decomposition kinetics.
Caption: Standardized workflow for the thermogravimetric analysis of OAmBr.
Implications for Researchers and Drug Development Professionals
A thorough understanding of the thermal decomposition of oleylammonium bromide is not merely an academic exercise. For materials scientists, this data informs the selection of processing temperatures for OAmBr-stabilized nanoparticles, ensuring the integrity of the surface ligands.[1][9] In the realm of drug development, where OAmBr might be used in lipid-based formulations or as a counter-ion for active pharmaceutical ingredients, its thermal stability profile is critical for:
-
Formulation Strategy: Selecting appropriate manufacturing processes (e.g., spray drying, hot-melt extrusion) that do not exceed the decomposition temperature of OAmBr.
-
Stability Studies: Establishing the shelf-life and storage conditions for drug products containing OAmBr. The onset of decomposition can be a critical failure point.
-
Regulatory Submissions: Providing robust data on the physicochemical properties of excipients is a key component of regulatory filings.
References
-
Ma, Y., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. ResearchGate. Available at: [Link]
-
Gahlot, K., et al. (2024). Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures. Journal of Materials Chemistry C. Available at: [Link]
-
Jágr, Z., et al. (2021). Decomposition of ammonium salts by quantitative TG-MS. ResearchGate. Available at: [Link]
-
Juarez-Perez, E. J., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. ACS Publications. Available at: [Link]
-
Juarez-Perez, E. J., et al. (2016). Photodecomposition and thermal decomposition in methylammonium halide lead perovskites and inferred design principles to increase stability. Energy & Environmental Science. Available at: [Link]
-
Gahlot, K., et al. (2024). Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures. Journal of Materials Chemistry C. Available at: [Link]
-
Galwey, A. K., & Laverty, G. M. (1992). On the thermal stability of some ammonium salts. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2022). Exploring the Steric Hindrance of Alkylammonium Cations in the Structural Reconfiguration of Quasi‐2D Perovskite Materials Using a High‐throughput Experimental Platform. ResearchGate. Available at: [Link]
-
Brancato, C., et al. (2022). Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. MDPI. Available at: [Link]
- Cornell, P. W. (1960). Method for improving the storage stability of ammonium salts. Google Patents.
-
Gahlot, K., et al. (2024). Growth Mechanism of Oleylammonium-Based Tin and Lead Bromide Perovskite Nanostructures. ResearchGate. Available at: [Link]
-
Coles, M. P., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. Available at: [Link]
-
Gahlot, K., et al. (2024). Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures. PubMed. Available at: [Link]
-
van den Bruinhorst, A., et al. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. Available at: [Link]
-
Smirnova, N. L., et al. (2013). Thermal stability of quaternary ammonium hexafluorophosphates and halides. ResearchGate. Available at: [Link]
-
Presser, V., & Nazarian, S. (2021). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PubMed Central. Available at: [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. epfl.ch [epfl.ch]
- 7. Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage [mdpi.com]
- 8. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Performance Benchmarks: Oleylammonium & Octylammonium Bromide in Solar Cells
This guide provides an in-depth technical analysis of Oleylammonium Bromide (Oleyl-Br, C18) and its shorter-chain analog Octylammonium Bromide (OABr, C8) in Perovskite Solar Cells (PSCs).
Crucial Disambiguation Note: In literature, "OABr" is frequently used to denote Octylammonium Bromide (C8) , a high-efficiency passivation agent. Oleylammonium Bromide (C18) is a distinct, longer-chain surfactant often used for colloidal stability in nanocrystals or extreme moisture resistance. This guide benchmarks both, clearly distinguishing their roles.
Executive Summary: The Hydrophobic Trade-Off
Surface passivation is the current frontier for pushing Perovskite Solar Cell (PSC) efficiency beyond 25%. Ammonium salts form 2D Ruddlesden-Popper (RP) phases at the 3D perovskite surface, mitigating trap states and blocking moisture.
-
Octylammonium Bromide (C8-OABr): The "Goldilocks" ligand. Its chain length (C8) is long enough to repel moisture but short enough to allow charge tunneling, enabling PCEs >23% .
-
Oleylammonium Bromide (C18-OleylBr): The "Shield." Its massive C18 alkenyl chain provides superior hydrophobicity and colloidal stability (crucial for nanocrystals) but introduces significant series resistance (
) in solar cells, often requiring trade-offs in Fill Factor (FF).
Mechanistic Insight: Ligand Kinetics & Passivation
The effectiveness of these ligands relies on the formation of a low-dimensional (
-
Defect Healing: The ammonium headgroup (
) anchors into cation vacancies (A-site defects) on the perovskite surface. -
Tunneling Barrier: The alkyl tail forms a dielectric barrier.
-
C8 (Octyl): Barrier width
Å. Charges can tunnel effectively. -
C18 (Oleyl): Barrier width
Å. Tunneling is exponentially suppressed; transport relies on hopping or pinholes.
-
Diagram 1: Passivation Mechanism & Charge Transport
Caption: Comparative mechanism of surface reconstruction. C8 ligands facilitate charge tunneling, while C18 ligands prioritize steric protection at the cost of conductivity.
Performance Benchmarking
The following table contrasts the performance of Octylammonium (High Efficiency) and Oleylammonium (High Stability) against the industry standard PEABr (Phenethylammonium Bromide) and a Control (Unpassivated).
Table 1: Comparative Performance Metrics
| Metric | Control (3D FAPbI3) | PEABr (Standard) | Octylammonium Br (C8) | Oleylammonium Br (C18) |
| Best PCE (%) | 20.26% | 23.32% | 21.40% - 23.13% * | ~18.5% (Structure dependent) |
| 1.08 V | 1.18 V | 1.12 - 1.21 V | 1.15 V | |
| Fill Factor (FF) | ~76% | ~82% | ~80% | ~72-75% (Resistive losses) |
| Stability (T80) | <200 hrs (High Humidity) | ~500 hrs | >500 hrs (Unencapsulated) | >1000 hrs (Nanocrystal/LED data) |
| Hysteresis | High | Negligible | Low | Low |
| Primary Role | Baseline | Balanced Passivation | High-Efficiency Hydrophobicity | Extreme Moisture Barrier / NC Capping |
*Note: The 23.13% record for Octylammonium was achieved in a mixed-cation system (Guanidinium + Octylammonium).
Critical Analysis of Alternatives
-
Use PEABr (C2-Phenyl): When maximizing efficiency is the sole goal. The aromatic ring enhances charge transfer via
- stacking. -
Use Octylammonium (C8): When you need a hydrophobic shield without killing efficiency. It offers better moisture resistance than PEABr due to the alkyl chain but maintains decent transport.
-
Use Oleylammonium (C18): For nanocrystal synthesis (CsPbBr3) or as an ultra-thin (<2 nm) capping layer where device longevity in humid environments is prioritized over peak efficiency.
Experimental Protocols
Protocol A: High-Efficiency Surface Passivation (Octylammonium Bromide - C8)
Goal: Create a 2D/3D heterojunction to boost
-
Precursor Preparation:
-
Dissolve Octylammonium Bromide (OABr) in Isopropanol (IPA) .
-
Concentration: 5 mg/mL (Optimization range: 2–10 mg/mL).
-
-
Deposition:
-
Fabricate the 3D perovskite layer (e.g., FAPbI3) and anneal normally.
-
Cool substrate to room temperature.[1]
-
Dynamically spin-coat 50
L of OABr/IPA solution onto the perovskite surface. -
Spin Parameters: 4000 rpm for 20 seconds.
-
-
Annealing:
-
Anneal at 100°C for 5-10 minutes . This step is critical to drive the cation exchange reaction and form the 2D layer.
-
Protocol B: Oleylammonium (C18) for Nanocrystal/Stability
Goal: Synthesis of highly stable, moisture-resistant perovskite nanocrystals (NCs).
-
Precursor Preparation:
-
Synthesis (LARP Method):
-
Mix PbBr2 and CsBr in DMF.
-
Add Oleylammonium Bromide (as ligand) and Oleic Acid.
-
Inject into Toluene (antisolvent) under vigorous stirring.
-
-
Purification:
-
Centrifuge to remove excess insulating ligands. Note: Excess Oleylammonium kills charge transport in films.
-
Diagram 2: Surface Passivation Workflow (Protocol A)
Caption: Step-by-step fabrication workflow for OABr surface passivation.
References
-
Mahmood, K. et al. (2025). Evaluating different alkylammonium bromide passivation films to stabilize and enhance PV performance of perovskite solar cells. ResearchGate. Link
-
Gahlot, K. et al. (2024). Growth mechanism of oleylammonium-based tin and lead bromide perovskite nanostructures. Journal of Materials Chemistry C. Link
-
Eisner, F. et al. (2023). Surface passivation of sequentially deposited perovskite solar cells by octylammonium spacer cations. AIP Publishing. Link
-
Perovskite-Info. (2022). Above 23% Efficiency by Binary Surface Passivation of Perovskite Solar Cells Using Guanidinium and Octylammonium Spacer Cations. Link
-
Yang, D. et al. (2018). Surface Chemistry of All Inorganic Halide Perovskite Nanocrystals: Passivation Mechanism and Stability. Advanced Materials Interfaces. Link
Sources
Safety Operating Guide
Safe Disposal Protocol: Oleylammonium Bromide (OAmBr)
Executive Summary & Scientific Context
Oleylammonium Bromide (OAmBr) is a cationic surfactant frequently utilized in the synthesis of perovskite nanocrystals and other colloidal nanomaterials. While often perceived merely as a "salt," its amphiphilic nature—comprising a long hydrophobic oleyl tail and a hydrophilic ammonium headgroup—presents specific environmental and biological hazards that dictate its disposal pathway.
The Core Directive: OAmBr is Very Toxic to Aquatic Life (GHS Category 1). Under no circumstances should this compound, or solutions containing it, be discharged into municipal wastewater systems (sink drains). Its surfactant properties allow it to disrupt cell membranes in aquatic organisms, leading to long-term environmental persistence and bioaccumulation.
This guide provides a self-validating workflow to ensure compliance with EPA (RCRA) standards and global EHS best practices.
Hazard Identification & Compatibility
Before initiating disposal, operators must verify the chemical state. OAmBr is typically a solid at room temperature but is often handled in non-polar organic solvents (e.g., Toluene, Octadecene) or polar precursors.
Table 1: GHS Hazard Classification (Self-Validation Checklist)
| Hazard Category | GHS Code | Signal Word | Description | Operational Implication |
| Aquatic Toxicity | H400 / H410 | WARNING | Very toxic to aquatic life with long-lasting effects.[1] | ZERO DRAIN DISPOSAL. All traces must be captured. |
| Skin Irritation | H315 | WARNING | Causes skin irritation.[2] | Double-gloving (Nitrile) recommended. |
| Eye Irritation | H319 | WARNING | Causes serious eye irritation.[2] | Safety goggles required; do not use safety glasses alone. |
| Respiratory | H335 | WARNING | May cause respiratory irritation. | Handle solid powder in a fume hood to prevent dust inhalation. |
Chemical Compatibility Matrix
-
Incompatible with: Strong oxidizing agents (e.g., Nitric Acid, Peroxides). Mixing OAmBr with strong oxidizers can evolve toxic fumes (Nitrogen oxides, Hydrogen bromide) or cause exothermic reactions.
-
Halogen Content: OAmBr contains Bromide (Br-) . When dissolved in combustible solvents, the waste stream must often be classified as Halogenated depending on the concentration, as burning brominated compounds requires specific incineration scrubbers to prevent acid rain precursors.
Disposal Workflow & Decision Logic
The following protocol uses a "Source-Segregation" approach. You must categorize the waste at the point of generation.[3]
Experimental Protocol: Waste Segregation
Scenario A: Solid Waste (Pure Substance or Contaminated Debris)
-
Applicability: Expired pure OAmBr, contaminated weigh boats, spatula wipes, or PPE.
-
Protocol:
-
Containment: Place solid waste in a clear, heavy-duty polyethylene bag or a wide-mouth HDPE jar.
-
Labeling: Label as "Hazardous Waste - Solid."
-
Constituents: Explicitly list "Oleylammonium Bromide" on the tag.
-
Disposal Path: Incineration via approved chemical waste contractor.
-
Scenario B: Liquid Waste (Organic Solvents)
-
Applicability: OAmBr dissolved in Toluene, Hexane, Octadecene, or Chloroform.
-
Critical Decision: Does the solvent itself contain halogens (e.g., Chloroform, Chlorobenzene)?
-
If YES: Dispose in Halogenated Waste carboy.
-
If NO (e.g., Toluene): Technically, the OAmBr introduces Halogens (Bromine).
-
High Concentration (>1%): Segregate into Halogenated Waste to protect incinerators.
-
Trace Concentration (<0.1%): May often be commingled with Non-Halogenated Waste (Check local EHS thresholds).
-
-
-
Protocol:
-
Pour into the appropriate HDPE or Glass solvent waste carboy.
-
Do not overfill (Leave 10% headspace).
-
Cap tightly to prevent evaporation of the carrier solvent.
-
Scenario C: Aqueous Solutions
-
Applicability: Washing steps involved in nanoparticle purification.
-
Protocol:
-
Collect in a container marked "Aqueous Waste - Toxic."
-
Adjust pH: Ensure pH is between 5 and 9 to prevent container corrosion, though OAmBr itself is generally neutral/slightly acidic.
-
Precipitation (Optional): For large volumes, adding a flocculant may precipitate the surfactant, allowing filtration of the solid (disposed as solid waste) and disposal of the supernatant, but direct collection is safer for standard lab scales.
-
Visualized Decision Tree (Standard Operating Procedure)
The following diagram illustrates the logical flow for disposing of Oleylammonium Bromide based on its physical state and solvent matrix.
Figure 1: Decision logic for the segregation of Oleylammonium Bromide waste streams. Note that high concentrations of Bromide often necessitate "Halogenated" classification even in non-halogenated solvents.
Emergency Spill Management
In the event of a spill, immediate containment is necessary to prevent environmental release.
-
Solid Spill:
-
Do not dry sweep if it creates dust.[2] Use a HEPA vacuum or wet a paper towel with water/ethanol to wipe up the powder.
-
Place all cleanup materials into the Solid Hazardous Waste container.
-
-
Liquid Spill:
-
Absorb with inert material (Vermiculite, Sand, or Universal Absorbent Pads).
-
Do not use combustible materials (like sawdust) if the solvent is an oxidizer or if the OAmBr is mixed with nitrates.
-
Collect in a sealed bag and label as hazardous waste.
-
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Oleylamine (Analogous Hazard Profile). Merck KGaA.[4][5][6]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Tetra-n-butylammonium bromide (Quaternary Ammonium Salt Reference).
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.
-
European Chemicals Agency (ECHA). (2023). Substance Information: Amines, C18-unsatd., alkyl (Oleylamine).
Sources
Operational Safety Guide: Oleylammonium Bromide (OAmBr) Handling & Logistics
Executive Summary & Risk Context
Oleylammonium Bromide (OAmBr) is not merely a "salt"; it is a functional surfactant with a lipophilic C18 tail and a polar bromide head. In laboratory settings, particularly in perovskite solar cell research, it is handled as a fine, hygroscopic powder.
The Hidden Danger: Unlike simple inorganic salts (e.g., NaBr), the oleyl chain facilitates rapid permeation through the lipid bilayer of the skin. If dissolved in carrier solvents common to this workflow (like DMF, DMSO, or Toluene), the rate of dermal absorption accelerates drastically.
Core Directive: Treat OAmBr not just as an irritant, but as a permeation enhancer . Your PPE strategy must account for the solvent system as much as the solute itself.
Hazard Analysis & GHS Classification
Based on structural analogs (Oleylamine) and quaternary ammonium halide data.
| Hazard Category | GHS Code | Signal Word | Description | Operational Implication |
| Skin Corrosion/Irritation | H315 / H314 | Warning/Danger | Causes skin irritation (potential burns in high conc). | Zero-skin-contact policy. The surfactant nature degrades skin barrier function. |
| Eye Damage | H319 | Warning | Causes serious eye irritation.[1] | Fine dust can bypass standard safety glasses. |
| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation. | Inhalation of dust triggers immediate mucous membrane inflammation. |
| Aquatic Toxicity | H400 | Warning | Very toxic to aquatic life.[2][3][4] | Zero-drain disposal. All washings must be collected. |
PPE Matrix: The "Barrier-in-Depth" Approach
Do not rely on a single layer of protection. Use this matrix to select PPE based on your specific operation.
PPE Selection Table
| PPE Component | Specification | Rationale (The "Why") |
| Hand Protection (Layer 1) | Nitrile (0.11 mm minimum) | Base protection against dry powder. |
| Hand Protection (Layer 2) | Extended Cuff Nitrile (0.15 mm+) | CRITICAL: If handling OAmBr in DMF/DMSO , standard nitrile degrades quickly. The second layer provides "breakthrough time" buffer. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Airborne surfactant dust can navigate around glasses and dissolve in eye moisture, causing immediate chemical conjunctivitis. |
| Respiratory | N95 (Minimum) or P100 | If weighing outside a fume hood (not recommended), a respirator is mandatory. Inside a hood, the sash acts as the primary barrier. |
| Body Protection | Tyvek® Lab Coat or Apron | Cotton coats absorb surfactants. Impervious aprons prevent "soak-through" if spills occur during solubilization. |
Visualization: Risk Logic & Workflow
Diagram 1: The "Surfactant Effect" Risk Logic
This diagram illustrates why OAmBr requires stricter handling than standard salts.
Caption: The lipophilic tail of OAmBr acts as a permeation enhancer, allowing the compound (and associated solvents) to bypass the skin's natural lipid barrier.
Operational Protocol: The "Zero-Dust" Weighing Method
OAmBr is often fluffy and electrostatic. Standard weighing generates dust.[3] Use this protocol to eliminate inhalation risk.
Equipment Needed:
-
Anti-static gun (Zerostat) or ionizer bar.
-
Disposable weighing boats (avoid weighing paper).
-
Glass scintillation vial with cap.
Step-by-Step Procedure:
-
Preparation:
-
Don full PPE (Double gloves, Goggles).
-
Place a damp paper towel inside the fume hood (away from the balance). This acts as a "dust trap" for stray particles.
-
-
Static Neutralization:
-
Transfer:
-
Open stock bottle.
-
Transfer powder to weigh boat using a clean spatula.
-
Immediately recap the stock bottle.
-
-
Solubilization (The Containment Step):
-
Do not try to pour the powder into a narrow volumetric flask neck.
-
Pour powder from the boat into a wide-mouth scintillation vial.
-
Add your solvent (DMF/Chlorobenzene) to the vial to dissolve the solid.
-
Transfer the liquid solution to your final vessel.
-
-
Decontamination:
-
Wipe the balance area with a solvent-soaked tissue (Ethanol).
-
Dispose of the tissue in solid hazardous waste.
-
Diagram 2: Safe Weighing Workflow
Caption: Workflow designed to minimize airborne dust generation by dissolving the solid before final transfer.
Disposal & Environmental Logistics
Strict Prohibition: Never dispose of OAmBr down the drain. As a quaternary ammonium compound, it is highly toxic to aquatic microorganisms and disrupts wastewater treatment plants.
Waste Stream Segregation
| Waste Type | Composition | Disposal Path |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Solid Hazardous Waste (Halogenated). Label as "Toxic Solids." |
| Liquid Waste (Organic) | OAmBr dissolved in Toluene, DMF, or Chlorobenzene. | Liquid Organic Waste (Halogenated). Do not mix with oxidizers (Nitric acid/Peroxides). |
| Liquid Waste (Aqueous) | Rinsate from glassware cleaning. | Aqueous Toxic Waste. Collect separately; do not flush. |
Disposal Note: Ensure the waste tag explicitly lists "Bromide" and "Quaternary Amine." This alerts the disposal facility to use incineration rather than fuel blending.
Emergency Response
-
Skin Contact:
-
Eye Contact:
-
Flush with eyewash station for 15 minutes , holding eyelids open.
-
Do not rub. Rubbing grinds the crystals into the cornea.
-
-
Spill (Solid):
-
Cover with damp paper towels to prevent dust.
-
Scoop up and place in a sealed bag.
-
Wipe area with Ethanol.
-
References
-
PubChem. (n.d.). Oleylammonium bromide | C18H38BrN.[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Mount Sinai Selikoff Centers for Occupational Health. (n.d.). Quaternary Ammonium Compounds in Cleaning Products: Health & Safety Information. Retrieved October 26, 2023, from [Link]
-
U.S. EPA. (2023). Waste & Debris Fact Sheet: Disposal of Laboratory Chemicals. United States Environmental Protection Agency. Retrieved October 26, 2023, from [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lobachemie.com [lobachemie.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. quantumtec.com.my [quantumtec.com.my]
- 7. Oleylammonium bromide | C18H38BrN | CID 132427309 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
